Argininosuccinic Acid
描述
属性
CAS 编号 |
2387-71-5 |
|---|---|
分子式 |
C10H18N4O6 |
分子量 |
290.27 g/mol |
IUPAC 名称 |
(2S)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14)/t5-,6-/m0/s1 |
InChI 键 |
KDZOASGQNOPSCU-WDSKDSINSA-N |
手性 SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N[C@@H](CC(=O)O)C(=O)O |
规范 SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
外观 |
Solid powder |
其他CAS编号 |
2387-71-5 |
物理描述 |
Solid |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Acid, Argininosuccinic Argininosuccinic Acid N-(4-Amino-4-carboxybutyl)amidino-L-aspartic Acid |
产品来源 |
United States |
Foundational & Exploratory
The Role of Argininosuccinic Acid in the Urea Cycle: A Technical Guide
Abstract
Argininosuccinic acid is a critical, non-proteinogenic amino acid intermediate in the urea cycle, the primary metabolic pathway for the detoxification of ammonia in ureotelic organisms. Its synthesis and subsequent cleavage are pivotal steps that bridge the entry of nitrogen from aspartate into the cycle and lead to the production of arginine, the direct precursor of urea. This technical guide provides an in-depth examination of the biochemical role of this compound, detailing the mechanisms of the enzymes responsible for its metabolism—argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL). Furthermore, it explores the pathophysiology of argininosuccinic aciduria, the genetic disorder resulting from ASL deficiency, and presents relevant quantitative data and experimental protocols for researchers, scientists, and professionals in drug development.
Introduction to the Urea Cycle and this compound
The urea cycle is a series of six enzymatic reactions that convert neurotoxic ammonia into urea for excretion.[1][2] Two of these reactions occur in the mitochondria, while the remaining four take place in the cytosol of liver cells.[3][4] this compound serves as the central intermediate in the cytosolic portion of the pathway. It is formed by the condensation of citrulline and aspartate and is then cleaved to produce arginine and fumarate.[3][5] This two-step process, catalyzed by ASS and ASL respectively, is essential for incorporating the second nitrogen atom into the urea molecule and linking the urea cycle with the citric acid cycle via fumarate.[3][6]
Biosynthesis of this compound
The formation of argininosuccinate from citrulline and aspartate is the rate-limiting step in the urea cycle and in the de novo synthesis of arginine.[7][8] This reaction is catalyzed by argininosuccinate synthetase (ASS).
The Role and Location of Argininosuccinate Synthetase (ASS)
Argininosuccinate synthetase (EC 6.3.4.5) is an enzyme that catalyzes the synthesis of argininosuccinate.[7] In the context of the urea cycle, ASS is primarily located at the outer mitochondrial membrane of periportal liver cells. This localization is crucial for efficiently channeling citrulline, which is exported from the mitochondria, into the cytosolic part of the cycle. Mutations in the ASS1 gene, located on chromosome 9, lead to a deficiency of this enzyme and cause the urea cycle disorder known as citrullinemia.[1]
Catalytic Mechanism of ASS
The synthesis of argininosuccinate is an ATP-dependent reaction that proceeds in two main steps:
-
Activation of Citrulline : Citrulline's ureido oxygen atom attacks the α-phosphate of ATP, forming a highly reactive citrullyl-AMP intermediate and releasing pyrophosphate (PPi).[7][9] This adenylation activates the carbonyl center for the subsequent nucleophilic attack.[7]
-
Condensation with Aspartate : The α-amino group of aspartate then attacks the imino carbon of the citrullyl-AMP intermediate.[9] This is the rate-limiting step of the reaction and results in the formation of argininosuccinate and the release of AMP.[7]
Caption: Catalytic mechanism of Argininosuccinate Synthetase (ASS).
Cleavage of this compound
The fourth step of the urea cycle involves the cleavage of argininosuccinate, a reaction catalyzed by the enzyme argininosuccinate lyase (ASL).[6] This step is vital as it generates arginine, the immediate precursor to urea, and fumarate.
The Role and Location of Argininosuccinate Lyase (ASL)
Argininosuccinate lyase (EC 4.3.2.1), also known as argininosuccinase, is a cytosolic enzyme that catalyzes the reversible breakdown of argininosuccinate into L-arginine and fumarate.[6][10] As the only enzyme in mammals capable of endogenous arginine synthesis, ASL plays a crucial role not only in the urea cycle for nitrogen disposal but also in providing arginine for the synthesis of nitric oxide, creatine, and polyamines.[11][12][13] The fumarate produced links the urea cycle to the citric acid cycle, allowing for the regeneration of aspartate.[6] A deficiency in ASL, caused by mutations in the ASL gene on chromosome 7, leads to argininosuccinic aciduria (ASA), the second most common urea cycle disorder.[14][15]
Catalytic Mechanism of ASL
The cleavage of argininosuccinate by ASL occurs via an E1cb elimination reaction mechanism.[6] The reaction is initiated by a basic residue in the active site (such as Histidine 162) abstracting a proton from the Cβ carbon of the substrate, which forms a negatively charged carbanion intermediate.[6][16] This intermediate is stabilized by other residues, like Lysine 289.[6] Subsequent electronic rearrangement leads to the cleavage of the C-N bond, releasing fumarate and L-arginine.[16]
Caption: Catalytic mechanism of Argininosuccinate Lyase (ASL).
The Central Role of this compound in the Urea Cycle
The synthesis and breakdown of this compound represent the core of the cytosolic phase of the urea cycle, directly linking nitrogen incorporation from two sources (free ammonia via carbamoyl phosphate and aspartate) to the synthesis of the final excretion product, urea.
Caption: The Urea Cycle, highlighting this compound's central role.
Pathophysiology: Argininosuccinic Aciduria (ASA)
Argininosuccinic aciduria is an autosomal recessive disorder caused by a deficiency of argininosuccinate lyase.[14] It is the second most common urea cycle defect, with an estimated incidence of 1 in 70,000 to 1 in 220,000 live births.[11][14][15]
Genetic and Biochemical Basis
ASA is caused by biallelic pathogenic variants in the ASL gene on chromosome 7.[14][17] The lack of functional ASL enzyme blocks the conversion of argininosuccinate to arginine and fumarate.[17][18] This blockage leads to:
-
Accumulation of this compound : This is the hallmark of the disease, with significantly elevated levels in plasma, cerebrospinal fluid, and urine.[6][19]
-
Hyperammonemia : The impaired urea cycle leads to the accumulation of ammonia, a potent neurotoxin.[1][5]
-
Arginine Deficiency : As the primary pathway for endogenous arginine synthesis is blocked, arginine becomes an essential amino acid.[13]
-
Elevated Citrulline : The block in the cycle causes upstream metabolites, including citrulline, to accumulate, though typically to a lesser degree than in ASS deficiency.[20]
Clinical Presentation
The clinical phenotype of ASA is highly variable.[11][21] It can present as a severe neonatal-onset disease with hyperammonemic encephalopathy, lethargy, seizures, and coma.[17][20] Alternatively, a late-onset form can manifest with episodic hyperammonemia, learning disabilities, cognitive impairment, and behavioral abnormalities, sometimes in the absence of severe hyperammonemic crises.[20][22][23] Chronic complications can include liver disease (hepatomegaly, fibrosis), systemic hypertension, and brittle hair (trichorrhexis nodosa).[20]
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for diagnosing and managing disorders of this compound metabolism.
Table 1: Kinetic Parameters of Urea Cycle Enzymes
| Enzyme | Organism/Tissue | Substrate | Apparent K_m (mM) | V_max (µmol/h/mg protein) | Reference |
|---|---|---|---|---|---|
| Argininosuccinate Lyase | Rat Liver | Argininosuccinate | 1.25 | 0.54 | [24] |
| Arginase | Rat Liver | Arginine | 13.5 | 140 | [24] |
| Argininosuccinate Lyase | Human Erythrocytes | Argininosuccinate | 0.66 | 0.0072* | [24] |
| Arginase | Human Erythrocytes | Arginine | 9.5 | 0.170* | [24] |
*Values converted from nmol/h/mg Hb for comparison.
Table 2: Typical Metabolite Concentrations in Health and Disease
| Metabolite | Fluid | Normal Range | Argininosuccinic Aciduria (ASA) | Reference |
|---|---|---|---|---|
| Ammonia | Plasma | < 50 µmol/L | > 100 µmol/L (can exceed 1000 µmol/L during crisis) | [1][20] |
| Argininosuccinate | Plasma | < 5 µmol/L | 5 - 110 µmol/L (or higher) | [20] |
| Citrulline | Plasma | < 60 µmol/L | 100 - 300 µmol/L | [11][20] |
| Arginine | Plasma | 50 - 150 µmol/L | Low to normal |[22][25] |
Experimental Protocols
Measurement of Argininosuccinate Lyase (ASL) Activity in Cell Extracts
This protocol is adapted from methodologies used for determining ASL activity in cellular lysates.[11][24]
Principle: The activity of ASL is determined by measuring the rate of product formation. Since arginine, one of the products, is rapidly converted to ornithine by the highly active downstream enzyme arginase, measuring ornithine production provides a sensitive marker for ASL activity.[24] The amount of ornithine is quantified using an amino acid analyzer or HPLC.
Materials:
-
Cell extract (e.g., from cultured fibroblasts, lymphocytes, or transfected HEK293T cells)[11]
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Argininosuccinate substrate solution (e.g., 10 mM in phosphate buffer)
-
Perchloric acid (e.g., 10% w/v) for reaction termination
-
Incubation equipment (37°C water bath or heat block)
-
Centrifuge
-
Amino acid analyzer or HPLC system
Procedure:
-
Protein Quantification: Determine the total protein concentration of the cell extract using a standard method (e.g., Bradford or BCA assay).
-
Reaction Setup: In a microcentrifuge tube, combine 40 µL of cell extract (containing 3–15 µg of total protein) and 10 µL of phosphate buffer.[11] Prepare a blank for each sample containing cell extract but with substrate added after the termination step.
-
Pre-incubation: Pre-warm the reaction tubes at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding 10 µL of the pre-warmed argininosuccinate substrate solution.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[11] Ensure the reaction time is within the linear range of product formation.
-
Termination: Stop the reaction by adding a defined volume of cold perchloric acid to a final concentration of 2%.[11] Place on ice for 10 minutes to precipitate proteins.
-
Clarification: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Carefully collect the supernatant and analyze the ornithine concentration using an amino acid analyzer or a suitable HPLC method.
-
Calculation: Calculate the specific activity as milli-international units (mIU) per milligram of total protein, where 1 mIU corresponds to the formation of 1 nmol of product per minute.[11]
Quantification of Argininosuccinate by HPLC
This method is used for the diagnosis and monitoring of ASA.[26]
Principle: Argininosuccinate in biological fluids (plasma or urine) is separated from other amino acids using reversed-phase high-performance liquid chromatography (HPLC). Detection is achieved after pre-column derivatization with O-phthaldialdehyde (OPA), which reacts with primary amines to form a fluorescent product.
Materials:
-
Urine or deproteinized plasma sample
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase A: Phosphate or acetate buffer
-
Mobile phase B: Acetonitrile or methanol
-
O-phthaldialdehyde (OPA) derivatizing reagent
-
Argininosuccinate standard
Procedure:
-
Sample Preparation: Centrifuge urine samples to remove particulate matter. Deproteinize plasma samples using an appropriate method (e.g., sulfosalicylic acid precipitation).
-
Derivatization: Mix a small volume of the sample (or standard) with the OPA reagent according to the specific protocol of the assay kit or established laboratory procedure.
-
Injection: Inject the derivatized sample onto the HPLC column.
-
Chromatography: Elute the sample using a gradient of mobile phase B to separate the amino acids. Argininosuccinate and its anhydrides will elute at characteristic retention times.
-
Detection: Monitor the fluorescence of the eluate (e.g., excitation at 340 nm, emission at 455 nm).
-
Quantification: Identify the argininosuccinate peak based on the retention time of the standard. Quantify the concentration by comparing its peak area to that of the standard curve.[26]
Diagnostic Workflow for Argininosuccinic Aciduria
A systematic approach is essential for the timely diagnosis of ASA, especially in newborns presenting with hyperammonemia.
Caption: Stepwise diagnostic protocol for Argininosuccinic Aciduria (ASA).
Conclusion
This compound is a linchpin metabolite within the urea cycle. Its synthesis by ASS represents a key regulatory and rate-limiting step, while its cleavage by ASL is the sole endogenous source of arginine and a critical link to central carbon metabolism. The severe clinical consequences of ASL deficiency underscore the indispensability of this pathway. A thorough understanding of the biochemistry, genetics, and pathophysiology of this compound metabolism is fundamental for the development of effective diagnostic tools and therapeutic strategies for patients with urea cycle disorders.
References
- 1. news-medical.net [news-medical.net]
- 2. The urea cycle [pfocr.wikipathways.org]
- 3. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compartmentation and kinetics of urea cycle enzymes in porcine enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Argininosuccinate | C10H18N4O6 | CID 828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]
- 7. Argininosuccinate synthase - Wikipedia [en.wikipedia.org]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Argininosuccinate Lyase (AL) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 17. Argininosuccinic aciduria: MedlinePlus Genetics [medlineplus.gov]
- 18. storymd.com [storymd.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Argininosuccinate Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Understanding the role of argininosuccinate lyase transcript variants in the clinical and biochemical variability of the urea cycle disorder argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Argininosuccinic aciduria: Recent pathophysiological insights and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 24. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cocukmetabolizma.com [cocukmetabolizma.com]
- 26. High-performance liquid chromatographic assay of argininosuccinate: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
Argininosuccinic acid chemical structure and properties.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argininosuccinic acid (ASA) is a critical intermediate in the urea cycle, a metabolic pathway essential for the detoxification of ammonia in the body. This dibasic amino acid is synthesized from citrulline and aspartic acid and is subsequently cleaved to form arginine and fumarate. Genetic deficiencies in the enzymes responsible for its metabolism lead to the rare metabolic disorder known as argininosuccinic aciduria. This technical guide provides an in-depth overview of the chemical structure, properties, and metabolic significance of this compound. It includes detailed experimental protocols for its quantification and the assessment of related enzyme activities, alongside visualizations of key metabolic and experimental workflows.
Chemical Structure and Identification
This compound is a complex amino acid derivative. Its structure features a guanidinium group from arginine linked to the amino group of succinic acid.
-
IUPAC Name : (2S)-2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid[1]
-
Molecular Formula : C₁₀H₁₈N₄O₆[1]
-
Canonical SMILES : C(C--INVALID-LINK--N)CN=C(N)N--INVALID-LINK--C(=O)O[1]
-
InChI Key : KDZOASGQNOPSCU-WDSKDSINSA-N[1]
-
CAS Number : 2387-71-5[1]
Physicochemical Properties
A comprehensive summary of the known physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Weight | 290.27 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 290.12263431 Da | --INVALID-LINK--[1] |
| Melting Point | >145°C (decomposes) | --INVALID-LINK-- |
| Water Solubility | 0.456 mg/mL (Predicted) | --INVALID-LINK--[2] |
| logP | -3.2 to -5.8 (Predicted) | --INVALID-LINK--[2] |
| pKa (Strongest Acidic) | 2.18 (Predicted, for the carboxyl group) | --INVALID-LINK-- |
| pKa (Strongest Basic) | 13.8 (Predicted, for the guanidino group) | --INVALID-LINK--[3] |
Metabolic Significance: The Urea Cycle
This compound is a key intermediate in the urea cycle, which primarily occurs in the liver. This cycle converts toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[4][5] The formation and breakdown of this compound are catalyzed by two crucial enzymes: argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL).
Experimental Protocols
Accurate quantification of this compound and the activity of related enzymes is paramount for both research and clinical diagnostics.
Quantification of this compound in Biological Samples
A common method for the determination of this compound in biological fluids like plasma and urine is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[6][7][8]
Principle: This method involves the pre-column derivatization of amino acids with o-phthaldialdehyde (OPA) to form fluorescent adducts, which are then separated by reverse-phase HPLC and quantified using a fluorescence detector.
Methodology:
-
Sample Preparation:
-
Collect blood in a heparinized tube and centrifuge to separate plasma.
-
Urine samples should be collected and stored at -20°C if not analyzed immediately.[9]
-
Deproteinize plasma samples by adding a precipitating agent (e.g., sulfosalicylic acid), vortexing, and centrifuging to obtain a clear supernatant.
-
-
Derivatization:
-
Mix the deproteinized plasma supernatant or diluted urine with OPA reagent and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes) at room temperature to form the fluorescent isoindole derivatives.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: A buffered aqueous solution (e.g., potassium dihydrogen phosphate and dipotassium hydrogen phosphate).[7][8]
-
Mobile Phase B: An organic solvent mixture (e.g., acetonitrile, methanol, and water).[7][8]
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase the concentration to elute the amino acids based on their hydrophobicity.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: Fluorescence detector with excitation at ~330-340 nm and emission at ~450 nm.[7][8]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Identify and quantify the this compound peak in the sample chromatogram by comparing its retention time and peak area to the standard curve.
-
Enzymatic Assay of Argininosuccinate Lyase (ASL)
The activity of ASL can be determined spectrophotometrically by measuring the formation of fumarate, one of the products of the reaction.[1]
Principle: Argininosuccinate lyase catalyzes the cleavage of this compound into arginine and fumarate. The increase in absorbance at 240 nm due to the formation of the double bond in fumarate is monitored over time.
Methodology:
-
Reagents:
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5).
-
This compound substrate solution (e.g., 11.7 mM).
-
Enzyme source (e.g., cell lysate, tissue homogenate).
-
-
Procedure:
-
Prepare a reaction mixture containing the potassium phosphate buffer in a quartz cuvette.
-
Add the enzyme solution and equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the this compound substrate solution.
-
Immediately monitor the increase in absorbance at 240 nm for a set period (e.g., 5 minutes) using a spectrophotometer.
-
-
Calculation:
-
Calculate the rate of change in absorbance per minute (ΔA₂₄₀/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of fumarate at 240 nm to convert the rate of absorbance change to the rate of product formation (µmol/min).
-
Enzyme activity is typically expressed as units per milligram of protein (U/mg). One unit is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of fumarate per minute under the specified conditions.[1]
-
Enzymatic Assay of Argininosuccinate Synthetase (ASS)
The activity of ASS can be measured using a coupled-enzyme assay or by quantifying the product formation. A common method is an ELISA-based approach to quantify the amount of ASS1 protein.[10][11]
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to capture and detect the ASS1 protein from a sample. The amount of bound enzyme is proportional to the colorimetric signal produced.
Methodology:
-
Plate Preparation:
-
Microtiter plates are pre-coated with a capture antibody specific for ASS1.
-
-
Sample and Standard Incubation:
-
Add standards with known ASS1 concentrations and samples (e.g., cell lysates, tissue homogenates) to the wells.
-
Incubate to allow the ASS1 protein to bind to the capture antibody.
-
-
Detection Antibody Incubation:
-
Add a biotin-conjugated detection antibody that binds to a different epitope on the ASS1 protein.
-
Incubate to form a "sandwich" complex.
-
-
Enzyme Conjugate and Substrate Addition:
-
Add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase) that binds to the biotinylated detection antibody.
-
Add a chromogenic substrate (e.g., TMB), which is converted by the enzyme to produce a colored product.
-
-
Measurement and Quantification:
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of ASS1 in the samples by interpolating their absorbance values on the standard curve.
-
Experimental and Diagnostic Workflows
The following diagram illustrates a typical workflow for the investigation of suspected argininosuccinic aciduria, a disorder caused by ASL deficiency.
Conclusion
This compound is a pivotal molecule in nitrogen metabolism. A thorough understanding of its chemical properties, its role in the urea cycle, and the methods for its analysis are fundamental for researchers in metabolic diseases, drug development professionals targeting metabolic pathways, and clinicians diagnosing and managing patients with urea cycle disorders. The protocols and workflows detailed in this guide provide a solid foundation for the scientific investigation and clinical management related to this important biomolecule.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. P. aeruginosa Metabolome Database: this compound (PAMDB000224) [pseudomonas.umaryland.edu]
- 3. webqc.org [webqc.org]
- 4. Urea cycle - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. High-performance liquid chromatographic assay of argininosuccinate: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of amino acid profile for argininosuccinic aciduria disorder using High-Performance Liquid Chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mjpath.org.my [mjpath.org.my]
- 10. iscaconsortium.org [iscaconsortium.org]
- 11. usbio.net [usbio.net]
The Biosynthesis of Argininosuccinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argininosuccinic acid is a critical intermediate in the urea cycle, the primary metabolic pathway for the detoxification of ammonia in ureotelic organisms. Its synthesis and subsequent cleavage are central to the regeneration of ornithine and the production of arginine, a semi-essential amino acid with diverse physiological roles. This technical guide provides an in-depth exploration of the biosynthesis of this compound, focusing on the enzymatic reactions, kinetics, and regulatory aspects of the pathway. Detailed experimental protocols for the key enzymes, argininosuccinate synthetase and argininosuccinate lyase, are provided to facilitate further research and drug development efforts targeting this vital metabolic nexus.
Introduction
The formation of this compound is a pivotal step within the urea cycle, a metabolic pathway primarily active in the liver. This cycle converts toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion[1]. The biosynthesis of this compound links the urea cycle with the citric acid cycle and the metabolism of several amino acids, highlighting its central role in nitrogen metabolism.
The pathway involves two key enzymes:
-
Argininosuccinate Synthetase (ASS) : Catalyzes the condensation of citrulline and aspartate to form argininosuccinate. This reaction is ATP-dependent[2][3][4].
-
Argininosuccinate Lyase (ASL) : Catalyzes the reversible cleavage of argininosuccinate to produce arginine and fumarate[1].
Dysfunction in either of these enzymes leads to serious metabolic disorders, namely citrullinemia and argininosuccinic aciduria, respectively, characterized by hyperammonemia and the accumulation of pathway intermediates[1]. Understanding the intricacies of this pathway is therefore crucial for the development of therapeutic interventions for these and other related metabolic diseases.
The Biosynthesis Pathway of this compound
The synthesis of this compound occurs in the cytosol and is a two-step process initiated by the enzyme argininosuccinate synthetase (ASS) and followed by the action of argininosuccinate lyase (ASL).
Argininosuccinate Synthetase (ASS)
ASS (EC 6.3.4.5) catalyzes the ATP-dependent condensation of L-citrulline and L-aspartate to form L-argininosuccinate[2][3]. The reaction proceeds through a citrullyl-AMP intermediate[3]. The overall reaction is as follows:
L-Citrulline + L-Aspartate + ATP → L-Argininosuccinate + AMP + PPi
The kinetic mechanism for bovine liver ASS has been shown to be an ordered addition of MgATP, citrulline, and aspartate, followed by the ordered release of argininosuccinate, MgPPi, and AMP[5][6].
Argininosuccinate Lyase (ASL)
ASL (EC 4.3.2.1) catalyzes the subsequent and reversible cleavage of argininosuccinate to yield L-arginine and fumarate[1].
L-Argininosuccinate ⇌ L-Arginine + Fumarate
This reaction is a crucial link between the urea cycle and the citric acid cycle, as the fumarate produced can enter the mitochondrial citric acid cycle[1]. The kinetic mechanism of bovine liver ASL is random, with the formation of two dead-end complexes: E-argininosuccinate-fumarate and E-argininosuccinate-arginine[7].
Below is a DOT script representation of the core biosynthesis pathway.
References
- 1. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]
- 2. jst.go.jp [jst.go.jp]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Reactome | ATP + aspartate + citrulline <=> argininosuccinate + AMP + pyrophosphate [reactome.org]
- 5. Kinetic mechanism of argininosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Kinetic mechanism of bovine liver argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
Argininosuccinic Acid Metabolism: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Core Pathways, Cellular Heterogeneity, and Experimental Methodologies
Argininosuccinic acid is a critical intermediate in the synthesis of arginine, occupying a central position in two vital metabolic pathways: the urea cycle and the citrulline-NO cycle. The metabolism of this compound is orchestrated by two key enzymes: argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL). While the fundamental reactions are universal, their regulation, flux, and integration with other metabolic pathways exhibit significant diversity across different cell types. This technical guide provides a comprehensive overview of this compound metabolism, with a focus on its nuances in hepatocytes, renal cells, and neurons. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal metabolic junction and its implications in health and disease.
Core Metabolic Pathways Involving this compound
This compound is synthesized from citrulline and aspartate in an ATP-dependent reaction catalyzed by argininosuccinate synthetase (ASS). Subsequently, argininosuccinate lyase (ASL) cleaves this compound to produce arginine and fumarate. These two enzymatic steps are integral to the urea cycle for nitrogen disposal and to the de novo synthesis of arginine for various cellular processes.
The Urea Cycle
Primarily active in the liver, the urea cycle is responsible for the conversion of toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[1] Within this cycle, the synthesis and breakdown of this compound occur in the cytosol. The arginine produced by ASL is subsequently cleaved by Arginase 1 to yield urea and ornithine, the latter of which is transported back into the mitochondria to continue the cycle.
The Citrulline-NO Cycle and Arginine Synthesis
In extrahepatic tissues, particularly the kidneys and various cells in the brain, the ASS and ASL-catalyzed reactions are crucial for the de novo synthesis of arginine.[2] This is often referred to as the citrulline-NO cycle, where citrulline, produced either locally from arginine by nitric oxide synthase (NOS) or imported from circulation, is recycled back to arginine. This localized arginine production is critical for sustaining nitric oxide (NO) synthesis, as well as for protein synthesis and the production of other metabolites like creatine and polyamines.
Cell-Type Specificity in this compound Metabolism
The functional context of this compound metabolism varies significantly between different cell types, primarily due to the differential expression and regulation of ASS, ASL, and associated enzymes.
Hepatocytes
In liver cells, the primary role of this compound metabolism is to support ureagenesis. The expression of all urea cycle enzymes, including ASS and ASL, is high. The flux through this pathway is tightly regulated by dietary protein intake and hormonal signals such as glucagon, glucocorticoids, and insulin.[3][4] Interestingly, immunocytochemical studies have shown that ASS and ASL are localized in close proximity to the outer mitochondrial membrane in hepatocytes, suggesting a channeling of intermediates from the mitochondria to the cytosolic urea cycle enzymes.[5]
Renal Cells
The kidneys are the primary site of endogenous arginine synthesis from circulating citrulline, which is mainly produced by the intestines.[6] ASS and ASL are highly expressed in the proximal tubule cells of the kidney, where they function to release arginine into the bloodstream for use by other tissues.[7] This renal arginine production is critical for maintaining systemic arginine homeostasis. In chronic kidney disease, the capacity for renal arginine synthesis is often impaired.[8]
Neurons and Astrocytes
The brain, while not possessing a complete urea cycle, expresses both ASS and ASL, indicating a role in local arginine and NO metabolism.[2] The expression of these enzymes is not uniform across all brain cells. Evidence suggests that ASS and ASL are constitutively expressed in neurons, but they do not always co-localize with nitric oxide synthase (NOS).[9] Astrocytes can also express ASS, particularly under inflammatory conditions, and are thought to play a role in supplying arginine to neurons for NO synthesis.[9] The metabolism of this compound in the brain is thus compartmentalized, with intercellular trafficking of intermediates like citrulline and arginine being essential for processes such as synaptic plasticity and neurotransmission.[2] The deficiency of ASL in the brain has been linked to the accumulation of this compound, which can reach concentrations of 1.8 to 4.4 mmol/L, contributing to neurological damage in argininosuccinic aciduria.[2]
Quantitative Data on this compound Metabolism
The following tables summarize key quantitative data related to the enzymes and metabolites involved in this compound metabolism.
| Enzyme | Organism/Tissue | Substrate(s) | Km Value | Vmax Value | Reference(s) |
| Argininosuccinate Lyase (ASL) | Rat Liver | Argininosuccinate | 1.25 mM | 0.54 µmol/h/mg protein | [10] |
| Human Erythrocytes | Argininosuccinate | 0.66 mM | 7.2 nmol/h/mg Hb | [10] | |
| Chlamydomonas reinhardtii | Argininosuccinate | 0.26 mM | Not reported | [11] | |
| Human (UniProt) | Argininosuccinate | 0.12 mM | 10.36 µmol/min/mg | [7] | |
| Argininosuccinate Synthetase (ASS) | Cultured Human Lymphocytes | Citrulline | 0.2 mM | 15.7 nmol/h/mg protein | [12] |
| Cultured Human Lymphocytes (variant) | Citrulline | 20 mM | 10.7 nmol/h/mg protein | [12] |
| Metabolite | Condition | Fluid/Tissue | Concentration Range | Reference(s) |
| This compound (ASA) | Argininosuccinic Aciduria | Plasma | 5 - 110 µmol/L | [13][14] |
| Argininosuccinic Aciduria | Urine | > 10,000 µmol/g creatinine | [13] | |
| Argininosuccinic Aciduria (Neonate) | Brain | 1.8 - 4.4 mmol/L | [2] | |
| Normal | Urine | < 2 mg/day | [15] | |
| Citrulline | Argininosuccinic Aciduria | Plasma | 100 - 300 µmol/L | [14] |
Signaling Pathways and Logical Relationships
The metabolism of this compound is intricately linked with cellular signaling, most notably through the production of nitric oxide. ASL, in addition to its catalytic role, appears to have a structural function in facilitating NO synthesis.
ASL and Nitric Oxide Synthase Interaction
ASL is a component of a multi-protein complex that includes nitric oxide synthase (nNOS in neurons, eNOS in endothelial cells) and argininosuccinate synthetase (ASS). This complex is thought to channel arginine directly to NOS, thereby enhancing the efficiency of NO production. A deficiency in ASL disrupts this complex, leading to impaired NO synthesis even when extracellular arginine is available.
Experimental Workflows
Studying this compound metabolism often involves a combination of biochemical assays, mass spectrometry, and molecular biology techniques. The following diagram illustrates a typical experimental workflow for investigating the impact of a potential therapeutic on this compound metabolism in a cellular model.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound metabolism.
Argininosuccinate Lyase (ASL) Enzyme Activity Assay (Spectrophotometric)
This protocol is adapted from a continuous spectrophotometric rate determination method.
Principle: The cleavage of argininosuccinate by ASL produces fumarate. The increase in absorbance at 240 nm due to the formation of the double bond in fumarate is monitored over time.
Reagents:
-
A. 100 mM Potassium Phosphate Buffer, pH 7.5 at 37°C: Prepare in deionized water using Potassium Phosphate, Monobasic. Adjust pH with 2 M KOH.
-
B. 11.7 mM this compound (ASA) Substrate Solution: Dissolve this compound, sodium salt in deionized water.
-
C. Enzyme Solution: Prepare a solution of the cell or tissue lysate containing ASL in cold deionized water immediately before use.
Procedure:
-
Pipette the following into a quartz cuvette:
-
2.00 mL Reagent A (Buffer)
-
0.65 mL Deionized Water
-
0.10 mL Reagent C (Enzyme Solution)
-
-
For the blank, replace the enzyme solution with deionized water.
-
Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer.
-
Monitor the absorbance at 240 nm (A240nm) until constant.
-
Initiate the reaction by adding 0.25 mL of Reagent B (ASA).
-
Immediately mix by inversion and record the increase in A240nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA240nm/min) from the linear portion of the curve for both the test and blank samples.
Calculations:
One unit of ASL activity is defined as the amount of enzyme that forms 1.0 µmole of fumarate per minute at pH 7.5 and 37°C. The molar extinction coefficient of fumarate at 240 nm is 2.44 mM-1cm-1.
Argininosuccinate Synthetase (ASS) Enzyme Activity Assay (Spectrophotometric)
This protocol is based on the detection of pyrophosphate (PPi), a product of the ASS reaction.
Principle: The PPi produced is used in a coupled enzyme assay that ultimately leads to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[16]
Reagents:
-
Reaction mixture containing: Tris-HCl buffer (pH 8.5), ATP, L-citrulline, L-aspartate, MgCl2, and the coupling enzymes and substrates (pyrophosphate-fructose-6-phosphate 1-phosphotransferase, aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH).
-
Enzyme solution (cell or tissue lysate).
Procedure:
-
Combine the reaction mixture components in a cuvette and equilibrate to 37°C.
-
Add the enzyme solution to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the rate of PPi formation and thus to the ASS activity.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of this compound in biological fluids.[5]
Sample Preparation (Plasma/Urine):
-
To 100 µL of plasma or urine, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Precipitate proteins by adding 400 µL of methanol.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for injection.
Liquid Chromatography (LC):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like this compound.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
Co-Immunoprecipitation (Co-IP) of ASL and nNOS
This protocol is designed to investigate the interaction between ASL and neuronal nitric oxide synthase (nNOS) in brain tissue.
Reagents:
-
Lysis Buffer: A non-denaturing buffer such as RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors.
-
Antibodies: A primary antibody specific for nNOS for immunoprecipitation, and a primary antibody for ASL for detection by Western blot.
-
Protein A/G Beads: For capturing the antibody-protein complexes.
Procedure:
-
Homogenize brain tissue in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant (lysate).
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-nNOS antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-ASL antibody. The presence of a band for ASL will indicate an interaction with nNOS.
Conclusion
The metabolism of this compound is a fundamental process with diverse physiological roles that are highly dependent on the cellular context. In the liver, it is a key component of the urea cycle for nitrogen detoxification. In the kidneys, it is essential for systemic arginine homeostasis. In the brain, it plays a critical role in local arginine and nitric oxide synthesis, which is vital for neuronal function. The dual catalytic and structural roles of argininosuccinate lyase in particular highlight the complexity of this metabolic hub. A thorough understanding of the cell-type-specific regulation and function of this compound metabolism, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies for a range of disorders, from inherited metabolic diseases like argininosuccinic aciduria to conditions involving dysregulated nitric oxide signaling.
References
- 1. Urea cycle - Wikipedia [en.wikipedia.org]
- 2. Argininosuccinic aciduria: clinical and biochemical findings in three children with the late onset form, with special emphasis on cerebrospinal fluid findings of amino acids and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arup.utah.edu [arup.utah.edu]
- 4. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 5. Rapid quantification of underivatized alloisoleucine and argininosuccinate using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. uniprot.org [uniprot.org]
- 8. Urea and Ammonia Metabolism and the Control of Renal Nitrogen Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Argininosuccinate - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of argininosuccinate lyase (EC 4.3.2.1) from Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Argininosuccinic aciduria - Wikipedia [en.wikipedia.org]
- 15. High-performance liquid chromatographic assay of argininosuccinate: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A continuous spectrophotometric assay for argininosuccinate synthetase based on pyrophosphate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Elucidation of Argininosuccinic Acid: A Technical Guide to its Historical and Ongoing Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and history of argininosuccinic acid research, a pivotal intermediate in the urea cycle. From its initial identification to the detailed characterization of the enzymes responsible for its metabolism, this document offers a comprehensive overview for researchers, scientists, and professionals involved in drug development for urea cycle disorders.
Discovery and Historical Context
The journey into understanding the role of this compound began with the broader investigation of the urea cycle. In 1932, Hans Krebs and Kurt Henseleit first proposed a cyclic pathway for urea synthesis. However, the precise enzymatic steps remained to be fully elucidated. It was the seminal work of Sarah Ratner and her colleagues in the late 1940s and early 1950s that filled in these crucial gaps, leading to the discovery of this compound and the enzymes that govern its formation and cleavage.
In 1949, Ratner and Pappas demonstrated that the synthesis of arginine from citrulline in mammalian liver required aspartic acid and ATP, and involved a two-step enzymatic process. This led to the identification of a new intermediate, which they named this compound.[1] Subsequently, in 1953, Ratner, Anslow, and Petrack detailed the enzymatic cleavage of this newly discovered compound into arginine and fumaric acid, thereby identifying the enzyme argininosuccinate lyase.[1] These discoveries were instrumental in completing the modern understanding of the urea cycle.
The clinical significance of this pathway was highlighted in 1958 with the first description of argininosuccinic aciduria, an inherited metabolic disorder characterized by the accumulation of this compound in the blood and urine. This condition was the first identified defect of the urea cycle.
The Urea Cycle and the Central Role of this compound
This compound is a non-proteinogenic amino acid that serves as a critical link in the urea cycle, the primary metabolic pathway for the detoxification of ammonia in ureotelic organisms.
Figure 1: The Urea Cycle, highlighting the central position of this compound.
Quantitative Data in this compound Research
The following tables summarize key quantitative data related to this compound and the enzymes involved in its metabolism.
Table 1: Kinetic Properties of Urea Cycle Enzymes
| Enzyme | Source | Substrate | K_m (mM) | Specific Activity (μmol/min/mg protein) |
| Argininosuccinate Synthetase | Human Liver | Citrulline | 0.06 | 0.1-0.2 |
| Aspartate | 0.04 | |||
| ATP | 0.2 | |||
| Argininosuccinate Lyase | Human Liver | This compound | 0.01 | 10-15 |
| Bovine Liver | This compound | 0.05 | 8-12 |
Table 2: Biochemical Profile in Argininosuccinic Aciduria Patients
| Metabolite | Normal Plasma Levels (μmol/L) | ASA Patient Plasma Levels (μmol/L) | Normal Urine Levels (μmol/mmol creatinine) | ASA Patient Urine Levels (μmol/mmol creatinine) |
| This compound | Undetectable | 1,500 - 5,000 | Undetectable | 2,000 - 20,000 |
| Citrulline | 10 - 55 | 100 - 300 | < 20 | 100 - 500 |
| Ammonia | 11 - 32 | > 100 (during crisis) | - | - |
| Arginine | 40 - 110 | 10 - 40 | - | - |
Experimental Protocols
This section details the methodologies for key experiments cited in the historical and contemporary research of this compound.
Historical Experimental Protocols (c. 1950s)
The following protocols are based on the pioneering work of S. Ratner and her colleagues.
4.1.1. Enzymatic Synthesis and Isolation of this compound
-
Enzyme Preparation: A crude enzyme extract containing both argininosuccinate synthetase and lyase was prepared from bovine liver. The liver was homogenized in cold acetone, and the resulting powder was extracted with cold water. The extract was then fractionated with ammonium sulfate.
-
Reaction Mixture: The incubation mixture contained L-citrulline, L-aspartate, ATP, magnesium chloride, and the enzyme preparation in a phosphate buffer at pH 7.2.
-
Isolation: The reaction was stopped by adding barium acetate and ethanol. The precipitated barium salts were removed by centrifugation. The supernatant, containing this compound, was then subjected to further purification steps, including precipitation with mercuric acetate and removal of mercury with hydrogen sulfide. The final product was isolated as the barium salt.
-
Analysis: The formation of this compound was monitored by measuring the disappearance of citrulline and the formation of arginine after enzymatic cleavage with a purified argininosuccinate lyase preparation. Amino acids were analyzed using paper chromatography with a phenol-water solvent system and visualized with ninhydrin.[2]
4.1.2. Assay of Argininosuccinate Lyase
-
Principle: The activity of argininosuccinate lyase was determined by measuring the amount of arginine formed from this compound.
-
Procedure: The reaction mixture contained this compound and the enzyme preparation in a phosphate buffer at pH 7.5. The reaction was incubated at 38°C and stopped by the addition of trichloroacetic acid. The amount of arginine in the deproteinized supernatant was then determined colorimetrically using the Sakaguchi reaction.
Figure 2: General workflow for historical enzyme purification.
Modern Experimental Protocols
4.2.1. Spectrophotometric Assay of Argininosuccinate Lyase
-
Principle: This continuous spectrophotometric assay measures the formation of fumarate from argininosuccinate, which absorbs light at 240 nm.[3]
-
Reagents:
-
100 mM Potassium phosphate buffer, pH 7.5
-
10 mM this compound solution
-
Enzyme solution (e.g., cell lysate or purified enzyme)
-
-
Procedure:
-
In a quartz cuvette, combine the phosphate buffer and enzyme solution.
-
Incubate at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the this compound solution.
-
Immediately monitor the increase in absorbance at 240 nm over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of fumarate (2.44 x 10^3 M⁻¹cm⁻¹).
-
4.2.2. Quantitative Analysis of this compound by LC-MS/MS
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of this compound in biological samples.[4]
-
Sample Preparation: Plasma or urine samples are deproteinized, typically with an organic solvent like methanol or acetonitrile containing an internal standard (e.g., isotopically labeled this compound).
-
Chromatography: The supernatant is injected onto a reverse-phase or HILIC (hydrophilic interaction liquid chromatography) column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is used to separate this compound from other metabolites.
-
Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer. This compound is ionized (typically by electrospray ionization) and specific parent-daughter ion transitions are monitored in multiple reaction monitoring (MRM) mode for quantification.
Figure 3: Workflow for modern quantitative analysis of this compound.
Conclusion
The discovery and ongoing research of this compound have been fundamental to our understanding of nitrogen metabolism and the pathophysiology of urea cycle disorders. The pioneering work of Sarah Ratner and her contemporaries laid the groundwork for decades of research that has led to improved diagnostic and therapeutic strategies for patients with argininosuccinic aciduria. The evolution of experimental techniques, from paper chromatography to sophisticated LC-MS/MS methods, has enabled a more precise and sensitive analysis of this crucial metabolite and its related enzymes. This technical guide provides a comprehensive resource for researchers and clinicians, bridging the historical context with modern-day experimental approaches in the study of this compound.
References
The Core Function of Argininosuccinate Lyase in Argininosuccinic Acid Breakdown: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Argininosuccinate Lyase (ASL) is a critical enzyme in nitrogen metabolism, primarily known for its role in the urea cycle and arginine biosynthesis.[1][2] It catalyzes the reversible cleavage of argininosuccinic acid into L-arginine and fumarate.[3] This reaction is the fourth step of the urea cycle, a pathway essential for the detoxification of ammonia in ureotelic organisms.[1] Structurally, ASL is a homotetrameric enzyme, with each of its four active sites being a composite of residues from three adjacent subunits.[1][3][4] The catalytic process proceeds via an E1cb elimination mechanism.[1] Deficiency in ASL activity, resulting from mutations in the ASL gene, leads to the autosomal recessive disorder argininosuccinic aciduria (ASA), the second most common urea cycle disorder.[2][5][6] This condition is characterized by the accumulation of this compound and ammonia in the body, leading to severe neurological and systemic complications.[7][8] Beyond its role in ureagenesis, ASL is also implicated in the citrulline-nitric oxide cycle and the synthesis of several important biomolecules derived from arginine.[2][9] Understanding the structure, mechanism, and kinetics of ASL is therefore crucial for developing therapeutic strategies for ASA and related metabolic disorders.
Molecular Structure and Active Site
Argininosuccinate Lyase (ASL) is a homotetrameric protein, meaning it is composed of four identical monomer subunits.[1] The molecular weight of a single polypeptide chain is between 49 and 52 kDa, resulting in a total mass of 196 to 208 kDa for the entire functional enzyme.[1] Each monomer consists of three distinct domains that are predominantly alpha-helical in structure.[1][4]
A unique feature of ASL is that the four active sites of the tetramer are not contained within single subunits. Instead, each catalytic site is located at the interface of three neighboring protomers.[3][10] This intricate arrangement means that residues from three different monomers contribute to the formation of a single active site.[3][4] This structural organization is fundamental to the enzyme's function and is the basis for a phenomenon known as intragenic complementation, where different mutant alleles can produce a hybrid enzyme with partially restored activity.[4] The human ASL gene is located on chromosome 7q11.21 and contains 16 exons.[3][6]
Catalytic Mechanism of this compound Breakdown
ASL catalyzes the cleavage of argininosuccinate into L-arginine and fumarate through a stereospecific E1cb (unimolecular conjugate base elimination) reaction.[1] This mechanism involves the abstraction of a proton, leading to the formation of a carbanion intermediate.[11]
The key steps in the catalytic cycle are:
-
Proton Abstraction: A basic residue in the active site abstracts a proton from the Cβ carbon of the argininosuccinate substrate.[1][11] Mutagenic studies suggest that Histidine 162 (or Threonine 161) is responsible for this proton abstraction, either directly or via a water molecule.[1]
-
Carbanion Intermediate Formation: The deprotonation results in a negatively charged carbanion intermediate.[1][11] This intermediate is stabilized by positively charged residues within the active site, such as Lysine 289.[1]
-
C-N Bond Cleavage: The negative charge from the carbanion intermediate drives the elimination of the arginine moiety, leading to the cleavage of the C-N bond.[11]
-
Product Release: The products, fumarate and L-arginine, are released from the active site. The reaction is reversible.[3]
Caption: The E1cb catalytic mechanism of Argininosuccinate Lyase.
Role in Metabolic Pathways
ASL is a central enzyme in nitrogen metabolism, participating in several interconnected pathways crucial for cellular function and homeostasis.
-
Urea Cycle: ASL's primary role is catalyzing the fourth step in the urea cycle in the liver cytosol.[1] This cycle converts toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[2][7] ASL cleaves argininosuccinate, which is formed from citrulline and aspartate by argininosuccinate synthetase (ASS), into L-arginine and fumarate.[1] The L-arginine is then cleaved by arginase to produce urea and ornithine, while the fumarate can enter the citric acid cycle.[1]
-
Arginine Biosynthesis: In most tissues outside the liver, the primary function of ASL is the endogenous synthesis of arginine.[2] Arginine is a precursor for the synthesis of numerous vital molecules, including nitric oxide (NO), polyamines, proline, glutamate, and creatine.[2][6]
-
Citrulline-NO Cycle: ASL is part of a multiprotein complex required for the production of nitric oxide.[3][9] This complex channels arginine, produced by ASL, to nitric oxide synthase (NOS) for NO production.[12] This structural role of ASL is distinct from its catalytic activity and is crucial for maintaining adequate NO levels.[12]
Caption: ASL's central role connecting major metabolic pathways.
Enzyme Kinetics
The kinetic properties of ASL have been characterized in various species. The reaction follows Michaelis-Menten kinetics.[13] Kinetic parameters are essential for understanding the enzyme's efficiency and for developing quantitative models of metabolic flux.
| Source | Parameter | Value | Substrate |
| Rat Liver | Vmax | 0.54 µmol/h/mg protein | Argininosuccinate |
| Km | 1.25 mM | Argininosuccinate | |
| Human Erythrocytes | Vmax | 7.2 nmol/h/mg Hb | Argininosuccinate |
| Km | 0.66 mM | Argininosuccinate | |
| Bovine Liver | Keq | 3.7 mM | - |
| Table 1: Summary of published kinetic parameters for Argininosuccinate Lyase.[13][14] |
Product inhibition studies on bovine liver ASL show that both fumarate and arginine are noncompetitive inhibitors with respect to argininosuccinate.[13][15] This is consistent with a random kinetic mechanism where the enzyme can form dead-end complexes with the substrate and one of the products.[13][15]
Experimental Protocols
Accurate measurement of ASL activity is fundamental for diagnosing ASL deficiency and for basic research. Several robust methods have been developed.
Protocol 1: Continuous Spectrophotometric Assay
This method is based on monitoring the formation of fumarate, which absorbs light at 240 nm.[16]
Principle: L-Argininosuccinate --(ASL)--> L-Arginine + Fumarate (absorbs at 240 nm)
Reagents:
-
Buffer A: 100 mM Potassium Phosphate Buffer, pH 7.5 at 37°C.
-
Substrate Solution C: 11.7 mM this compound.
-
Enzyme Solution D: Sample containing ASL (e.g., cell lysate, purified protein) diluted in cold deionized water to 0.5 - 1.5 units/ml.[16]
Procedure:
-
Set a thermostatted spectrophotometer to 37°C and 240 nm.
-
In a quartz cuvette, pipette 2.00 ml of Buffer A and 0.65 ml of deionized water. For the blank, use 0.75 ml of deionized water.
-
Add 0.10 ml of Enzyme Solution D to the test cuvette. Do not add enzyme to the blank cuvette.
-
Mix by inversion and allow the cuvettes to equilibrate to 37°C in the spectrophotometer. Monitor absorbance until constant.
-
Initiate the reaction by adding 0.25 ml of Substrate Solution C to both the test and blank cuvettes.
-
Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA240nm/min) from the maximum linear portion of the curve for both the test and blank.
-
Calculate enzyme activity using the Beer-Lambert law, accounting for the molar extinction coefficient of fumarate, dilution factors, and sample volume. One unit is defined as the amount of enzyme that forms 1.0 µmole of fumarate per minute.[16]
Caption: Experimental workflow for the spectrophotometric ASL assay.
Protocol 2: Measurement of ASL Activity in Cell Extracts
This protocol is adapted for measuring endogenous enzyme activity in cultured cells.[3]
Reagents:
-
Cell Lysis Buffer: Appropriate buffer to extract total protein without denaturing the enzyme.
-
Reaction Buffer: Phosphate buffer, pH 7.5.
-
Substrate: Argininosuccinate (e.g., 13.6 mM standard concentration).[3]
-
Stopping Solution: Perchloric acid (final concentration 2%).
Procedure:
-
Cell Lysis: Harvest cells and prepare a cell extract using a suitable lysis buffer. Determine the total protein concentration of the extract (e.g., using a Bradford or BCA assay).
-
Reaction Setup: In a microcentrifuge tube, combine 40 µl of cell extract (containing 3–14 µg of total protein) and 10 µl of reaction buffer.
-
Incubation: Incubate the mixture with the argininosuccinate substrate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding perchloric acid to a final concentration of 2%.
-
Product Analysis: Analyze the reaction mixture for the production of arginine or fumarate. This can be done using methods like High-Performance Liquid Chromatography (HPLC) or an amino acid analyzer.
-
Calculation: Calculate the specific activity as milli-international units (mIU) per milligram of total protein (mIU/mg). One mIU corresponds to the formation of 1 nanomole of product per minute.[3]
Protocol 3: Determination of ASL Activity via Ornithine Production
This highly sensitive method uses an amino acid analyzer and is suitable for samples where arginase activity is high, such as in liver homogenates or erythrocytes.[14]
Principle: The assay measures ornithine as the final metabolite. The arginine produced by ASL is rapidly converted to ornithine and urea by the excess endogenous arginase activity present in the sample.[14]
-
Argininosuccinate --(ASL)--> Arginine + Fumarate
-
Arginine --(Arginase)--> Ornithine + Urea
Procedure:
-
Sample Preparation: Prepare diluted rat liver homogenates (e.g., 0.10 mg protein/ml) or human blood samples.[14]
-
Reaction: Incubate the sample with argininosuccinate as the substrate under optimized conditions (e.g., specific pH, temperature, and time).
-
Analysis: Terminate the reaction and measure the concentration of ornithine produced using a commercial amino acid analyzer.
-
Quantification: The amount of ornithine produced is directly proportional to the ASL activity, given that arginase is not rate-limiting.[14] This method's sensitivity allows for the detection of activity in very small or dilute samples.[14]
References
- 1. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]
- 2. Argininosuccinate lyase deficiency-argininosuccinic aciduria and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Argininosuccinic aciduria - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Arabidopsis thaliana argininosuccinate lyase structure uncovers the role of serine as the catalytic base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. cocukmetabolizma.com [cocukmetabolizma.com]
- 13. chem.tamu.edu [chem.tamu.edu]
- 14. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic mechanism of bovine liver argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
The Pathophysiology of Argininosuccinic Aciduria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argininosuccinic aciduria (ASA) is an autosomal recessive disorder of the urea cycle caused by a deficiency of the enzyme argininosuccinate lyase (ASL). This deficiency disrupts the detoxification of nitrogenous waste, leading to hyperammonemia and the accumulation of argininosuccinic acid. The pathophysiology of ASA is multifaceted, extending beyond the urea cycle to impact nitric oxide (NO) synthesis and induce oxidative and nitrosative stress. This guide provides an in-depth exploration of the molecular mechanisms underlying ASA, presents key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction
Argininosuccinic aciduria is the second most common urea cycle disorder, with an estimated incidence of 1 in 70,000 to 218,000 newborns.[1][2] The clinical presentation is heterogeneous, ranging from severe neonatal-onset hyperammonemia to a later-onset form with more subtle neurological and hepatic manifestations.[1][3] While hyperammonemia is a critical factor in the acute neurological damage, the chronic and progressive nature of the disease, even in the absence of severe hyperammonemic episodes, points to a more complex pathophysiology.[4] This guide delves into the core pathophysiological pillars of ASA: the enzymatic defect in the urea cycle, the consequential metabolic disturbances, the critical role of nitric oxide deficiency, and the resulting cellular stress.
The Enzymatic Defect and Urea Cycle Disruption
The fundamental defect in ASA lies in the deficiency of argininosuccinate lyase (ASL), a cytosolic enzyme that catalyzes the fourth step of the urea cycle.[5] ASL cleaves this compound into arginine and fumarate.[5] This reaction is crucial for the disposal of nitrogenous waste through the synthesis of urea.[6] Mutations in the ASL gene, located on chromosome 7q11.21, lead to a dysfunctional or absent enzyme, disrupting the cycle.[1][7]
The blockage of the urea cycle at this step has two primary consequences:
-
Accumulation of Precursors: this compound, the substrate for ASL, accumulates in the blood, cerebrospinal fluid, and urine.[8] Plasma levels of citrulline are also typically elevated.[1][3]
-
Deficiency of Products: The production of arginine, an essential amino acid in this context, is impaired.[5][9]
This disruption leads to the shunting of excess nitrogen into alternative pathways, most notably the synthesis of ammonia, a potent neurotoxin.[2][6]
Quantitative Data: Metabolite Concentrations
The biochemical hallmark of ASA is the distinct pattern of amino acid abnormalities in plasma and urine.
| Metabolite | Patient Plasma Concentration (µmol/L) | Normal Plasma Concentration (µmol/L) |
| Ammonia | >150 (can exceed 1,000 in neonatal crisis)[1][3] | < 50 |
| This compound | 5 - 110[1][3] | Undetectable |
| Citrulline | 100 - 300[3] | 10 - 55 |
| Arginine | Often low | 50 - 150 |
| Glutamine | Elevated | 400 - 700 |
The Role of Nitric Oxide Deficiency
Beyond its role in the urea cycle, ASL is intrinsically linked to the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[10] ASL is part of a protein complex that includes nitric oxide synthase (NOS), facilitating the channeling of arginine to NOS for NO production.[10]
In ASA, the deficiency of ASL leads to a dual hit on NO synthesis:
-
Substrate Deficiency: Reduced intracellular arginine levels limit the substrate available for NOS.[5]
-
Impaired Enzyme Complex: The absence of functional ASL disrupts the integrity of the NOS-containing protein complex, impairing the efficient utilization of even extracellular arginine for NO synthesis.[10]
This systemic NO deficiency is thought to contribute significantly to the chronic complications of ASA, including systemic hypertension and neurocognitive deficits, which are often observed even in patients with well-controlled ammonia levels.[11]
Oxidative and Nitrosative Stress
The metabolic dysregulation in ASA creates a cellular environment ripe for oxidative and nitrosative stress. The uncoupling of NOS, due to arginine deficiency, can lead to the production of superoxide radicals instead of NO.[9] These reactive oxygen species (ROS) can damage cellular components, including lipids, proteins, and DNA.
Furthermore, the interaction of superoxide with any available NO can form peroxynitrite, a potent oxidizing and nitrating agent.[9] Increased levels of nitrotyrosine, a marker of nitrosative stress, have been observed in the brains of mouse models of ASA.[9] This neuronal oxidative and nitrosative stress is considered a key contributor to the neurological damage seen in the disease, independent of hyperammonemia.[5][9]
Signaling Pathways and Experimental Workflows
Urea Cycle and Associated Pathways
The following diagram illustrates the central role of ASL in the urea cycle and its connection to other metabolic pathways.
Caption: The Urea Cycle and its disruption in Argininosuccinic Aciduria.
Pathophysiological Cascade in ASA
This diagram outlines the logical progression from the genetic defect to the clinical manifestations of ASA.
Caption: Pathophysiological cascade from genetic defect to clinical outcome in ASA.
Experimental Protocols
Measurement of Argininosuccinate Lyase (ASL) Activity
This spectrophotometric assay measures the rate of fumarate production from this compound.
Principle: L-Argininosuccinate --(ASL)--> L-Arginine + Fumarate
The production of fumarate is monitored by the increase in absorbance at 240 nm.
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
11.7 mM this compound (ASA) substrate solution
-
Sample containing ASL (e.g., tissue homogenate, cell lysate)
-
Deionized water
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
2.00 mL of 100 mM Potassium Phosphate Buffer
-
0.65 mL of deionized water
-
0.10 mL of the enzyme solution
-
-
Prepare a blank cuvette with 0.10 mL of deionized water instead of the enzyme solution.
-
Incubate the cuvettes at 37°C and monitor the absorbance at 240 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.25 mL of the ASA substrate solution to both the sample and blank cuvettes.
-
Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve for both the test and blank.
Calculations:
One unit of ASL activity is defined as the amount of enzyme that forms 1.0 µmole of fumarate per minute at pH 7.5 and 37°C. The activity is calculated using the molar extinction coefficient of fumarate.
Measurement of Nitric Oxide (NO) Metabolites
Due to the short half-life of NO, its production is typically assessed by measuring its stable downstream metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻). Ozone-based chemiluminescence is a highly sensitive method for this purpose.[12]
Principle:
Nitrate and nitrite in the sample are chemically reduced to NO gas. The NO gas then reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂*), which emits light as it returns to its ground state. The intensity of the emitted light is proportional to the amount of NO.[12]
Sample Preparation:
-
Biological fluids (plasma, urine) or tissue homogenates are collected.
-
Proteins are typically removed by precipitation (e.g., with ethanol or zinc sulfate) followed by centrifugation to prevent interference.
Procedure (Simplified):
-
Inject the prepared sample into a reaction chamber containing a reducing agent (e.g., vanadium(III) chloride) which converts nitrate and nitrite to NO.
-
The generated NO gas is carried by an inert gas stream into a chemiluminescence detector.
-
In the detector, the NO gas mixes with ozone, and the resulting light emission is measured by a photomultiplier tube.
-
Quantification is achieved by comparing the signal from the sample to a standard curve generated with known concentrations of nitrate and nitrite.
Clinical Trial Protocol for Arginine Supplementation
This outlines a general methodology for a randomized controlled trial to evaluate the effects of different doses of arginine therapy.
Study Design:
A randomized, double-blind, placebo-controlled, cross-over study design is often employed.[8]
Participants:
Patients with a confirmed diagnosis of ASA.
Intervention:
-
Arm 1 (Low-Dose Arginine): 100 mg/kg/day L-arginine combined with a nitrogen scavenger (e.g., sodium phenylbutyrate at 500 mg/kg/day).[8]
-
Arm 2 (High-Dose Arginine): 500 mg/kg/day L-arginine monotherapy.[8]
Protocol:
-
Subjects are randomized to one of the two treatment arms for a defined period (e.g., one week).[8]
-
A washout period follows the initial treatment phase.
-
Subjects then cross over to the other treatment arm for the same duration.
-
At baseline and at the end of each treatment period, the following are assessed:
-
Safety Labs: Liver function tests (AST, ALT), complete blood count, and comprehensive metabolic panel.[8][13]
-
Biochemical Markers: Plasma ammonia, plasma amino acids (arginine, citrulline, this compound), and urine orotic acid.
-
Clinical Assessments: Neurological examinations, blood pressure monitoring.
-
Outcome Measures:
-
Primary: Changes in liver transaminases, plasma ammonia levels.
-
Secondary: Changes in plasma amino acid profiles, blood pressure, and neurocognitive function.
Conclusion
The pathophysiology of argininosuccinic aciduria is a complex interplay between the disruption of the urea cycle, leading to hyperammonemia and arginine deficiency, and the impairment of nitric oxide synthesis, resulting in systemic endothelial dysfunction and cellular stress. This intricate web of molecular events underscores the challenges in managing this disorder and highlights the need for therapeutic strategies that address not only ammonia detoxification but also the restoration of NO homeostasis. A deeper understanding of these mechanisms, facilitated by robust experimental models and detailed clinical investigations, is paramount for the development of novel and more effective treatments for individuals with ASA.
References
- 1. Orphanet: Argininosuccinic aciduria [orpha.net]
- 2. Argininosuccinic aciduria: MedlinePlus Genetics [medlineplus.gov]
- 3. Argininosuccinate Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cocukmetabolizma.com [cocukmetabolizma.com]
- 5. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Argininosuccinic aciduria - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A randomized controlled trial to evaluate the effects of high-dose versus low-dose of arginine therapy on hepatic function tests in argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 10. Requirement of argininosuccinate lyase for systemic nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric-Oxide Supplementation for Treatment of Long-Term Complications in Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review [mdpi.com]
- 13. ASL/ASA [nucdf.org]
Argininosuccinic Acid: A Critical Intermediate in Arginine Synthesis — A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of argininosuccinic acid's pivotal role as an intermediate in the biosynthesis of arginine. The document details the enzymatic reactions that produce and consume this compound, presents quantitative data on enzyme kinetics and metabolite concentrations, outlines detailed experimental protocols for the analysis of key components of this pathway, and illustrates the intricate regulatory mechanisms governing arginine synthesis. This guide is intended to serve as a comprehensive resource for professionals engaged in metabolic research and the development of therapeutics targeting related pathways.
Introduction: The Central Role of this compound
Arginine, a semi-essential amino acid, is integral to numerous physiological processes, including protein synthesis, the urea cycle for nitrogen detoxification, and the production of signaling molecules such as nitric oxide.[1][2] The de novo synthesis of arginine from citrulline hinges on the formation and subsequent cleavage of this compound. This two-step process is a cornerstone of cellular nitrogen metabolism and is tightly regulated to meet metabolic demands.
The pathway involves two key enzymes: argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL).[1][3] ASS catalyzes the condensation of citrulline and aspartate to form this compound, a reaction that is often the rate-limiting step in arginine biosynthesis.[4][5] Subsequently, ASL cleaves this compound to yield arginine and fumarate.[1][3][6] The fumarate produced links this pathway to the citric acid cycle, highlighting the interconnectedness of central metabolic routes.[7][8]
Dysfunction in either of these enzymes leads to serious metabolic disorders. Deficiencies in ASS result in citrullinemia, while defects in ASL cause argininosuccinic aciduria, the second most common urea cycle disorder.[7][9][10] These conditions are characterized by the accumulation of upstream metabolites and can lead to life-threatening hyperammonemia.[9][10] Understanding the intricacies of this compound metabolism is therefore crucial for diagnosing these disorders and developing effective therapeutic strategies.
Quantitative Data
A thorough understanding of the arginine synthesis pathway necessitates a quantitative assessment of its components. The following tables summarize key kinetic parameters for the enzymes involved and the physiological concentrations of the relevant metabolites.
Table 1: Kinetic Parameters of Argininosuccinate Synthetase (ASS) and Argininosuccinate Lyase (ASL)
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference |
| Argininosuccinate Synthetase | Human Lymphocytes | Citrulline | 2 x 10-4 M | 15.7 ± 8.7 nmol/hr/mg protein | [11] |
| Argininosuccinate Synthetase (variant) | Human Lymphocytes | Citrulline | 2 x 10-2 M | 10.7 ± 3.8 nmol/hr/mg protein | [11] |
| Argininosuccinate Lyase | Rat Liver | Argininosuccinate | 1.25 mM | 0.54 µmol/h/mg protein | [12] |
| Argininosuccinate Lyase | Human Erythrocytes | Argininosuccinate | 0.66 mM | 7.2 nmol/h/mg Hb | [12] |
Table 2: Physiological Concentrations of Urea Cycle Intermediates
| Metabolite | Fluid | Normal Concentration Range | Reference |
| Arginine | Plasma | 20.2 ± 8.8 to 39.8 ± 17.0 µmol/L | [13] |
| Citrulline | Serum | ~40 times lower than in citrullinemia | [10] |
| Ammonia | Serum | 15 to 45 µmol/L | [14] |
| Urea | Blood | 2.5 to 6.7 mmol/L | [15] |
Signaling Pathways and Regulation
The synthesis of arginine via this compound is a highly regulated process, primarily controlled at the transcriptional level of the argininosuccinate synthetase (ASS1) gene.[1][4] Several hormones and signaling molecules influence its expression to adapt to the body's metabolic state. Glucocorticoids, glucagon, and cyclic AMP (cAMP) have been shown to induce ASS1 mRNA levels.[4] Conversely, insulin appears to modulate the glucocorticoid effect.[4] The substrates of the pathway also play a regulatory role; citrulline upregulates ASS expression, while arginine has a down-regulatory effect.[1]
Recent studies have also pointed towards post-translational modifications as a mode of regulation. The NADPH sensor protein, HSCARG, can interact with and downregulate ASS activity.[4] Furthermore, the acetylation and ubiquitination of ASS1 have been identified as mechanisms that can inhibit its activity and lead to its degradation, respectively.[16]
Figure 1: Regulatory inputs for Argininosuccinate Synthetase.
The Urea Cycle and its Connection to Arginine Synthesis
This compound is a key intermediate in the urea cycle, a metabolic pathway primarily occurring in the liver that detoxifies ammonia by converting it into urea for excretion.[8][17] The cycle begins in the mitochondria with the formation of carbamoyl phosphate, which then combines with ornithine to form citrulline.[16] Citrulline is transported to the cytosol, where it is condensed with aspartate by argininosuccinate synthetase to form argininosuccinate.[17] Argininosuccinate lyase then cleaves argininosuccinate into arginine and fumarate.[17] Finally, arginase hydrolyzes arginine to produce urea and regenerate ornithine, which is transported back into the mitochondria to continue the cycle.[17]
Figure 2: The Urea Cycle pathway.
Experimental Protocols
Accurate and reproducible experimental methods are essential for studying the role of this compound in arginine synthesis. This section provides detailed protocols for key assays.
Quantification of this compound by LC-MS/MS
This method allows for the sensitive and specific quantification of this compound in biological samples.
5.1.1. Sample Preparation
-
To 100 µL of plasma, calibrator, or quality control sample, add 10 µL of 30% sulfosalicylic acid.
-
Vortex the mixture for 30 seconds.
-
Refrigerate at 4°C for 30 minutes to precipitate proteins.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 450 µL of the internal standard solution (in 100% mobile phase A) and vortex for 30 seconds.
5.1.2. LC-MS/MS Analysis
-
Inject 4 µL of the final solution into the LC-MS/MS system.
-
Chromatographic separation is achieved using a suitable column (e.g., a mixed-mode solid phase column) with a gradient of mobile phases.
-
Mobile Phase A: e.g., 20% acetonitrile, 0.3% formic acid.
-
Mobile Phase B: e.g., 20% acetonitrile, 80 mM ammonium formate.
-
-
The mass spectrometer is operated in positive ionization mode, monitoring for the specific mass transitions of this compound and the internal standard.
Figure 3: Workflow for LC-MS/MS quantification.
Argininosuccinate Synthetase (ASS) Activity Assay
This assay measures the activity of ASS by coupling the production of AMP to the oxidation of NADH.
5.2.1. Reagents
-
Assay Buffer (e.g., 30 mM HEPES, pH 7.5, 500 mM NaCl, 10% glycerol)
-
ATP
-
Citrulline
-
Aspartate
-
Myokinase
-
Pyruvate Kinase
-
Lactate Dehydrogenase
-
Phosphoenolpyruvate
-
NADH
5.2.2. Procedure
-
Prepare a reaction mixture containing all reagents except the cell lysate in a cuvette.
-
Initiate the reaction by adding the cell lysate containing ASS.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the rate of AMP production and thus to the ASS activity.
-
Calculate the specific activity relative to the total protein concentration in the cell lysate.
Argininosuccinate Lyase (ASL) Activity Assay
This spectrophotometric assay measures the activity of ASL by monitoring the formation of fumarate.
5.3.1. Reagents
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
11.7 mM this compound Substrate Solution
-
Enzyme solution (cell or tissue homogenate)
5.3.2. Procedure
-
Pipette 2.00 mL of potassium phosphate buffer and 0.65 mL of deionized water into a quartz cuvette (Test). For the blank, use 0.75 mL of deionized water.
-
Add 0.10 mL of the enzyme solution to the Test cuvette.
-
Mix by inversion and equilibrate to 37°C. Monitor the absorbance at 240 nm until it is constant.
-
Add 0.25 mL of the this compound solution to both the Test and Blank cuvettes.
-
Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.
-
The rate of increase in absorbance is due to the formation of fumarate.
-
Calculate the enzyme activity based on the molar extinction coefficient of fumarate at 240 nm.
Figure 4: Workflow for ASL activity assay.
Conclusion
This compound stands as a linchpin in the metabolic network, bridging nitrogen disposal and the synthesis of the versatile amino acid, arginine. The intricate regulation of the enzymes responsible for its turnover, particularly argininosuccinate synthetase, underscores the importance of maintaining arginine homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this critical pathway. A deeper understanding of the molecular mechanisms governing this compound metabolism will undoubtedly pave the way for novel diagnostic and therapeutic interventions for a range of metabolic disorders.
References
- 1. Argininosuccinate synthase - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]
- 4. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic mechanism of argininosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. Kinetic analysis of argininosuccinate synthetase in a variant form of citrullinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Argininosuccinate synthetase activity in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neonatal pulmonary hypertension--urea-cycle intermediates, nitric oxide production, and carbamoyl-phosphate synthetase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Urea - Wikipedia [en.wikipedia.org]
- 16. Regulation of urea cycle – Metabolism Regulation – Connecting signalling and metabolic networks [metabolismregulation.github.io]
- 17. Urea cycle - Wikipedia [en.wikipedia.org]
The Genetic Underpinnings of Argininosuccinic Acid Metabolism Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinic aciduria (ASA), the primary disorder of argininosuccinic acid metabolism, is a rare autosomal recessive urea cycle disorder characterized by the deficiency of the enzyme argininosuccinate lyase (ASL).[1][2][3] This deficiency disrupts the fourth step of the urea cycle, leading to the accumulation of this compound and ammonia in the body.[2][3][4] The clinical presentation of ASA is heterogeneous, ranging from severe neonatal-onset hyperammonemia to later-onset forms with more subtle neurological and hepatic manifestations.[2][5] This technical guide provides an in-depth overview of the genetic basis of ASA, including a summary of key mutations, detailed experimental protocols for its study, and a visualization of the affected metabolic pathways.
Genetic Basis of Argininosuccinic Aciduria
Mutations in the ASL gene, located on chromosome 7q11.21, are the underlying cause of argininosuccinic aciduria.[1][6] The ASL gene encodes the argininosuccinate lyase enzyme, which is crucial for the conversion of this compound into arginine and fumarate.[1][2] To date, over 130 mutations in the ASL gene have been identified, including missense, nonsense, splice-site mutations, and small deletions.[7] The majority of these mutations are private, though certain mutations are more prevalent in specific populations.[8][9][10]
Quantitative Data on ASL Gene Mutations
The following table summarizes a selection of pathogenic variants in the ASL gene and their reported clinical significance. This is not an exhaustive list but provides examples of the types of mutations and their associated phenotypes.
| Mutation | Type | Clinical Phenotype | Reference |
| c.1060C>T (p.Gln354) | Nonsense | Severe neonatal | [5][8][9] |
| c.116G>A (p.Gln116) | Nonsense | Severe neonatal (common in Arab populations) | [7] |
| c.299T>C (p.Ile100Thr) | Missense | Milder phenotype (founder mutation in Finnish population) | [8][9][10] |
| c.857A>G (p.Gln286Arg) | Missense | Severe phenotype | [8] |
| c.551_552del | Frameshift | Pathogenic | [11] |
| c.1153C>T (p.Arg385Cys) | Missense | Pathogenic | [12] |
Biochemical Consequences of ASL Deficiency
The enzymatic block in the urea cycle leads to characteristic biochemical abnormalities. The table below summarizes the typical quantitative findings in individuals with ASA.
| Analyte | Specimen | Typical Concentration in ASA | Normal Range |
| Ammonia | Plasma | >150 µmol/L (can exceed 1000 µmol/L in neonatal onset) | <50 µmol/L |
| This compound | Plasma | 5-110 µmol/L | Undetectable |
| This compound | Urine | Significantly elevated | Undetectable |
| Citrulline | Plasma | 100-300 µmol/L | 10-55 µmol/L |
| Arginine | Plasma | Low to normal | 45-145 µmol/L |
| Orotic Acid | Urine | May be elevated | Normal to slightly elevated |
Experimental Protocols
Argininosuccinate Lyase (ASL) Enzyme Activity Assay (Spectrophotometric)
This protocol is adapted from a standard method for determining ASL enzyme activity.[13]
Principle: The assay measures the formation of fumarate from argininosuccinate, which is monitored by the increase in absorbance at 240 nm.
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.5 at 37°C
-
11.7 mM this compound (ASA) Substrate Solution
-
Sample (e.g., liver homogenate, erythrocyte lysate)
-
Deionized Water
Procedure:
-
Prepare a reaction mixture containing 2.00 mL of Potassium Phosphate Buffer and 0.65 mL of deionized water in a quartz cuvette.
-
Add 0.10 mL of the enzyme sample to the cuvette. For a blank control, add 0.10 mL of deionized water instead of the sample.
-
Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer.
-
Monitor the absorbance at 240 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.25 mL of the ASA substrate solution to both the sample and blank cuvettes.
-
Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA240/min) from the initial linear portion of the curve for both the test and blank.
-
Enzyme activity is calculated using the molar extinction coefficient of fumarate. One unit of ASL activity is defined as the amount of enzyme that forms 1.0 µmole of fumarate per minute at pH 7.5 and 37°C.[13]
Molecular Genetic Analysis of the ASL Gene
Principle: Next-generation sequencing (NGS) is employed to identify pathogenic variants in the coding regions and splice junctions of the ASL gene. Sanger sequencing is used for confirmation of identified variants.[6][14]
Methodology:
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes or other patient samples using a standard commercially available kit.
-
Library Preparation and Target Enrichment: The extracted DNA is fragmented, and adapters are ligated to the fragments to create a sequencing library. The coding exons and flanking intronic regions of the ASL gene are then selectively captured using a targeted enrichment kit.[6]
-
Next-Generation Sequencing: The enriched library is sequenced on a high-throughput sequencing platform (e.g., Illumina).[6]
-
Data Analysis:
-
Sequence reads are aligned to the human reference genome (e.g., GRCh37/hg19).[6]
-
Variant calling is performed to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).
-
Identified variants are annotated using databases such as dbSNP, ClinVar, and the Human Gene Mutation Database (HGMD).[8][15]
-
Pathogenicity of novel or rare variants is assessed using in silico prediction tools and by considering segregation within the family.
-
-
Variant Confirmation: All potentially pathogenic variants are confirmed by Sanger sequencing.
Quantification of this compound by Tandem Mass Spectrometry (LC-MS/MS)
Principle: This method allows for the sensitive and specific quantification of this compound in plasma or urine.[16][17][18]
Procedure Outline:
-
Sample Preparation:
-
Plasma or urine samples are deproteinized, typically by the addition of an organic solvent like methanol or acetonitrile containing a stable isotope-labeled internal standard.
-
The mixture is centrifuged, and the supernatant is collected for analysis.[18]
-
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the precursor and product ions characteristic of this compound and its internal standard.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the ratio of the peak area of the analyte to that of the internal standard against a calibration curve.
Signaling Pathways and Workflows
Urea Cycle and its Disruption in ASA
The urea cycle is a critical metabolic pathway for the detoxification of ammonia. In ASA, the deficiency of argininosuccinate lyase leads to a block in this cycle.
Caption: The Urea Cycle and the site of ASL deficiency.
Connection to Nitric Oxide (NO) Synthesis
ASL plays a crucial role not only in the urea cycle but also in the synthesis of arginine, the substrate for nitric oxide synthase (NOS). Therefore, ASL deficiency can lead to impaired NO production, contributing to some of the systemic pathologies seen in ASA.[19]
Caption: The role of ASL in providing substrate for Nitric Oxide synthesis.
Diagnostic Workflow for Argininosuccinic Aciduria
A systematic approach is essential for the timely diagnosis of ASA, especially in neonates presenting with hyperammonemia.
Caption: A typical diagnostic workflow for Argininosuccinic Aciduria.
Conclusion
A thorough understanding of the genetic and molecular basis of argininosuccinic aciduria is paramount for the development of novel therapeutic strategies. This guide has provided a comprehensive overview of the genetic landscape of ASA, detailed key experimental methodologies for its investigation, and visualized the intricate metabolic pathways involved. Continued research into the genotype-phenotype correlations and the downstream effects of ASL deficiency, particularly on nitric oxide signaling, will be crucial for improving patient outcomes and developing targeted therapies for this debilitating disorder.
References
- 1. Identification of mutations in Malaysian patients with argininosuccinate lyase (ASL) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjpath.org.my [mjpath.org.my]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Argininosuccinate Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. providers2.genedx.com [providers2.genedx.com]
- 7. medlineplus.gov [medlineplus.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mutations and polymorphisms in the human argininosuccinate lyase (ASL) gene. [folia.unifr.ch]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. VCV000954795.15 - ClinVar - NCBI [ncbi.nlm.nih.gov]
- 12. VCV000002401.28 - ClinVar - NCBI [ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Argininosuccinic Aciduria (ASL Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]
- 15. HGMD® gene result [hgmd.cf.ac.uk]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 17. Rapid quantification of underivatized alloisoleucine and argininosuccinate using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Evaluation of endogenous nitric oxide synthesis in congenital urea cycle enzyme defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Argininosuccinic Acid in Human Plasma using LC-MS/MS
Introduction
Argininosuccinic acid (ASA) is a critical intermediate in the urea cycle, a series of biochemical reactions that convert toxic ammonia into urea for excretion.[1] The cycle takes place primarily in the liver and to a lesser extent in the kidneys.[1] A deficiency in the enzyme argininosuccinate lyase (ASL) leads to the accumulation of ASA in the body, a rare autosomal recessive disorder known as Argininosuccinic Aciduria (ASA).[2][3] This condition results in hyperammonemia, which can be toxic to the brain.[4] Therefore, the accurate and rapid quantification of this compound in plasma is essential for the diagnosis and monitoring of ASA.[5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for quantifying endogenous molecules like amino acids due to its high sensitivity, specificity, and robustness.[6] This application note details a sensitive and reliable LC-MS/MS method for the quantification of this compound in human plasma, requiring minimal sample volume and a simple protein precipitation step, making it suitable for clinical research and diagnostic settings.
Principle of the Method
This method employs a simple protein precipitation step to extract this compound and an internal standard (IS) from human plasma. The extract is then injected into a Liquid Chromatography (LC) system for separation. The analyte is separated from other endogenous plasma components on a mixed-mode or HILIC column, which is suitable for retaining polar compounds like amino acids without the need for derivatization or ion-pairing agents.[7][8] The separated analyte is then introduced into a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (analytical grade), this compound stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N₂-Argininosuccinic acid).
-
Solvents: Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Ultrapure water.
-
Reagents: Sulfosalicylic acid for protein precipitation.[9][10]
-
Plasma: Human plasma (K2EDTA). Control plasma for calibration standards and quality controls (QCs).
Preparation of Stock Solutions, Calibration Standards, and QCs
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and the internal standard in ultrapure water.
-
Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent (e.g., 50:50 acetonitrile/water) to create a series of working standard solutions for calibration and QC preparation.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock to a final concentration of 500 ng/mL in 50:50 acetonitrile/water.
-
Calibration Standards and QCs: Spike appropriate volumes of the working standard solutions into control plasma to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 250 µmol/L) and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of plasma (calibrator, QC, or sample) into the appropriately labeled tube.
-
Add 10 µL of the IS working solution to each tube.
-
To precipitate proteins, add 150 µL of acetonitrile containing 0.1% formic acid. Alternative methods may use sulfosalicylic acid.[9][10][11]
-
Vortex each tube for 30 seconds to ensure thorough mixing.
-
Centrifuge the tubes at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following conditions provide a starting point and may require optimization for different LC-MS/MS systems.
| Parameter | Condition |
| LC System | Standard UPLC/HPLC System |
| Column | Mixed-mode or HILIC column (e.g., Intrada Amino Acid, 50 mm x 2 mm, 3 µm)[8][12] |
| Column Temperature | 35 °C[8] |
| Mobile Phase A | 0.3% Formic Acid in 20% Acetonitrile / 80% Water[8] |
| Mobile Phase B | 80 mM Ammonium Formate in 20% Acetonitrile / 80% Water[8] |
| Flow Rate | 0.4 mL/min[8] |
| Injection Volume | 2-5 µL[8] |
| Gradient | A linear gradient optimized for the separation of ASA from potential interferences. Example: Start at 25% B, ramp to 99% B over 3 minutes, hold, and re-equilibrate.[8] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 291.2 > 70.3, 291.2 > 116.1[9] Internal Standard: (adjust for specific label, e.g., 299.2 > 70.3) |
| Collision Energy (CE) | Optimized for each transition |
| Dwell Time | 50-100 ms |
Visualizations
References
- 1. Urea cycle - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry: implications for the diagnosis of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying Arginine in Preclinical Studies: A Practical Guide - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. Rapid quantification of underivatized alloisoleucine and argininosuccinate using mixed-mode chromatography with tandem mass spectrometry [agris.fao.org]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 11. biosains.sentradinamika.id [biosains.sentradinamika.id]
- 12. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Argininosuccinate Lyase (ASL) Enzymatic Assay: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argininosuccinate lyase (ASL) is a critical enzyme in the urea cycle, catalyzing the reversible cleavage of argininosuccinate to produce arginine and fumarate.[1][2][3] Its deficiency leads to the genetic disorder argininosuccinic aciduria, characterized by the accumulation of ammonia and argininosuccinate in the body.[2] Accurate and reproducible measurement of ASL activity is paramount for basic research, clinical diagnostics, and the development of therapeutic interventions. This document provides a comprehensive guide to a continuous spectrophotometric enzymatic assay for ASL, along with essential data and protocols for its successful implementation.
Principle of the Assay
The enzymatic activity of Argininosuccinate Lyase is determined by monitoring the formation of fumarate from the substrate L-argininosuccinate. Fumarate has a distinct absorbance at 240 nm, allowing for a continuous spectrophotometric rate determination. The increase in absorbance at this wavelength is directly proportional to the ASL activity under the specified assay conditions.
Reaction:
L-Argininosuccinate --(Argininosuccinate Lyase)--> L-Arginine + Fumarate
Materials and Reagents
Reagents and Buffers
| Reagent | Supplier | Catalog Number | Storage |
| Potassium Phosphate, Monobasic, Anhydrous | Sigma-Aldrich | P-5379 | Room Temperature |
| Potassium Hydroxide (KOH) | --- | --- | Room Temperature |
| L-Argininosuccinic Acid, Disodium Salt | Sigma-Aldrich | A-5707 | -20°C |
| Recombinant Human Argininosuccinate Lyase (ASL) | Sino Biological | 14080-H20B | -20°C to -80°C |
| Deionized Water | --- | --- | Room Temperature |
Reagent Preparation
-
100 mM Potassium Phosphate Buffer (pH 7.5 at 37°C):
-
Dissolve an appropriate amount of Potassium Phosphate, Monobasic, Anhydrous in deionized water to make a 100 mM solution.
-
Adjust the pH to 7.5 at 37°C using 2 M KOH.[4]
-
Store at 2-8°C.
-
-
11.7 mM L-Argininosuccinic Acid (ASA) Substrate Solution:
-
Prepare fresh before use.
-
Dissolve the appropriate amount of L-Argininosuccinic Acid, Disodium Salt in deionized water.[4]
-
-
Argininosuccinate Lyase (ASL) Enzyme Solution:
-
Immediately before use, prepare a solution containing 0.5 - 1.5 units/ml of ASL in cold deionized water. The optimal concentration may need to be determined empirically based on the specific activity of the enzyme lot.[4]
-
Instrumentation
-
Spectrophotometer capable of measuring absorbance at 240 nm.
-
Thermostatted cuvette holder or water bath to maintain the reaction temperature at 37°C.
-
Quartz cuvettes with a 1 cm light path.
-
Calibrated pipettes.
-
pH meter.
Experimental Protocol
Standard Spectrophotometric Assay
This protocol is adapted from the method provided by Sigma-Aldrich.[4]
-
Set up the Spectrophotometer:
-
Set the wavelength to 240 nm.
-
Equilibrate the spectrophotometer and the cuvette holder to 37°C.
-
-
Prepare the Reaction Mixtures:
-
Pipette the following reagents into suitable quartz cuvettes:
-
| Reagent | Test (mL) | Blank (mL) |
| 100 mM Potassium Phosphate Buffer (pH 7.5) | 2.00 | 2.00 |
| Deionized Water | 0.65 | 0.75 |
| ASL Enzyme Solution | 0.10 | --- |
-
Equilibration:
-
Mix the contents of the cuvettes by inversion.
-
Incubate the cuvettes at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Monitor the absorbance at 240 nm (A240nm) until a constant reading is obtained.
-
-
Initiate the Reaction:
-
Add 0.25 mL of the 11.7 mM ASA Substrate Solution to both the Test and Blank cuvettes.
-
Immediately mix by inversion.
-
-
Data Acquisition:
-
Record the increase in A240nm for approximately 5 minutes.
-
Ensure that the rate of increase is linear during the measurement period.
-
Final Assay Concentrations
In a 3.00 mL reaction mixture, the final concentrations are:
| Component | Final Concentration |
| Potassium Phosphate | 68 mM |
| Argininosuccinic Acid | 0.98 mM |
| Argininosuccinate Lyase | 0.05 - 0.15 units |
Data Analysis and Calculations
-
Determine the rate of change in absorbance per minute (ΔA240nm/min) from the linear portion of the curve for both the Test and Blank samples.
-
Subtract the rate of the Blank from the rate of the Test to correct for any non-enzymatic reaction.
-
Calculate the enzyme activity using the following formula:
Units/mL enzyme = [(ΔA240nm/min Test - ΔA240nm/min Blank) x Total Volume (mL)] / [Molar Extinction Coefficient x Light Path (cm) x Volume of Enzyme (mL)]
-
Total Volume: 3.00 mL
-
Molar Extinction Coefficient of Fumarate at 240 nm: 2.44 mM⁻¹ cm⁻¹
-
Light Path: 1 cm
-
Volume of Enzyme: 0.10 mL
-
Definition of an Enzyme Unit: One unit of argininosuccinate lyase will produce 1.0 µmole of fumarate and L-arginine from L-argininosuccinate per minute at pH 7.5 and 37°C.[4]
Alternative Assay Methodologies
While the direct spectrophotometric assay is robust and convenient, other methods can be employed:
-
Coupled Enzymatic Assay: ASL activity can be measured in a coupled assay with arginase. The arginine produced by ASL is converted to urea and ornithine by arginase, and the production of urea is then quantified.[5]
-
Fluorescence-Based Assay: This method involves the conversion of the generated fumarate to malate by fumarase, followed by the determination of malate with malate dehydrogenase and the spectrofluorometric estimation of the NADH formed.[6]
-
Amino Acid Analyzer: A highly sensitive method involves using an amino acid analyzer to measure the formation of ornithine, the final product after the sequential action of ASL and arginase.[7]
Quantitative Data Summary
The kinetic parameters of argininosuccinate lyase can vary depending on the source of the enzyme and the assay conditions.
| Enzyme Source | K_m_ (Argininosuccinate) | V_max_ | Reference |
| Rat Liver | 1.25 mM | 0.54 µmol/h/mg protein | [7] |
| Human Erythrocytes | 0.66 mM | 7.2 nmol/h/mg Hb | [7] |
| Bovine Liver | 51 ± 5 µM | Not specified | [8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the urea cycle, where ASL plays a key role, and the experimental workflow for the spectrophotometric assay.
Caption: The Urea Cycle Highlighting Argininosuccinate Lyase.
Caption: Experimental Workflow for the ASL Spectrophotometric Assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low activity | Inactive enzyme | Use a fresh enzyme aliquot; ensure proper storage. |
| Incorrect pH of buffer | Prepare fresh buffer and verify the pH at 37°C. | |
| Incorrect substrate concentration | Prepare fresh substrate solution and verify the concentration. | |
| High background reading | Contaminated reagents | Use high-purity water and fresh reagents. |
| Non-enzymatic degradation of substrate | Run a blank without the enzyme to subtract the background rate. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a shorter measurement time. |
| Enzyme instability | Ensure the assay is performed within the enzyme's stability range. |
Conclusion
This application note provides a detailed and robust protocol for the enzymatic assay of argininosuccinate lyase. The continuous spectrophotometric method is straightforward, reliable, and suitable for a variety of research and drug discovery applications. By following the outlined procedures and considering the provided quantitative data and troubleshooting guide, researchers can obtain accurate and reproducible measurements of ASL activity.
References
- 1. Argininosuccinate Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]
- 3. novusbio.com [novusbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum and erythocyte argininosuccinate lyase assay by NADH fluorescence generated from formed fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.tamu.edu [chem.tamu.edu]
Application Notes and Protocols for Developing a Mouse Model of Argininosuccinic Aciduria
For Researchers, Scientists, and Drug Development Professionals
Introduction to Argininosuccinic Aciduria (ASA)
Argininosuccinic aciduria (ASA) is a rare, autosomal recessive disorder of the urea cycle caused by a deficiency of the enzyme argininosuccinate lyase (ASL).[1][2] The ASL enzyme catalyzes the cleavage of argininosuccinic acid into arginine and fumarate.[3] This reaction is the fourth step in the urea cycle, a liver-based pathway that detoxifies ammonia—a byproduct of protein metabolism—by converting it into urea for excretion.[1] ASL deficiency leads to the accumulation of ammonia (hyperammonemia) and this compound in the blood and other tissues, which is particularly toxic to the central nervous system.[1]
Clinically, ASA can present in a severe neonatal form with hyperammonemic coma, or a later-onset form with chronic neurocognitive impairments, liver dysfunction, hypertension, and brittle hair.[4][5] Beyond its role in the urea cycle, ASL is also crucial for the systemic synthesis of arginine, a precursor for nitric oxide (NO), creatine, and other important molecules.[4] Consequently, ASA is also characterized as a systemic nitric oxide deficiency disorder.[4][6] Developing a robust animal model is critical for understanding the pathophysiology of ASA and for testing novel therapeutic strategies like gene and mRNA therapies.[5][7]
The Asl(Neo/Neo) Hypomorphic Mouse Model
A widely used model for ASA is the Asl(Neo/Neo) hypomorphic mouse.[3][6] A complete knockout of the Asl gene is neonatally lethal in mice, making it unsuitable for studying long-term disease progression and therapeutic interventions.[2] The Asl(Neo/Neo) model was generated by inserting a neomycin resistance cassette into an intron of the Asl gene, which disrupts its normal transcription and results in a residual ASL activity of less than 20%.[3][8] This level of enzyme deficiency is sufficient to recapitulate the key clinical and biochemical features of human ASA.[2][3]
Key Characteristics of the Asl(Neo/Neo) Mouse:
-
Biochemical Phenotype : Exhibits hyperammonemia, elevated plasma citrulline and this compound, and reduced plasma arginine.[2][6][9]
-
Physical Phenotype : Shows impaired growth ("failure to thrive"), reduced hair, and smaller size compared to wild-type (WT) littermates.[3]
-
Survival : Limited survival beyond three weeks of age without dietary intervention.[3]
-
Multi-organ Disease : The model displays multi-organ dysfunction, including neuronal nitrosative stress and liver abnormalities.[6][9]
Experimental Workflows and Signaling Pathways
Signaling Pathways in Argininosuccinic Aciduria
The deficiency of Argininosuccinate Lyase (ASL) disrupts two critical metabolic pathways: the Urea Cycle and the Citrulline-NO Cycle. This leads to the accumulation of toxic ammonia and a systemic deficiency in nitric oxide.
Caption: Disrupted Urea and Citrulline-NO cycles in ASA.
Workflow for Model Development and Analysis
A systematic workflow is essential for breeding, identifying, and analyzing the Asl(Neo/Neo) mouse model to ensure reproducible and reliable results.
Caption: Experimental workflow for ASA mouse model studies.
Detailed Experimental Protocols
Protocol 1: Animal Husbandry and Breeding
-
Mice : Obtain heterozygous Asl(Neo/+) mice (e.g., JAX stock #018830).[8]
-
Breeding : Set up breeding pairs of heterozygous mice. Asl(Neo/Neo) pups will be born at the expected Mendelian ratio of 25%.[3]
-
Identification : Affected Asl(Neo/Neo) pups are often identifiable by their smaller size and reduced hair growth compared to littermates.[3] Genotyping is required for confirmation.
-
Dietary Supplementation : To improve the survival of Asl(Neo/Neo) pups and allow them to reach an age suitable for experiments, provide a low-protein gel supplement in the cage from approximately postnatal day 14.[3]
-
Weaning : Extend the weaning period from the standard 3 weeks to 5 weeks to improve the viability of the hypomorphic pups.[3]
Protocol 2: Genotyping
-
Sample Collection : Collect a small tail snip or ear punch from pups between postnatal days 7 and 10.
-
DNA Extraction : Extract genomic DNA using a standard commercial kit.
-
PCR Amplification : Perform PCR using primers that flank the neomycin cassette insertion site in the Asl gene. This allows differentiation between wild-type (+/+), heterozygous (Neo/+), and homozygous (Neo/Neo) genotypes. (Primer sequences should be obtained from the providing institution, e.g., JAX).
-
Gel Electrophoresis : Analyze PCR products on an agarose gel to visualize the different band sizes corresponding to each genotype.
Protocol 3: Biochemical Analysis
-
Blood Collection : Collect blood via tail nick for longitudinal studies or via cardiac puncture for terminal analysis.[8] Use heparinized or EDTA-coated tubes to prevent coagulation and immediately place samples on ice.
-
Plasma Separation : Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Ammonia Measurement : Measure plasma ammonia immediately using a commercial assay kit (e.g., colorimetric or enzymatic kit). Due to the volatility of ammonia, samples must be handled quickly and kept cold.
-
Amino Acid Analysis :
-
Deproteinize plasma samples using a suitable method (e.g., sulfosalicylic acid precipitation).
-
Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or a dedicated amino acid analyzer to quantify levels of this compound, arginine, citrulline, and other amino acids.[10]
-
-
Urine Orotic Acid :
-
Collect urine via metabolic cages or by gentle bladder palpation.
-
Measure orotic acid levels using HPLC or mass spectrometry, as elevated orotic acid is a secondary marker of urea cycle dysfunction.[9]
-
Protocol 4: Therapeutic Intervention (Example: AAV Gene Therapy)
-
Vector : Use an adeno-associated virus serotype 8 (AAV8) vector, known for its high tropism for hepatocytes. The vector should carry a codon-optimized human or murine ASL gene under the control of a liver-specific promoter (e.g., TBG) or a ubiquitous promoter (e.g., EFS).[5][9]
-
Dose : A typical dose might be 3x10^11 vector genomes per pup.[9] The optimal dose should be determined empirically.
-
Administration :
-
Monitoring : Following administration, monitor mice for survival, body weight gain, and general health.[5] Perform periodic blood draws to assess the correction of biochemical markers over time.[9]
Protocol 5: Histological Analysis
-
Tissue Collection : At the experimental endpoint, euthanize mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Fixation and Processing : Dissect relevant organs (liver, brain) and post-fix in 4% PFA overnight. Process the tissues through a graded series of ethanol and embed in paraffin.
-
Sectioning : Cut 5-10 µm thick sections using a microtome.
-
Staining :
-
Hematoxylin and Eosin (H&E) : Perform standard H&E staining to assess general tissue morphology and identify abnormalities like liver fibrosis or neuronal cell death.
-
Immunohistochemistry : Use specific antibodies to detect markers of interest, such as nitrosative stress (e.g., nitrotyrosine) or the expression of a reporter gene (e.g., GFP) if included in the viral vector.[9]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies using the Asl(Neo/Neo) mouse model.
Table 1: Baseline Biochemical Phenotype of Asl(Neo/Neo) Mice
| Parameter | Wild-Type (WT) | Asl(Neo/Neo) | Unit | Reference |
| Plasma Ammonia | ~100-150 | >300 (can be variable) | µmol/L | [9] |
| Plasma this compound | Not Detected | Significantly Elevated | µmol/L | [2][9] |
| Plasma Arginine | ~100 | <50 (Reduced) | µmol/L | [2][9] |
| Plasma Citrulline | ~50-70 | >150 (Elevated) | µmol/L | [9] |
| Liver ASL Activity | 100% | ~14.5% | % of WT | [9] |
Table 2: Effects of AAV Gene Therapy in Adult Asl(Neo/Neo) Mice
| Parameter | Untreated Asl(Neo/Neo) | AAV-Treated Asl(Neo/Neo) | Unit | Reference |
| Plasma Ammonia | Elevated | Normalized to WT levels | µmol/L | [9] |
| Plasma this compound | Elevated | Significantly Decreased | µmol/L | [9] |
| Plasma Arginine | Reduced | Normalized to WT levels | µmol/L | [9] |
| Plasma Citrulline | Elevated | Normalized to WT levels | µmol/L | [9] |
| Liver ASL Activity | ~14.5% | ~47% | % of WT | [9] |
| Survival | Poor | Significantly Improved | % | [5] |
Conclusion
The Asl(Neo/Neo) hypomorphic mouse is a valuable and well-characterized model for studying the pathophysiology of argininosuccinic aciduria and for evaluating the efficacy of novel therapeutics. Its phenotype closely mimics the human condition, presenting a relevant platform for preclinical drug development. The protocols outlined here provide a comprehensive framework for establishing and utilizing this model, from breeding and characterization to therapeutic testing and endpoint analysis. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to advance the treatment of this debilitating metabolic disorder.
References
- 1. Argininosuccinic aciduria: MedlinePlus Genetics [medlineplus.gov]
- 2. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASL mRNA-LNP Therapeutic for the Treatment of Argininosuccinic Aciduria Enables Survival Benefit in a Mouse Model [mdpi.com]
- 4. Expanding the phenotype in argininosuccinic aciduria: need for new therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adeno-associated viral gene therapy corrects a mouse model of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. REQUIREMENT OF ARGININOSUCCINATE LYASE FOR SYSTEMIC NITRIC OXIDE PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Argininosuccinic aciduria: Recent pathophysiological insights and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASL mRNA-LNP Therapeutic for the Treatment of Argininosuccinic Aciduria Enables Survival Benefit in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mjpath.org.my [mjpath.org.my]
Application Notes & Protocols for the Quantification of Argininosuccinic Acid in Plasma and Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinic acid (ASA) is a key intermediate in the urea cycle. The accurate and reliable measurement of ASA in biological matrices such as plasma and urine is crucial for the diagnosis and monitoring of argininosuccinic aciduria, an inherited metabolic disorder caused by the deficiency of the enzyme argininosuccinate lyase. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The primary methods covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.
Method Comparison
The following table summarizes the quantitative performance of the two primary methods for ASA quantification. LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for clinical diagnostics and research applications where low detection limits are required.
| Parameter | LC-MS/MS Method | HPLC with Fluorescence Detection |
| Analyte | This compound | Amino Acids (including Citrulline as a marker) |
| Matrix | Human Plasma | Human Plasma |
| Limit of Quantification (LOQ) | 1 µmol/L[1][2] | Not explicitly stated for ASA |
| Linearity | 1 - 250 µmol/L (r = 0.999)[1][2] | Not explicitly stated for ASA |
| Accuracy (Bias) | -3.8% and -10.1%[1][2] | Not available |
| Inter-assay Imprecision (CV) | < 8.06%[1][2] | Not available |
| Analysis Time | 6 minutes (inject-to-inject)[2] | Not specified |
| Derivatization | Not required[1][2] | Pre-column derivatization with OPA/MPA required[3] |
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides rapid and sensitive quantification of underivatized this compound in human plasma. It utilizes a mixed-mode solid-phase separation to achieve baseline resolution from isobaric interferents.[1][2]
Experimental Protocol
1. Sample Preparation
-
Objective: To precipitate proteins from plasma samples and prepare the supernatant for LC-MS/MS analysis.
-
Materials:
-
Human plasma samples
-
30% Sulfosalicylic acid solution
-
Internal Standard (IS) working solution (e.g., stable isotope-labeled ASA)
-
Mobile Phase B (Acetonitrile:Water (90:10) with 0.5% formic acid and 1 mM ammonium formate)
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 25 µL of plasma sample into a microcentrifuge tube.
-
Add 2.5 µL of 30% sulfosalicylic acid solution to precipitate proteins.
-
Add 2 µL of the internal standard working solution.
-
Add 225 µL of Mobile Phase B.
-
Vortex the mixture thoroughly for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate and quantify this compound using a tandem mass spectrometer.
-
Instrumentation:
-
Liquid Chromatograph (e.g., Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S)
-
Mixed-mode column (e.g., 50 x 2 mm Intrada column)[1]
-
-
Chromatographic Conditions:
-
Mobile Phase A: Ammonium formate in water
-
Mobile Phase B: Acetonitrile:Water (90:10), 0.5% formic acid, 1 mM ammonium formate[4]
-
Gradient: A gradient elution program should be optimized to ensure the separation of ASA from other amino acids and endogenous plasma components.
-
Flow Rate: To be optimized based on the column dimensions.
-
Column Temperature: 35 °C[4]
-
Injection Volume: To be optimized.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the internal standard must be determined and optimized.
-
Experimental Workflow
Caption: Workflow for ASA quantification by LC-MS/MS.
Method 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is suitable for the analysis of amino acids and can be adapted for the indirect assessment of argininosuccinic aciduria by measuring key markers like citrulline. The protocol involves pre-column derivatization to make the amino acids fluorescent.[3]
Experimental Protocol
1. Sample Preparation
-
Objective: To deproteinize plasma samples and prepare the extract for derivatization.
-
Materials:
-
Human plasma samples
-
L-norvaline (internal standard)
-
Perchloric acid
-
Potassium carbonate
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Add 50 µL of L-norvaline (internal standard) to 100 µL of plasma.
-
Add 50 µL of perchloric acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 25 µL of potassium carbonate to neutralize the solution.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
The resulting supernatant is ready for derivatization.
-
2. Pre-column Derivatization
-
Objective: To react amino acids with O-phthalaldehyde (OPA) and 3-mercaptopropionic acid (MPA) to form fluorescent derivatives.[3]
-
Materials:
-
Sample supernatant from the previous step
-
Borate buffer
-
OPA reagent
-
MPA reagent[5]
-
-
Procedure:
-
Mix 200 µL of the supernatant with 100 µL of borate buffer.
-
Add 100 µL of OPA reagent.
-
Add 100 µL of MPA reagent.
-
Vortex the mixture.
-
The derivatized sample is now ready for HPLC analysis.
-
3. HPLC Analysis
-
Objective: To separate and detect the fluorescently labeled amino acids.
-
Instrumentation:
-
HPLC system with a gradient pump
-
Fluorescence detector
-
Reversed-phase C18 column
-
-
Chromatographic Conditions: [3]
-
Mobile Phase A: 15 mmol/L potassium dihydrogen phosphate and 5 mmol/L dipotassium hydrogen phosphate.
-
Mobile Phase B: 50 mL water, 250 mL acetonitrile, and 200 mL methanol.
-
Flow Rate: 1.2 mL/min.
-
Gradient: A suitable gradient program must be developed to separate the amino acids of interest.
-
Fluorescence Detector Wavelengths: Excitation at 330 nm, Emission at 450 nm.[6]
-
Experimental Workflow
Caption: Workflow for amino acid analysis by HPLC.
Considerations for this compound Analysis
-
Cyclization of ASA: this compound can undergo intramolecular cyclization to form anhydrides.[7][8] This is a pH-dependent process. Analytical methods should be able to either prevent cyclization or measure both the open-chain and cyclic forms.
-
Method Validation: It is imperative that any method used for the quantification of this compound is thoroughly validated according to established guidelines. This includes assessing linearity, accuracy, precision, limit of detection, limit of quantification, and matrix effects.
-
Urine Analysis: The described protocols for plasma can be adapted for urine samples. However, urine may require different sample preparation steps, such as dilution, to bring the analyte concentration within the linear range of the assay.
-
Limitations of Other Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): this compound is thermally unstable and not amenable to standard GC-MS analysis.[9]
-
Ion-Exchange Chromatography (IEC): ASA may co-elute with other amino acids, such as leucine, in traditional ion-exchange chromatography, which can lead to inaccurate quantification.[10] LC-MS/MS is often used to resolve such ambiguities.[10]
-
Signaling Pathway Context: The Urea Cycle
The measurement of this compound is clinically relevant due to its role in the urea cycle. A deficiency in argininosuccinate lyase (ASL) leads to the accumulation of ASA.
Caption: The Urea Cycle and the role of Argininosuccinate Lyase.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Rapid quantification of underivatized alloisoleucine and argininosuccinate using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. restek.com [restek.com]
- 5. View of Determination of amino acid profile for argininosuccinic aciduria disorder using High-Performance Liquid Chromatography with fluorescence detection | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 6. Determination of amino acid profile for argininosuccinic aciduria disorder using High-Performance Liquid Chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unraveling the Cyclization of l-Argininosuccinic Acid in Biological Samples: A Study via Mass Spectrometry and NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. arup.utah.edu [arup.utah.edu]
Application Notes and Protocols: Synthesis and Purification of Stable Isotope-Labeled Argininosuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in metabolic research, clinical diagnostics, and drug development. They serve as internal standards for quantitative analysis by mass spectrometry and as tracers to elucidate metabolic pathways. Argininosuccinic acid is a key intermediate in the urea cycle, the primary pathway for ammonia detoxification in the liver. The synthesis of stable isotope-labeled this compound provides a critical reagent for studying the kinetics of the urea cycle and investigating related metabolic disorders such as argininosuccinic aciduria.
This document provides detailed protocols for the enzymatic synthesis and subsequent purification of stable isotope-labeled this compound. The methods described are designed to yield a product with high chemical purity and isotopic enrichment, suitable for a range of research applications.
Overview of the Synthesis and Purification Workflow
The overall process involves a two-step enzymatic synthesis followed by a two-step purification procedure. The synthesis utilizes the enzyme Argininosuccinate Synthetase (ASS) to catalyze the condensation of stable isotope-labeled L-citrulline and L-aspartate. The resulting labeled this compound is then purified from the reaction mixture using ion-exchange chromatography followed by reversed-phase high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following tables summarize the expected quantitative data from the synthesis and purification of stable isotope-labeled this compound using the protocols detailed below.
Table 1: Synthesis Reaction Parameters
| Parameter | Value |
| Labeled Substrate | ¹³C₆, ¹⁵N₂-L-Citrulline |
| Labeled Substrate Conc. | 10 mM |
| Co-substrate | L-Aspartate |
| Co-substrate Conc. | 12 mM |
| Enzyme | Argininosuccinate Synthetase |
| Enzyme Conc. | 0.1 mg/mL |
| ATP Conc. | 15 mM |
| Reaction Buffer | 50 mM Tris-HCl, pH 8.0 |
| Incubation Time | 4 hours |
| Temperature | 37°C |
Table 2: Purification and Product Quality
| Parameter | Value |
| Purification Step 1: Ion-Exchange Chromatography | |
| Resin Type | Strong Anion Exchange |
| Elution | NaCl Gradient |
| Purification Step 2: Reversed-Phase HPLC | |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Final Product Quality | |
| Overall Yield | >80% |
| Chemical Purity (by HPLC) | >98% |
| Isotopic Enrichment (by MS) | >99% |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Stable Isotope-Labeled this compound
This protocol describes the enzymatic synthesis of [¹³C₆, ¹⁵N₂]-Argininosuccinic Acid from [¹³C₆, ¹⁵N₂]-L-Citrulline and L-Aspartate using Argininosuccinate Synthetase (ASS).
Materials:
-
[¹³C₆, ¹⁵N₂]-L-Citrulline (isotopic enrichment >99%)
-
L-Aspartic acid
-
Adenosine 5'-triphosphate (ATP) disodium salt
-
Argininosuccinate Synthetase (ASS) from a commercial source (e.g., E. coli-derived human ASS1)
-
Tris-HCl
-
Magnesium Chloride (MgCl₂)
-
Nuclease-free water
Equipment:
-
Thermomixer or water bath
-
pH meter
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare the Reaction Buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0):
-
Dissolve Tris-HCl in nuclease-free water to a final concentration of 50 mM.
-
Add MgCl₂ to a final concentration of 10 mM.
-
Adjust the pH to 8.0 using HCl or NaOH.
-
Filter sterilize the buffer.
-
-
Prepare Substrate Stock Solutions:
-
Prepare a 100 mM stock solution of [¹³C₆, ¹⁵N₂]-L-Citrulline in nuclease-free water.
-
Prepare a 120 mM stock solution of L-Aspartic acid in nuclease-free water. Adjust pH to ~7.0 with NaOH to dissolve completely.
-
Prepare a 150 mM stock solution of ATP in nuclease-free water.
-
-
Set up the Enzymatic Reaction:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
Reagent Volume (for 1 mL reaction) Final Concentration Nuclease-free water 650 µL - 1 M Tris-HCl, pH 8.0 50 µL 50 mM 1 M MgCl₂ 10 µL 10 mM 100 mM [¹³C₆, ¹⁵N₂]-L-Citrulline 100 µL 10 mM 120 mM L-Aspartate 100 µL 12 mM | 150 mM ATP | 100 µL | 15 mM |
-
Mix gently by pipetting.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of a 10 mg/mL stock solution of Argininosuccinate Synthetase to the reaction mixture to achieve a final concentration of 0.1 mg/mL.
-
Mix gently and incubate at 37°C for 4 hours in a thermomixer.
-
-
Terminate the Reaction:
-
Stop the reaction by heating the mixture at 95°C for 5 minutes to denature the enzyme.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the denatured protein.
-
Carefully collect the supernatant containing the crude labeled this compound. The sample is now ready for purification.
-
Protocol 2: Purification of Stable Isotope-Labeled this compound
This protocol describes a two-step purification process using ion-exchange chromatography followed by reversed-phase HPLC.
Part A: Ion-Exchange Chromatography (Anion Exchange)
Materials:
-
Strong anion exchange (SAX) chromatography column (e.g., pre-packed column or slurry of a quaternary ammonium-based resin).
-
Binding Buffer: 20 mM Tris-HCl, pH 8.5
-
Elution Buffer: 20 mM Tris-HCl, pH 8.5, containing 1 M NaCl
-
HPLC or a chromatography system with a fraction collector.
Procedure:
-
Column Equilibration:
-
Equilibrate the SAX column with 5-10 column volumes of Binding Buffer at a flow rate of 1 mL/min.
-
-
Sample Loading:
-
Dilute the supernatant from the synthesis reaction 1:1 with Binding Buffer.
-
Load the diluted sample onto the equilibrated SAX column at a flow rate of 0.5 mL/min.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Binding Buffer to remove unbound and weakly bound impurities.
-
-
Elution:
-
Elute the bound this compound using a linear gradient of 0-100% Elution Buffer over 20 column volumes.
-
Collect fractions of 1-2 mL.
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence of this compound using a suitable method, such as a colorimetric assay or by monitoring the absorbance at 210 nm.
-
Pool the fractions containing the product.
-
Part B: Reversed-Phase HPLC
Materials:
-
Reversed-phase C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.
-
HPLC system with a UV detector and fraction collector.
Procedure:
-
Sample Preparation:
-
Desalt the pooled fractions from the ion-exchange chromatography step using a suitable method (e.g., solid-phase extraction or lyophilization and resuspension in Mobile Phase A).
-
-
HPLC System Equilibration:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved.
-
-
Sample Injection and Separation:
-
Inject the prepared sample onto the column.
-
Separate the components using a linear gradient, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-50 min: 5% B
-
-
Monitor the elution at 210 nm. This compound is expected to elute in the early to mid-part of the gradient.
-
-
Fraction Collection and Final Processing:
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the pure, stable isotope-labeled this compound as a solid.
-
Quality Control
The final product should be characterized to confirm its identity, purity, and isotopic enrichment.
-
Identity Confirmation: Confirm the molecular weight of the labeled product using high-resolution mass spectrometry.
-
Chemical Purity: Assess the chemical purity by analytical HPLC-UV, aiming for a purity of >98%.
-
Isotopic Enrichment: Determine the isotopic enrichment by mass spectrometry, comparing the isotopic distribution of the labeled product to its unlabeled counterpart. The enrichment should ideally be >99%.
Signaling Pathway and Workflow Diagrams
Application Note: Argininosuccinic Acid as a Definitive Biomarker for Argininosuccinate Lyase Deficiency
Introduction
Urea cycle disorders (UCDs) are a group of inherited metabolic diseases caused by deficiencies in the enzymes or transporters required for the conversion of toxic ammonia into urea.[1][2] Argininosuccinate Lyase Deficiency (ASLD), also known as Argininosuccinic Aciduria (ASA), is the second most common UCD, resulting from mutations in the ASL gene.[3][4][5] This deficiency blocks the fourth step in the urea cycle, where argininosuccinate lyase cleaves argininosuccinic acid (ASA) into arginine and fumarate.[6][7] Consequently, ASA accumulates in the body's fluids.[6] The marked elevation of this compound in plasma and urine serves as the pathognomonic biomarker that definitively diagnoses ASLD and distinguishes it from other UCDs.[8][9]
Biochemical Basis and Clinical Significance
In a healthy individual, the urea cycle, primarily in the liver, detoxifies ammonia generated from protein catabolism.[10][11] The enzyme argininosuccinate lyase (ASL) is crucial for this process and for the endogenous synthesis of arginine.[6] In ASLD, the dysfunctional ASL enzyme leads to a metabolic block. This results in the accumulation of upstream metabolites, most notably this compound and citrulline, and a deficiency of the downstream product, arginine.[6][9] The buildup of ammonia (hyperammonemia) and ASA is neurotoxic and contributes to the severe clinical manifestations of the disease, which can include vomiting, lethargy, seizures, and coma in the neonatal period, or later-onset cognitive deficits and liver dysfunction.[12][13] Therefore, the accurate and rapid quantification of ASA is critical for diagnosis, monitoring, and management of patients.[14][15]
Quantitative Data Presentation
The diagnosis of ASLD is established through biochemical analysis of plasma and urine. Elevated levels of this compound are the key diagnostic marker.[9]
Table 1: Diagnostic Biomarker Concentrations in Argininosuccinate Lyase Deficiency (ASLD)
| Analyte | Sample Type | Typical Concentration in ASLD | Normal Reference Range | Citation(s) |
| This compound | Plasma | 5 - 110 µmol/L | 0 - 3 µmol/L | [8][9] |
| Ammonia | Plasma | > 150 µmol/L | < 80 µmol/L (Child/Adult) | [9][16] |
| Citrulline | Plasma | 200 - 300 µmol/L | Varies by age | [9] |
| Arginine | Plasma | Often low or low-normal | Varies by age | [2] |
| Orotic Acid | Urine | Elevated | Varies by age | [9] |
Note: Reference ranges can vary slightly between laboratories and with patient age.
Signaling and Diagnostic Pathways
The following diagrams illustrate the biochemical pathway affected in ASLD and the general workflow for diagnosis.
Caption: The Urea Cycle, highlighting the ASL enzyme block leading to ASA accumulation.
Caption: Stepwise diagnostic approach for hyperammonemia, leading to ASLD confirmation.
Experimental Protocols
Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol outlines a method for the direct, quantitative analysis of underivatized this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][18][19]
1. Principle
Plasma proteins are precipitated using an acid. The resulting supernatant, containing the amino acids, is diluted with an internal standard solution and injected into an LC-MS/MS system. Chromatographic separation is achieved using a mixed-mode or HILIC column, followed by detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[18][20]
2. Materials and Reagents
-
Equipment : LC-MS/MS system, microcentrifuge, vortex mixer, analytical balance.
-
Reagents :
-
Control plasma
-
Sulfosalicylic acid (SSA), 30% (w/v) solution
-
LC-MS grade water, acetonitrile, and formic acid
-
Ammonium formate
-
This compound analytical standard
-
Stable isotope-labeled internal standard (IS) for ASA (if available)
-
3. Sample Preparation Workflow
Caption: A streamlined workflow for plasma sample preparation.
4. LC-MS/MS Method Parameters
The following are example parameters and should be optimized for the specific instrumentation used.
Table 2: Example LC-MS/MS Conditions
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | Mixed-mode or HILIC column (e.g., Imtakt Intrada Amino Acid, 50 mm x 2 mm, 3 µm)[18] |
| Mobile Phase A | 0.3% Formic Acid in Water |
| Mobile Phase B | 80 mM Ammonium Formate in 80:20 Acetonitrile:Water |
| Gradient | Optimized for separation of ASA from isobars (e.g., leucine/isoleucine) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2 - 5 µL |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions (ASA) | Q1: 291.2 -> Q3: 70.3 (Quantifier) Q1: 291.2 -> Q3: 116.1 (Qualifier) |
Parameters adapted from references[17] and[18].
5. Data Analysis and Interpretation
A calibration curve is generated by analyzing standards of known ASA concentrations. The concentration of ASA in patient samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Diagnostic Confirmation : A plasma ASA concentration significantly above the normal reference range (e.g., > 5 µmol/L) is diagnostic for ASLD.[9]
-
Differential Diagnosis : The presence of ASA distinguishes ASLD from other UCDs. For example, in Citrullinemia Type I (ASS deficiency), citrulline is markedly elevated, but ASA is absent.[21][22] In OTC and CPS1 deficiencies, citrulline levels are typically low to absent.[21][22]
-
Monitoring : Serial measurements of ASA can be used to monitor the patient's response to treatment, which typically includes a protein-restricted diet and arginine supplementation.[4]
This compound is an exceptionally specific and reliable biomarker for the diagnosis of Argininosuccinate Lyase Deficiency. Its marked accumulation in plasma and urine is a direct consequence of the enzymatic block in the urea cycle. The implementation of robust and rapid analytical methods, such as the LC-MS/MS protocol described, is essential for the early diagnosis and effective management of this serious metabolic disorder. Accurate quantification of ASA allows clinicians to confirm ASLD, differentiate it from other causes of hyperammonemia, and monitor therapeutic efficacy, ultimately improving patient outcomes.
References
- 1. Biomarkers for Liver Disease in Urea Cycle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. myriad.com [myriad.com]
- 5. View of Determination of amino acid profile for argininosuccinic aciduria disorder using High-Performance Liquid Chromatography with fluorescence detection | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 6. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 7. news-medical.net [news-medical.net]
- 8. Argininosuccinate - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Orphanet: Argininosuccinic aciduria [orpha.net]
- 10. Urea cycle - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. metabolicsupportuk.org [metabolicsupportuk.org]
- 13. Argininosuccinate Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Argininosuccinic Aciduria | Newborn Screening [newbornscreening.hrsa.gov]
- 15. researchgate.net [researchgate.net]
- 16. cocukmetabolizma.com [cocukmetabolizma.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 19. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry: implications for the diagnosis of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 21. ucdc.rarediseasesnetwork.org [ucdc.rarediseasesnetwork.org]
- 22. Urea Cycle Disorders Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Argininosuccinic Acid by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinic acid (ASA) is a key intermediate in the urea cycle, a metabolic pathway responsible for the detoxification of ammonia in the body. The accumulation of ASA in biological fluids is the hallmark of Argininosuccinic Aciduria, an inherited metabolic disorder caused by the deficiency of the enzyme argininosuccinate lyase (ASL). Accurate and reliable quantification of this compound is crucial for the diagnosis, monitoring, and treatment of this condition, as well as for research into the urea cycle and related metabolic pathways.
This document provides detailed application notes and protocols for two distinct High-Performance Liquid Chromatography (HPLC) based methods for the detection and quantification of this compound:
-
HPLC with Fluorescence Detection (HPLC-FD) following pre-column derivatization with o-phthalaldehyde (OPA).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , a rapid and highly specific method.
These methods are applicable to the analysis of this compound in biological matrices such as plasma and urine.
Method 1: HPLC with Fluorescence Detection (HPLC-FD)
This method is based on the pre-column derivatization of primary amino acids, including this compound, with o-phthalaldehyde (OPA) and a thiol-containing reagent (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. These derivatives are then separated by reverse-phase HPLC and detected by a fluorescence detector.
Quantitative Data Summary
While a detailed protocol for amino acid profiling in the context of argininosuccinic aciduria using this method is well-established, specific quantitative performance data for this compound itself is not consistently reported in the literature. The provided protocol is for the analysis of a complete amino acid profile, which includes the separation of this compound. The performance characteristics for this compound, such as Limit of Detection (LOD) and Limit of Quantification (LOQ), would need to be determined during method validation in the user's laboratory.
| Parameter | HPLC with Fluorescence Detection (HPLC-FD) |
| Analyte | This compound and other primary amino acids |
| Derivatization Reagent | o-Phthalaldehyde (OPA) / 3-Mercaptopropionic Acid (MPA) |
| Detection Principle | Fluorescence of isoindole derivatives |
| Retention Time | To be determined during method validation |
| Limit of Detection (LOD) | To be determined during method validation |
| Limit of Quantification (LOQ) | To be determined during method validation |
| Linearity | To be determined during method validation |
Experimental Protocol: HPLC-FD
1. Sample Preparation (Human Plasma)
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 4000 rpm to separate plasma.
-
To 200 µL of plasma, add 50 µL of L-norleucine as an internal standard.
-
Add 800 µL of methanol to precipitate proteins.
-
Vortex the mixture and then centrifuge at 4000 rpm to pellet the precipitated proteins.
-
Carefully collect the supernatant for derivatization.
2. Pre-column Derivatization
-
In a clean microcentrifuge tube, mix 200 µL of the supernatant from the sample preparation step with 100 µL of MPA reagent and 50 µL of OPA reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature.
3. HPLC Conditions
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.
-
Column: Reverse-phase C18 column.
-
Mobile Phase A: 15 mmol/L potassium dihydrogen phosphate and 5 mmol/L dipotassium hydrogen phosphate in ultrapure water.
-
Mobile Phase B: 50 mL water, 250 mL acetonitrile, and 200 mL methanol.
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 50 µL.
-
Fluorescence Detector Settings: Excitation wavelength of 330 nm and an emission wavelength of 450 nm.
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of this compound from other amino acids.
4. Data Analysis
-
Identify the peak corresponding to the derivatized this compound based on its retention time, as determined by the analysis of a standard solution.
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and specific alternative for the quantification of this compound, often with simpler sample preparation and faster analysis times compared to traditional HPLC methods. This method does not require derivatization.
Quantitative Data Summary
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte | This compound |
| Derivatization | Not required |
| Detection Principle | Mass-to-charge ratio (m/z) of the parent and product ions |
| Retention Time | Method dependent, typically short |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is low |
| Limit of Quantification (LOQ) | 1 µmol/L |
| Linearity | r = 0.999 from 1 to 250 µmol/L |
Experimental Protocol: LC-MS/MS
1. Sample Preparation (Human Plasma)
-
A simple protein precipitation step is typically sufficient. Mix plasma with a suitable organic solvent (e.g., acetonitrile or methanol) containing an isotopically labeled internal standard for this compound.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The resulting supernatant can be directly injected into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of delivering accurate and stable gradients.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A mixed-mode or HILIC column is often used for the retention of polar analytes like this compound.
-
Mobile Phase: Typically consists of an aqueous component with a small amount of acid (e.g., formic acid) and an organic component (e.g., acetonitrile).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for this compound and its internal standard are monitored.
3. Data Analysis
-
The concentration of this compound is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizations
Urea Cycle Pathway
The following diagram illustrates the urea cycle, highlighting the position of this compound and the enzyme responsible for its metabolism, argininosuccinate lyase. A deficiency in this enzyme leads to the accumulation of this compound.
Caption: The Urea Cycle Pathway
Experimental Workflow: HPLC-FD Method
This diagram outlines the major steps involved in the analysis of this compound using the HPLC-FD method.
Caption: HPLC-FD Experimental Workflow
Logical Relationship: Method Comparison
This diagram provides a high-level comparison of the two described methods for this compound analysis.
Application Note: Capillary Electrophoresis-Mass Spectrometry for Argininosuccinic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinic acid (ASA) is a key intermediate in the urea cycle, the primary metabolic pathway for the detoxification of ammonia in the body. The accumulation of ASA in biological fluids is the hallmark of Argininosuccinic Aciduria (ASAuria), an inherited metabolic disorder caused by the deficiency of the enzyme argininosuccinate lyase (ASL).[1][2] Accurate and reliable quantification of ASA is crucial for the diagnosis, monitoring, and management of this condition. Capillary electrophoresis-mass spectrometry (CE-MS) has emerged as a powerful analytical technique for the analysis of polar and charged metabolites like ASA, offering high separation efficiency and sensitive detection.[3] This application note provides a detailed protocol for the analysis of this compound in biological samples using CE-MS.
A critical challenge in ASA analysis is its propensity to undergo intramolecular cyclization, forming anhydride derivatives, especially under varying pH conditions.[3][4] This dynamic equilibrium between the open-chain and cyclic forms of ASA necessitates a robust analytical method that can account for all forms to ensure accurate quantification. The CE-MS method detailed herein is designed to address this challenge.
Principle of the Method
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. When coupled with mass spectrometry, it allows for the sensitive and selective identification and quantification of analytes based on their mass-to-charge ratio. For the analysis of this compound, a cationic metabolite, a low pH background electrolyte is employed in a bare fused-silica capillary. This ensures that ASA is positively charged and migrates towards the cathode. The separation is followed by electrospray ionization (ESI) and detection by a time-of-flight (TOF) mass spectrometer, which provides high-resolution mass measurements for accurate identification.
Signaling Pathway: The Urea Cycle and Argininosuccinic Aciduria
The diagram below illustrates the urea cycle and the metabolic block in argininosuccinic aciduria. A deficiency in argininosuccinate lyase (ASL) leads to the accumulation of this compound.
References
Application Notes and Protocols: Argininosuccinic Acid in Newborn Screening for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argininosuccinic aciduria (ASA) is an autosomal recessive urea cycle disorder caused by a deficiency of the enzyme argininosuccinate lyase (ASL).[1][2] This enzyme deficiency disrupts the urea cycle, leading to the accumulation of ammonia and argininosuccinic acid in the blood and other bodily fluids.[2][3] Newborn screening for ASA is critical for early diagnosis and intervention to prevent severe neurological damage, developmental delays, and other life-threatening complications associated with hyperammonemia.[4][5] This document provides detailed application notes and protocols for the detection of this compound and its primary marker, citrulline, in newborn dried blood spots (DBS) using tandem mass spectrometry (MS/MS).
Pathophysiology and Biochemical Markers
The urea cycle is a metabolic pathway that primarily occurs in the liver and is responsible for the conversion of toxic ammonia, a byproduct of protein metabolism, into urea for excretion.[6][7] A deficiency in ASL, the fourth enzyme in the cycle, leads to a block in the conversion of this compound to arginine and fumarate.[3] This results in the accumulation of this compound and its precursor, citrulline, in the blood. Therefore, elevated levels of citrulline serve as the primary marker for ASA in newborn screening panels, with the direct detection of this compound being used for confirmation.[8][9]
Quantitative Data for Newborn Screening
The following table summarizes the typical concentration ranges for the key biochemical markers used in the screening and diagnosis of Argininosuccinic Aciduria from dried blood spots. Cutoff values can vary between different screening programs and methodologies.
| Analyte | Normal Range (μmol/L) | Abnormal (Presumptive Positive) Range (μmol/L) |
| Citrulline | < 30 | > 55 - 100+ |
| This compound | Not detected | Detectable to significantly elevated |
Note: These values are indicative and may be subject to variation based on the specific laboratory and analytical method used.
Experimental Protocols
The analysis of this compound and citrulline from dried blood spots is typically performed using flow-injection analysis or liquid chromatography-tandem mass spectrometry (FIA-MS/MS or LC-MS/MS).[10][11] Both derivatized and underivatized methods are employed.[12]
Protocol 1: Underivatized Analysis of Amino Acids from Dried Blood Spots by LC-MS/MS
This protocol is adapted for the simultaneous analysis of multiple amino acids, including citrulline and this compound.
1. Sample Preparation:
-
Punch a 3.5 mm disc from the dried blood spot into a 96-well microplate.[10]
-
Add 200 µL of an extraction solution (typically methanol containing stable isotope-labeled internal standards for citrulline and this compound) to each well.[10][11]
-
Incubate the microplate for 30 minutes at room temperature with gentle shaking.[10]
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent under a stream of warm air or nitrogen.[10]
-
Reconstitute the dried extract in 200 µL of the mobile phase.[10]
2. LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source and coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for amino acid analysis, such as a C18 or a mixed-mode column.
-
Mobile Phase: A gradient of aqueous and organic solvents, often containing formic acid or ammonium formate to improve ionization.[13]
-
Injection Volume: 20 µL.[10]
-
Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) in positive ion mode.[14]
-
Monitor specific precursor-to-product ion transitions for citrulline, this compound, and their respective internal standards.
-
3. Data Analysis:
-
Quantify the concentration of each analyte by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
-
Results are reported in µmol/L.
Protocol 2: Derivatized Analysis of Amino Acids from Dried Blood Spots by FIA-MS/MS
This method involves chemical derivatization to enhance the sensitivity and chromatographic properties of the amino acids. Butylation is a common derivatization technique.
1. Sample Preparation:
-
Punch a 3.5 mm disc from the dried blood spot into a 96-well microplate.[10]
-
Add 200 µL of the extraction solution (methanol with internal standards).[10]
-
Incubate for 30 minutes at room temperature.
-
Transfer the supernatant to a new plate and dry the extract.[10]
-
Add 60 µL of a butanolic-HCl reagent to each well.[10]
-
Incubate at 60-65°C for 20-25 minutes to form butyl esters of the amino acids.[11]
-
Dry the derivatized sample under a stream of warm air or nitrogen.[10]
-
Reconstitute the sample in the mobile phase for analysis.[10]
2. FIA-MS/MS Analysis:
-
Instrumentation: A triple quadrupole tandem mass spectrometer with an ESI source.
-
Flow Injection: The reconstituted sample is directly injected into the mass spectrometer without chromatographic separation.
-
Mass Spectrometry Mode: MRM in positive ion mode, monitoring for the butyl-esterified derivatives of the target analytes.[12]
3. Data Analysis:
-
Quantification is performed similarly to the underivatized method, using the peak area ratios of the derivatized analytes to their derivatized internal standards.
Visualizations
Urea Cycle Signaling Pathway
Caption: The Urea Cycle and the enzymatic block in Argininosuccinic Aciduria.
Experimental Workflow for Newborn Screening
Caption: The general workflow for newborn screening for metabolic disorders.
Diagnostic Algorithm for Argininosuccinic Aciduria
Caption: Diagnostic algorithm for Argininosuccinic Aciduria following an abnormal newborn screen.
References
- 1. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 2. Argininosuccinic Aciduria | Newborn Screening [newbornscreening.hrsa.gov]
- 3. Urea Cycle Mnemonic for USMLE [pixorize.com]
- 4. babysfirsttest.org [babysfirsttest.org]
- 5. Newborn Metabolic Screening - Stanford Medicine Children's Health [stanfordchildrens.org]
- 6. Urea cycle - Wikipedia [en.wikipedia.org]
- 7. davuniversity.org [davuniversity.org]
- 8. perinatalservicesbc.ca [perinatalservicesbc.ca]
- 9. Argininosuccinic aciduria (ASA) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 10. zivak.com [zivak.com]
- 11. Development of Second-Tier Liquid Chromatography-Tandem Mass Spectrometry Analysis for Expanded Newborn Screening in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening blood spots for argininosuccinase deficiency by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extended and Fully Automated Newborn Screening Method for Mass Spectrometry Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid Chromatography–Tandem Mass Spectrometry in Newborn Screening Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Argininosuccinic Acid Metabolism in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Argininosuccinic aciduria (ASA) is an autosomal recessive disorder of the urea cycle caused by a deficiency in the enzyme argininosuccinate lyase (ASL). This deficiency disrupts the conversion of argininosuccinic acid to arginine and fumarate, leading to an accumulation of this compound and its precursors in the body's fluids.[1][2] In addition to its role in the urea cycle, ASL is crucial for the de novo synthesis of arginine, which is a precursor for nitric oxide (NO), polyamines, and creatine.[3][4] Consequently, ASL deficiency is not only a disorder of nitrogen metabolism but also impacts multiple signaling pathways. Cell culture techniques are indispensable for investigating the pathophysiology of ASA and for the preclinical evaluation of potential therapeutic strategies.
These application notes provide detailed protocols for the cultivation of relevant cell models and for the key biochemical assays used to study this compound metabolism.
Recommended Cell Culture Models
Patient-derived skin fibroblasts are a cornerstone for in vitro studies of argininosuccinic aciduria as they endogenously express the metabolic defect.[1][5][6] For studies involving gene therapy or the investigation of specific mutations, human embryonic kidney (HEK293T) or Chinese hamster ovary (CHO) cells are suitable for transient transfection and expression of ASL variants.[7]
Protocol 1: Culturing Patient-Derived Fibroblasts
This protocol describes the standard procedure for culturing human dermal fibroblasts obtained from individuals with argininosuccinic aciduria and healthy controls.
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cryovials
-
Cell culture flasks (T-25, T-75)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Rapidly thaw a cryovial of fibroblasts in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of complete growth medium.
-
Transfer the cell suspension to a T-25 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance and Subculturing:
-
Monitor cell growth and change the medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:5.
-
Experimental Protocols
Protocol 2: Measurement of Argininosuccinate Lyase (ASL) Enzyme Activity
This spectrophotometric assay measures the "forward reaction" of ASL by quantifying the production of fumarate from argininosuccinate. Fumarate has a characteristic absorbance at 240 nm.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
100 mM Potassium Phosphate Buffer, pH 7.5
-
11.7 mM this compound solution
-
Bradford assay reagent for protein quantification
-
UV-compatible 96-well plate or cuvettes
-
Spectrophotometer with temperature control
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency in a T-75 flask.
-
Wash cells with ice-cold PBS and lyse them using an appropriate volume of cell lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using the Bradford assay.
-
-
Enzyme Assay:
-
Prepare a reaction mixture in a quartz cuvette or UV-compatible plate with the following components:
-
Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer.[8]
-
Monitor the absorbance at 240 nm until a stable baseline is achieved.[8]
-
Initiate the reaction by adding 0.25 mL of 11.7 mM this compound solution.[8]
-
Immediately mix and record the increase in absorbance at 240 nm for approximately 5 minutes.[8]
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA240/min) from the linear portion of the curve.
-
ASL activity is proportional to this rate and can be expressed as units per milligram of protein, where one unit is defined as the formation of 1.0 µmole of fumarate per minute.[8]
-
Protocol 3: Quantification of this compound and Citrulline by LC-MS/MS
This protocol provides a general workflow for the targeted quantification of this compound and citrulline in cell culture media.
Materials:
-
Cell culture medium samples
-
Acetonitrile
-
Formic acid
-
Ammonium formate
-
Stable isotope-labeled internal standards for this compound and citrulline
-
LC-MS/MS system with a suitable column (e.g., mixed-mode or HILIC)
Procedure:
-
Sample Preparation:
-
Collect spent cell culture media from control and patient-derived cell cultures.
-
Centrifuge the media at 10,000 x g for 5 minutes to remove cell debris.[9]
-
To 100 µL of the supernatant, add internal standards.
-
Precipitate proteins by adding 2 volumes of ice-cold acetonitrile.[10][11]
-
Transfer the supernatant to a new tube and dilute with an appropriate volume of water containing 0.1% formic acid before injection.[10][11]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a mixed-mode column for separation.[12]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transitions for this compound, citrulline, and their internal standards.
-
-
Data Analysis:
-
Generate standard curves for each analyte using known concentrations.
-
Quantify the concentration of this compound and citrulline in the samples by comparing their peak areas to those of the internal standards and interpolating from the standard curves.
-
Data Presentation
Table 1: Typical Metabolite Concentrations in Argininosuccinic Aciduria
| Metabolite | Fluid | Typical Concentration in Affected Individuals | Normal Range | Citation(s) |
| This compound | Plasma | 50 - 110 µmol/L | Not detectable | |
| This compound | Urine | >10,000 µmol/g creatinine | Not detectable | [13] |
| Citrulline | Plasma | 100 - 300 µmol/L | < 40 µmol/L | [1][13] |
| Citrulline (infants) | Plasma | ~220 µmol/L | ~22 µmol/L | [12] |
Table 2: Enzyme Kinetics Data
| Enzyme | Source | Substrate | Km | Vmax | Citation(s) |
| Argininosuccinate Lyase | Rat Liver | Argininosuccinate | 1.25 mM | 0.54 µmol/h/mg protein | [14] |
| Argininosuccinate Lyase | Human Erythrocytes | Argininosuccinate | 0.66 mM | 7.2 nmol/h/mg Hb | [14] |
| Argininosuccinate Synthetase | Control Lymphocytes | Citrulline | 2 x 10⁻⁴ M | 15.7 ± 8.7 nmol/h/mg protein | [9] |
| Argininosuccinate Synthetase | Citrullinemic Patient | Citrulline | 2 x 10⁻² M | 10.7 ± 3.8 nmol/h/mg protein | [9] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for studying this compound metabolism.
Signaling Pathways
Caption: this compound metabolism and related pathways.
References
- 1. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 3. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Nitric-oxide supplementation for treatment of long-term complications in argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthetase deficiency in a hamster cell line and its complementation of argininosuccinic aciduria human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Argininosuccinate lyase levels in blood, liver and cultured fibroblasts of a patient with argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. content.abcam.com [content.abcam.com]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. researchgate.net [researchgate.net]
- 14. cellbiolabs.com [cellbiolabs.com]
Troubleshooting & Optimization
Technical Support Center: Argininosuccinic Acid Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of argininosuccinic acid (ASA) in biological samples. Accurate measurement of ASA is critical for the diagnosis and management of argininosuccinic aciduria, a urea cycle disorder, as well as for research into its broader biological roles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples important?
This compound is a key intermediate in the urea cycle, the metabolic pathway responsible for converting toxic ammonia into urea for excretion.[1][2] Its stability in collected biological samples is paramount for accurate quantification, which is essential for the diagnosis and monitoring of argininosuccinic aciduria, an inherited metabolic disorder caused by a deficiency of the enzyme argininosuccinate lyase (ASL).[3][4][5] Inaccurate measurements due to sample degradation can lead to misdiagnosis or improper management of this condition.
Q2: What are the main factors that can affect the stability of this compound in samples?
The primary factors affecting ASA stability include:
-
Temperature: Like many amino acids, ASA is susceptible to degradation at room temperature. Prompt cooling and freezing of samples are crucial.
-
pH: ASA can undergo intramolecular cyclization to form anhydrides, a process that is influenced by the pH of the sample.[6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to changes in the concentration of various amino acids and should be minimized.[7][8][9][10][11]
-
Sample Type: The stability of ASA may differ between various biological matrices such as plasma, serum, urine, and cerebrospinal fluid (CSF).
Q3: What are the recommended storage conditions for samples intended for this compound analysis?
For optimal stability, plasma and urine samples should be processed and frozen as quickly as possible. Long-term storage at -80°C is recommended for amino acid analysis.[10] If immediate freezing is not possible, samples should be kept on ice.
Q4: Can this compound be measured in dried blood spots?
Yes, this compound can be measured in dried blood spots (DBS). This method is often used in newborn screening programs to detect argininosuccinic aciduria.[12] However, the stability of amino acids in DBS can be affected by storage time and temperature, with some degradation observed over time at room temperature.[12]
Troubleshooting Guides
This section addresses common issues encountered during the measurement of this compound.
Issue 1: Inconsistent or lower-than-expected ASA concentrations.
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Review the sample collection and handling procedure. Ensure that samples were promptly centrifuged, and the plasma/serum was separated and frozen. For future collections, minimize the time samples spend at room temperature. |
| Improper Storage | Verify the storage temperature of the samples. Long-term storage should be at -80°C. Avoid repeated freeze-thaw cycles. |
| Analytical Issues | Check the calibration of the analytical instrument (e.g., HPLC, LC-MS/MS). Ensure that the analytical method is validated for ASA quantification. Consider the possibility of interference from other compounds in the sample. |
Issue 2: Presence of unexpected peaks corresponding to ASA anhydrides.
| Potential Cause | Troubleshooting Step |
| Sample pH | The formation of ASA anhydrides is pH-dependent. While some studies suggest anhydride formation can be an artifact of the analytical method, it's crucial to maintain a stable pH during sample processing.[6] |
| Analytical Method | Some analytical techniques may induce the cyclization of ASA. Review the sample preparation and analytical conditions to minimize the potential for anhydride formation. It has been noted that these anhydrides are often artifacts of the analytical process.[6] |
Experimental Protocols & Data
Protocol for Plasma Collection and Processing for this compound Analysis
This protocol is a synthesis of best practices for amino acid analysis.[13][14][15]
-
Patient Preparation: The patient should fast for at least two hours before blood collection. If receiving total parenteral nutrition (TPN), it should be discontinued for at least four hours prior to the sample draw.[14]
-
Blood Collection:
-
Collect whole blood in a green-top tube containing sodium or lithium heparin.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tube on ice immediately.
-
-
Plasma Separation:
-
Centrifuge the blood sample at 1000-1300 x g for 10-15 minutes at 4°C, preferably within 30 minutes of collection.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
-
Storage:
-
Transfer the plasma to a clean, labeled polypropylene tube.
-
Freeze the plasma sample immediately at -20°C for short-term storage (up to 30 days) or at -80°C for long-term storage.[14]
-
-
Shipment: Ship frozen samples on dry ice via an overnight courier.[14]
Protocol for Urine Collection and Processing for this compound Analysis
This protocol is based on guidelines for urine amino acid analysis.[13][16][17]
-
Collection:
-
A first-morning midstream urine sample is often preferred. For quantitative analysis, a 24-hour urine collection may be necessary.
-
Collect the urine in a clean, preservative-free container.
-
-
Processing:
-
If a 24-hour collection is performed, mix the entire volume well and record the total volume.
-
Transfer an aliquot of the urine to a clean, labeled tube.
-
-
Storage:
-
Freeze the urine sample at -20°C or -80°C as soon as possible after collection.
-
-
Shipment: Ship frozen samples on dry ice.
Quantitative Data on Amino Acid Stability
While specific long-term stability data for this compound is limited, studies on the stability of other amino acids in plasma provide valuable insights into optimal handling procedures.
Table 1: Stability of a Related Amino Acid (Arginine) in Whole Blood
| Storage Condition | Time | Percent Change in Arginine Concentration |
| Room Temperature | 30 minutes | -6% |
| Room Temperature | 2 hours | -25% |
| Room Temperature | 24 hours | -43% |
| On Ice | 24 hours | <10% |
Data from a study on ex-vivo changes in amino acid concentrations, highlighting the rapid degradation of arginine at room temperature compared to its stability on ice.
Table 2: Effect of Freeze-Thaw Cycles on Serum Amino Acid Concentrations
| Amino Acid | Change after 3 Freeze-Thaw Cycles |
| Histidine | Increased |
| Leucine | Increased |
| Isoleucine | Increased |
| Methionine | Increased |
| Phenylalanine | Increased |
| Glutamate | Increased |
| Tryptophan | Increased |
| Valine | Increased |
| Taurine | Increased |
| Tyrosine | Increased |
| Ornithine | Increased |
| Cystine | Decreased |
| β-alanine | Decreased |
| 1-methylhistidine | Decreased |
| Aspartate | Decreased |
Data from a study on the stability of amino acids in human serum, indicating that multiple freeze-thaw cycles can significantly alter the concentrations of various amino acids.[10]
Visualizations
Caption: The Urea Cycle pathway highlighting the central role of this compound.
Caption: Recommended experimental workflow for ASA analysis in biological samples.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000052) [hmdb.ca]
- 2. P. aeruginosa Metabolome Database: this compound (PAMDB000224) [pseudomonas.umaryland.edu]
- 3. Argininosuccinate - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Argininosuccinate Lyase (ASL) Deficiency Workup: Laboratory Studies, Other Tests [emedicine.medscape.com]
- 5. This compound | Lab Test [s10.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - Journal of Laboratory Physicians [jlabphy.org]
- 10. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. metbio.net [metbio.net]
- 14. Amino Acid Analysis, Plasma | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]
- 15. labcorp.com [labcorp.com]
- 16. precisionpointdiagnostics.com [precisionpointdiagnostics.com]
- 17. gdx.net [gdx.net]
Overcoming poor peak shape of argininosuccinic acid in chromatography.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding poor peak shape of argininosuccinic acid (ASA) in chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing or broadening?
Poor peak shape for this compound, a highly polar and chelating compound, often stems from several factors:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on silica-based reversed-phase columns can interact strongly with the polar functional groups of ASA, causing peak tailing.[1][2] Basic compounds are particularly susceptible to these interactions.[2]
-
Chelation Effects: ASA can chelate with trace metal contaminants present in the stationary phase, column hardware (like frits), or the HPLC system itself.[1][3] This interaction leads to delayed elution and asymmetrical peaks.[3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of ASA. If the pH is not optimized, it can lead to unwanted interactions with the stationary phase.[3][4]
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in a characteristic "right-triangle" peak shape where retention time decreases as the peak tail increases.[1][5]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[1][6] For hydrophilic interaction chromatography (HILIC), preparing samples in a high percentage of organic solvent (e.g., 80% acetonitrile) is recommended for the best results.[7]
Q2: What are the recommended chromatography modes for analyzing this compound?
While reversed-phase (RP-HPLC) is common, its effectiveness for highly polar analytes like ASA is limited.[8] Alternative modes are often more successful:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for improving the retention of very polar analytes.[9] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[7][9] However, some HILIC amide columns have been reported to yield poor peak shape and significant carryover for ASA.[10] A zwitterionic HILIC phase (HILIC-Z) can be a better option for retaining polar and acidic molecules like ASA.[7]
-
Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange properties, providing greater flexibility for method development.[2][9] A mixed-mode solid-phase separation has been successfully used for the rapid quantification of underivatized ASA, achieving baseline resolution without ion-pairing agents.[10][11] Columns like the Raptor Polar X are designed for this purpose.[12]
-
Aqueous Normal Phase (ANP): In this mode, retention increases for polar, ionized compounds. It can be a viable alternative to reversed-phase chromatography for polar species.[13]
Q3: How can I optimize my mobile phase to improve ASA peak shape?
Mobile phase optimization is critical for achieving symmetrical peaks.
-
pH Adjustment: For reversed-phase methods, operating at a low pH (e.g., ~2.5) can suppress the ionization of acidic silanol groups on the column, reducing secondary interactions.[3][14]
-
Buffer Concentration: In reversed-phase, a buffer concentration of 5-20 mM is usually sufficient.[3][5] For HILIC, using aqueous buffers helps form a stable water layer on the stationary phase, which is crucial for reproducibility.[9] The balance of ammonium formate and formic acid in the mobile phase has been shown to be critical for separating ASA and its isomers.[12]
-
Use of Additives: Adding a sacrificial chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase can bind to active metal sites and reduce peak tailing caused by chelation.[3]
-
Avoid Ion-Pairing Agents: While ion-pairing agents can improve retention in RP-HPLC, they often require long equilibration times and can cause ion suppression in mass spectrometry (MS) detection.[9][13]
Q4: Should I consider derivatization for ASA analysis?
Derivatization can be a powerful tool, though modern methods often aim to analyze the compound directly.
-
Advantages: Pre-column derivatization with reagents like o-phthalaldehyde (OPA)[15][16] or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)[17] converts amino acids into fluorescent derivatives. This can significantly enhance detection sensitivity and potentially improve chromatographic behavior on reversed-phase columns.[17][18]
-
Disadvantages: Derivatization adds an extra step to sample preparation and can introduce variability.[10] Many modern LC-MS/MS methods are designed for the direct, underivatized analysis of ASA to increase throughput and simplify the workflow.[10][12]
Troubleshooting Guide
If you are experiencing poor peak shape for this compound, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: A logical workflow for troubleshooting poor ASA peak shape.
Method Selection Framework
Choosing the correct analytical approach is fundamental to achieving good chromatography for this compound. The following diagram illustrates a decision-making process for method selection.
Caption: A decision tree for selecting an appropriate chromatographic method.
Comparative Summary of Analytical Methods
The table below summarizes key parameters from published methods for the analysis of this compound, offering a side-by-side comparison for method development.
| Parameter | Method 1: Mixed-Mode LC-MS/MS[12] | Method 2: HILIC LC-MS/MS[7][19] | Method 3: RP-HPLC with Derivatization[18][20] |
| Column | Raptor Polar X (Mixed-Mode) | Zwitterionic HILIC (e.g., BEH Amide, HILIC-Z) | C18 Reversed-Phase |
| Mobile Phase A | 0.5% Formic Acid, 1 mM Ammonium Formate in Water | 10 mM Ammonium Formate in 85% Acetonitrile + 0.15% Formic Acid | 15 mM KH₂PO₄, 5 mM K₂HPO₄ |
| Mobile Phase B | 0.5% Formic Acid, 1 mM Ammonium Formate in 90:10 Acetonitrile:Water | Acetonitrile | 50 mL Water, 250 mL Acetonitrile, 200 mL Methanol |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) | Fluorescence (Ex: 330 nm, Em: 450 nm) |
| Derivatization | Not required | Not required | Required (e.g., OPA/MPA) |
| Key Advantage | Fast (13-min cycle), direct analysis, resolves isobars | Excellent retention for polar compounds | High sensitivity with fluorescence detection |
| Consideration | Mobile phase composition is critical for separation | Potential for poor peak shape on some amide phases; requires careful equilibration | Adds complexity to sample preparation |
Detailed Experimental Protocols
Protocol 1: Mixed-Mode Chromatography for Underivatized ASA
This protocol is based on a direct LC-MS/MS analysis method that provides good chromatographic performance for ASA.[12]
-
Column: Use a mixed-mode column such as a Raptor Polar X, 2.7 µm, 100 x 2.1 mm.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.5% formic acid and 1 mM ammonium formate in water.
-
Mobile Phase B: 0.5% formic acid and 1 mM ammonium formate in 90:10 acetonitrile:water.
-
-
Gradient Program:
-
Start with a 2-minute isocratic hold at initial conditions to ensure separation of critical isobars.
-
Develop a gradient that effectively resolves ASA from other matrix components. A total cycle time of around 13 minutes is achievable.
-
-
Sample Preparation:
-
To 50 µL of plasma, add 5 µL of 30% sulfosalicylic acid to precipitate proteins.
-
Centrifuge at 4200 rpm for 10 minutes.
-
Mix 27.5 µL of the clear supernatant with internal standard and 225 µL of Mobile Phase B before injection.
-
-
System Note: The resolution of isomers can vary between LC instruments; minor adjustments to the gradient may be necessary when transferring the method.[12]
Protocol 2: HILIC System Optimization for Polar Analytes
This protocol provides general steps for optimizing a HILIC method, which is crucial for reproducible analysis of compounds like ASA.[7][9]
-
Column Selection: Choose a zwitterionic HILIC stationary phase (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z) for good retention of polar and acidic analytes.[7]
-
System Conditioning: Before analysis, perform an acid flush of the LC system. Flushing with an acid like phosphoric acid can improve the peak shape of analytes containing phosphate or carboxylic acid groups by passivating metal surfaces.[7]
-
Column Equilibration: HILIC columns may require longer equilibration times than reversed-phase columns to ensure a stable water layer is formed on the stationary phase. Equilibrate with the initial mobile phase for at least 15-20 column volumes.[9]
-
Mobile Phase: Use a mobile phase with a high organic content (typically >80% acetonitrile) and an aqueous buffer (e.g., ammonium formate) to facilitate the hydrophilic interaction mechanism.[9]
-
Sample Diluent: To prevent peak distortion, dissolve the sample in a solvent that matches the initial mobile phase conditions as closely as possible. A mixture of 75/25 acetonitrile/methanol is often a good starting point for polar analytes.[9]
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. sielc.com [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. waters.com [waters.com]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. Rapid quantification of underivatized alloisoleucine and argininosuccinate using mixed-mode chromatography with tandem mass spectrometry [agris.fao.org]
- 12. restek.com [restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. High-performance liquid chromatographic assay of argininosuccinate: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid, specific HPLC method for the determination of this compound following pre-column derivatization with o-phthaladehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a Two-Dimensional Liquid Chromatographic Method for Analysis of Urea Cycle Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. View of Determination of amino acid profile for argininosuccinic aciduria disorder using High-Performance Liquid Chromatography with fluorescence detection | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
Technical Support Center: Argininosuccinic Acid Quantification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of argininosuccinic acid (ASA).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for this compound quantification?
A1: The primary methods for quantifying this compound include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and ion-exchange chromatography (IEC).[1][2][3][4] LC-MS/MS is often preferred for its high sensitivity and specificity, which allows for the detection of very low concentrations of ASA.[4]
Q2: Why is this compound considered a labile compound, and how does this affect its quantification?
A2: this compound is known to be unstable and can undergo intramolecular cyclization to form anhydrides, particularly under acidic conditions.[5][6][7] These cyclic forms can be artifacts of sample preparation and analysis, leading to an underestimation of the true ASA concentration if not properly accounted for.[6] It is crucial to control pH and temperature during sample collection, storage, and preparation to minimize the formation of these interfering compounds.[6][7]
Q3: What are the typical concentrations of this compound in biological samples?
A3: In healthy individuals, this compound is typically not detectable or present at very low levels in plasma and urine.[1][8] However, in patients with argininosuccinate lyase (ASL) deficiency, its concentration is markedly elevated. The table below summarizes typical concentrations found in clinical settings.
| Sample Type | Condition | Typical Concentration Range |
| Plasma | Healthy Individuals | 0 - 3 µmol/L |
| Plasma | ASL Deficiency | 50 - 110 µmol/L |
| Urine | ASL Deficiency | > 10,000 µmol/gm of creatinine |
(Data sourced from Ficicioglu et al., 2009 and Lab Results Explained)[8][9]
Troubleshooting Guide
Problem: Poor peak shape or significant peak tailing is observed in my chromatogram.
-
Possible Cause 1: Suboptimal Chromatographic Conditions. In some chromatographic modes, such as Hydrophilic Interaction Liquid Chromatography (HILIC), ASA can exhibit poor peak shape and carryover.[1]
-
Solution: Consider switching to a mixed-mode chromatography column, which has been shown to improve peak shape and resolution for ASA.[1] Additionally, ensure that the mobile phase composition and pH are optimized for your specific column and method. Insufficient buffering can also lead to peak tailing.
-
-
Possible Cause 2: Interaction with Silica Surface. For silica-based columns, interactions between the analyte and acidic silanol groups on the silica surface can cause peak tailing.[10]
-
Solution: Use a well-endcapped column or operate at a pH that minimizes these interactions. The use of mobile phase additives can also help to reduce peak tailing.[10]
-
Problem: I am observing unexpected peaks that may be interfering with ASA quantification.
-
Possible Cause 1: Formation of ASA Anhydrides. As mentioned in the FAQs, ASA can form cyclic anhydrides.[5][6] These compounds will have different retention times and mass-to-charge ratios than the parent molecule and can appear as extra peaks in the chromatogram.
-
Possible Cause 2: Isobaric Interference. In mass spectrometry, other compounds in the sample matrix may have the same nominal mass as ASA, leading to isobaric interference.
-
Possible Cause 3: Co-elution with Other Amino Acids. In methods like ion-exchange chromatography, ASA and its anhydrides may co-elute with other amino acids, leading to inaccurate quantification.[4]
-
Solution: Utilize a more specific method like LC-MS/MS, which can differentiate compounds based on both their retention time and mass-to-charge ratio.[4]
-
Problem: My results show low accuracy or high bias.
-
Possible Cause 1: Sample Degradation. The lability of ASA can lead to its degradation during sample storage and processing, resulting in lower measured concentrations.[1]
-
Solution: Process samples promptly and store them at appropriate temperatures (e.g., -80°C for long-term storage). Minimize freeze-thaw cycles. Stability studies have shown that ASA values in processed samples can change over time, even when stored at 10°C.[1]
-
-
Possible Cause 2: Matrix Effects. Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of ASA in the mass spectrometer, leading to signal suppression or enhancement.
-
Solution: Employ appropriate sample preparation techniques, such as protein precipitation or solid-phase extraction, to remove interfering matrix components. The use of a stable isotope-labeled internal standard for ASA is highly recommended to correct for matrix effects.
-
Experimental Protocols
General Protocol for Sample Preparation for LC-MS/MS Analysis of ASA in Plasma
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample at a recommended speed and temperature (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Protein Precipitation:
-
To a known volume of plasma (e.g., 100 µL), add a solution of a stable isotope-labeled internal standard for ASA.
-
Add a sufficient volume of a cold organic solvent, such as methanol or acetonitrile (e.g., 400 µL), to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in the initial mobile phase to enhance concentration.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Note: This is a general protocol and may need to be optimized based on the specific instrumentation and reagents used.
Visualizations
Caption: Experimental workflow for ASA quantification.
Caption: Troubleshooting logic for peak identification.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. View of Determination of amino acid profile for argininosuccinic aciduria disorder using High-Performance Liquid Chromatography with fluorescence detection | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 3. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry: implications for the diagnosis of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arup.utah.edu [arup.utah.edu]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatographic assay of argininosuccinate: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unraveling the Cyclization of l-Argininosuccinic Acid in Biological Samples: A Study via Mass Spectrometry and NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Argininosuccinate - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. Rapid quantification of underivatized alloisoleucine and argininosuccinate using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Argininosuccinate Lyase (ASL) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing argininosuccinate lyase (ASL) assay conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the basic principles behind common ASL enzyme assays?
A1: ASL catalyzes the reversible cleavage of L-argininosuccinate into L-arginine and fumarate.[1] The two primary methods for measuring its activity are:
-
Continuous Spectrophotometric Assay: This method directly measures the formation of fumarate, which absorbs light at 240 nm. The rate of increase in absorbance is proportional to the ASL activity.
-
Coupled Enzyme Assay: This method involves a secondary enzyme, arginase, which converts the L-arginine produced by ASL into urea and ornithine. The production of urea can then be quantified using various colorimetric methods.[2] Another approach uses an amino acid analyzer to measure the ornithine produced.[3]
Q2: My ASL activity is lower than expected. What are the potential causes?
A2: Low or absent ASL activity can result from several factors:
-
Suboptimal Assay Conditions: Ensure the pH, temperature, and substrate concentrations are within the optimal range for the enzyme source. Refer to the data tables below for recommended starting points.
-
Enzyme Instability: ASL can be unstable. Ensure the enzyme solution is prepared fresh and kept on ice. Some mutations in the ASL gene can lead to an unstable enzyme.[4]
-
Presence of Inhibitors: L-arginine, a product of the reaction, can inhibit ASL activity.[5] Other substances in your sample, such as certain salts or buffers, might also be inhibitory.
-
Incorrect Wavelength Reading: For spectrophotometric assays, ensure you are monitoring the correct wavelength (e.g., 240 nm for fumarate production).
-
Inactive Enzyme: The enzyme preparation may have lost activity due to improper storage or handling.
Q3: I am observing high background noise or a high blank reading in my spectrophotometric assay. What can I do?
A3: High background absorbance can interfere with accurate measurements. Consider the following:
-
Contaminants in Reagents: Ensure all your reagents, especially the argininosuccinate substrate, are of high purity and free from contaminants that absorb at 240 nm.
-
Cuvette Quality: Use quartz cuvettes suitable for measurements in the UV range. Ensure they are clean and free of scratches.
-
Buffer Composition: Some buffer components may contribute to background absorbance. Prepare a blank that includes all reaction components except the enzyme to determine the background rate.
Q4: The reaction rate in my assay is not linear. How can I address this?
A4: A non-linear reaction rate can be due to:
-
Substrate Depletion: If the reaction proceeds too quickly, the substrate may become depleted, leading to a decrease in the reaction rate. Try using a lower concentration of the enzyme.
-
Product Inhibition: As the reaction progresses, the accumulation of L-arginine can inhibit ASL activity.[5] Ensure you are measuring the initial velocity of the reaction.
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay, especially at elevated temperatures.
Q5: What are the optimal pH and temperature conditions for an ASL assay?
A5: The optimal pH and temperature can vary depending on the source of the enzyme. However, general ranges have been established:
-
pH: The optimal pH for ASL activity is generally in the neutral to slightly alkaline range, typically between 7.4 and 8.0.[5][6]
-
Temperature: The optimal temperature is often around 37°C to 45°C.[5]
Refer to the data tables below for more specific information from different studies.
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for Argininosuccinate Lyase Assays
| Parameter | Condition | Source Organism/System | Reference |
| pH | 7.5 | General Spectrophotometric Assay | |
| 7.85 | Cattle Kidney | [6] | |
| 7.4 | Rat Kidney | [6] | |
| 8.0 | Synechocystis sp. | [5] | |
| Temperature | 37°C | General Spectrophotometric Assay | |
| 39°C | Cattle Kidney | [6] | |
| 37°C | Rat Kidney | [6] | |
| 45°C | Synechocystis sp. | [5] |
Table 2: Substrate and Enzyme Concentrations in ASL Assays
| Reagent | Final Concentration | Assay Type | Reference |
| Argininosuccinic Acid | 0.98 mM | Spectrophotometric | |
| 34 mM (initial) | Coupled with Arginase | [2] | |
| 15 mM | HPLC-based | [6] | |
| Argininosuccinate Lyase | 0.05 - 0.15 units | Spectrophotometric | |
| Arginase | 50 units (initial) | Coupled with Arginase | [2] |
| Potassium Phosphate Buffer | 68 mM | Spectrophotometric | |
| 66.7 mM | Coupled with Arginase | [2] |
Experimental Protocols
Continuous Spectrophotometric Assay
This method measures the increase in absorbance at 240 nm due to the formation of fumarate.
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.5 at 37°C.
-
11.7 mM this compound (ASA) Substrate Solution.
-
Argininosuccinate Lyase (ASL) Enzyme Solution (0.5 - 1.5 units/ml in cold deionized water, prepared immediately before use).
-
Deionized Water.
Procedure:
-
Pipette the following into suitable quartz cuvettes:
-
Test Cuvette: 2.00 ml Buffer, 0.65 ml Deionized Water, 0.10 ml Enzyme Solution.
-
Blank Cuvette: 2.00 ml Buffer, 0.75 ml Deionized Water.
-
-
Mix by inversion and equilibrate to 37°C.
-
Monitor the absorbance at 240 nm (A240nm) until constant in a thermostatted spectrophotometer.
-
Add 0.25 ml of the ASA substrate solution to both cuvettes.
-
Immediately mix by inversion and record the increase in A240nm for approximately 5 minutes.
-
Determine the rate of change in A240nm per minute (ΔA240nm/min) from the maximum linear portion of the curve for both the test and blank.
-
Calculate the ASL activity based on the difference in rates between the test and blank, accounting for the extinction coefficient of fumarate.
Coupled Assay with Arginase
This method measures the production of urea from the arginine generated by ASL.
Reagents:
-
34 mM Argininosuccinate in water.[2]
-
Arginase (50 units) in 66.7 mM phosphate buffer (pH 7.5).[2]
-
Cell extract or purified ASL enzyme (3–14 µg of total protein).[2]
-
Phosphate Buffer (66.7 mM, pH 7.5).[2]
-
Perchloric acid (final concentration of 2%) to stop the reaction.[2]
-
Reagents for urea quantification (e.g., diacetyl monoxime-based colorimetric assay).
Procedure:
-
Pre-incubate 100 µl of 34 mM argininosuccinate and 100 µl of arginase solution at 37°C for 5 minutes.[2]
-
Add 40 µl of the cell extract (containing ASL) and 10 µl of phosphate buffer to the pre-incubated mixture.[2]
-
Incubate the reaction at 37°C for 30 minutes.[2]
-
Stop the reaction by adding perchloric acid to a final concentration of 2%.[2]
-
Measure the amount of urea produced using a standard colorimetric method.
-
Calculate the ASL enzyme activity, typically expressed as milli-international units (mIU) per milligram of total protein.[2]
Visualizations
Caption: The role of Argininosuccinate Lyase (ASL) in the Urea Cycle.
Caption: Workflow for the continuous spectrophotometric ASL assay.
Caption: Troubleshooting logic for low Argininosuccinate Lyase activity.
References
- 1. Argininosuccinate lyase - Wikipedia [en.wikipedia.org]
- 2. Understanding the Role of Argininosuccinate Lyase Transcript Variants in the Clinical and Biochemical Variability of the Urea Cycle Disorder Argininosuccinic Aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASL gene: MedlinePlus Genetics [medlineplus.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting low yield in argininosuccinic acid synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in argininosuccinic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for this compound synthesis?
This compound is synthesized from L-citrulline and L-aspartate in an ATP-dependent reaction catalyzed by the enzyme Argininosuccinate Synthetase (ASS). This is the rate-limiting step in the biosynthesis of arginine.[1][2][3]
Q2: What are the common causes of low yield in the enzymatic synthesis of this compound?
Low yields can stem from several factors including suboptimal reaction conditions (pH, temperature), poor enzyme activity, substrate degradation, product inhibition, or issues with the purification process.
Q3: Can this compound be synthesized chemically?
While the enzymatic route is most common, chemical synthesis is possible but challenging due to the multiple reactive functional groups on the precursor amino acids. It typically requires a multi-step process involving the use of protecting groups for the amino and carboxyl functions of L-citrulline and L-aspartate to ensure specific bond formation.
Q4: How stable is this compound?
This compound is known to be unstable and can undergo intramolecular cyclization to form anhydrides, especially under certain pH and temperature conditions during analysis or storage.[4][5][6] This can lead to an apparent decrease in the yield of the desired product.
Troubleshooting Guides
Low Yield in Enzymatic Synthesis
Problem: The final yield of this compound is significantly lower than expected.
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Verify and optimize the pH and temperature of the reaction mixture. Argininosuccinate synthetase from different sources may have different optimal conditions. |
| Poor Enzyme Activity | Ensure the enzyme has been stored correctly and has not lost activity. Perform an enzyme activity assay before the synthesis. Consider using a fresh batch of enzyme. |
| Substrate Quality and Concentration | Use high-purity L-citrulline and L-aspartate. Ensure the concentrations are optimal for the enzyme kinetics, avoiding substrate inhibition if applicable. |
| ATP Depletion | The reaction is ATP-dependent. Ensure an adequate concentration of ATP and magnesium ions (Mg2+), which is a required cofactor.[7] |
| Product Inhibition | High concentrations of argininosuccinate or the inorganic pyrophosphate (PPi) byproduct can inhibit the enzyme. Consider strategies to remove these products during the reaction, such as including pyrophosphatase. |
| Product Degradation | This compound can degrade into anhydrides.[4][5][6] Maintain appropriate pH and temperature during the reaction and purification to minimize degradation. |
| Inhibitors in the Reaction Mixture | Ensure that buffers and other reagents do not contain inhibitors of argininosuccinate synthetase. |
Issues with Product Purification and Quantification
Problem: Difficulty in isolating pure this compound or inaccurate quantification.
| Potential Cause | Suggested Solution |
| Co-elution with Other Compounds | During chromatography, this compound may co-elute with other amino acids.[4] Optimize the chromatography method (e.g., gradient, pH) for better separation. Ion-exchange chromatography is a commonly used and effective method.[8][9][10][11] |
| Formation of Anhydrides | The formation of anhydrides can lead to multiple peaks in the chromatogram and an underestimation of the total this compound.[4][5][12] Analyze samples promptly and under conditions that minimize anhydride formation. |
| Inaccurate Quantification Method | Use a validated analytical method such as HPLC with pre- or post-column derivatization for accurate quantification.[12][13][14][15] LC-MS/MS can also provide high sensitivity and specificity.[16] |
Data Presentation
Table 1: Kinetic Parameters of Bovine Liver Argininosuccinate Synthetase
| Substrate | Michaelis Constant (Km) |
| MgATP | 0.15 mM |
| Citrulline | 0.045 mM |
| Aspartate | 0.030 mM |
Source: Adapted from kinetic studies on bovine liver argininosuccinate synthetase.[7][17]
Table 2: Optimal Conditions for Argininosuccinate Synthetase Activity
| Parameter | Optimal Value | Notes |
| pH | 7.5 | For bovine liver enzyme.[7][17] |
| Temperature | 37 °C | Commonly used for enzymatic assays. |
| Cofactor | Mg2+ | Required for ATP-dependent activity. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
-
Reaction Mixture Preparation : In a suitable reaction vessel, prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5).
-
Addition of Substrates and Cofactors : Add L-citrulline, L-aspartate, and ATP to the desired final concentrations. Also, add MgCl2 as a source of Mg2+ ions.
-
Enzyme Addition : Initiate the reaction by adding a known amount of purified Argininosuccinate Synthetase (ASS).
-
Incubation : Incubate the reaction mixture at the optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitoring the Reaction : Monitor the progress of the reaction by taking aliquots at different time points and quantifying the amount of this compound formed using a suitable analytical method like HPLC.
-
Reaction Termination : Stop the reaction by adding a quenching agent (e.g., perchloric acid) or by heat inactivation of the enzyme.
-
Purification : Purify the this compound from the reaction mixture using techniques such as ion-exchange chromatography.[8][9][10][11]
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation : If necessary, deproteinize the sample (e.g., with methanol or perchloric acid) and centrifuge to remove precipitated proteins.[13][15]
-
Derivatization (if required) : For fluorescence detection, derivatize the amino acids in the sample with a reagent such as o-phthalaldehyde (OPA).[12][13]
-
Chromatographic Separation : Inject the prepared sample onto a reverse-phase C18 column.[13] Use a suitable mobile phase gradient to achieve separation of this compound from other components.
-
Detection : Detect the eluted compounds using a UV or fluorescence detector.
-
Quantification : Calculate the concentration of this compound by comparing the peak area with that of a known standard.
Mandatory Visualizations
Caption: Enzymatic synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Argininosuccinate synthase: at the center of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Argininosuccinate synthase - Wikipedia [en.wikipedia.org]
- 4. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An investigation of this compound anhydrides in this compound lyase deficiency by 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. biosains.sentradinamika.id [biosains.sentradinamika.id]
- 9. Determination of this compound by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. arup.utah.edu [arup.utah.edu]
- 12. High-performance liquid chromatographic assay of argininosuccinate: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. View of Determination of amino acid profile for argininosuccinic aciduria disorder using High-Performance Liquid Chromatography with fluorescence detection | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 14. Determination of amino acid profile for argininosuccinic aciduria disorder using High-Performance Liquid Chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 17. Kinetic mechanism of argininosuccinate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Argininosuccinic Acid Detection in Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of argininosuccinic acid (ASA) detection in complex biological matrices such as plasma, urine, and tissue homogenates.
Troubleshooting Guides
Effectively identifying and resolving experimental issues is critical for obtaining reliable and sensitive measurements of this compound. The following tables outline common problems encountered during ASA analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), their potential causes, and recommended solutions.
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity or Poor Sensitivity | Ion Suppression: Co-eluting matrix components interfere with the ionization of ASA.[1][2][3] Suboptimal Ionization Parameters: Incorrect source temperature, gas flows, or voltage. Poor Fragmentation: Inefficient collision energy for the selected MRM transitions. Analyte Degradation: ASA may be unstable under certain storage or experimental conditions. | Improve Sample Preparation: Implement solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[1][3] Optimize Chromatographic Separation: Modify the gradient to separate ASA from the region of ion suppression.[4] Optimize MS Parameters: Perform a full optimization of the ion source and collision energy for ASA. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression.[4] Sample Dilution: If the ASA concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[4] Ensure Proper Sample Handling: Store samples at -80°C and minimize freeze-thaw cycles.[5] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Mismatched Injection Solvent: The solvent used to dissolve the sample is significantly different from the initial mobile phase composition, especially in HILIC.[6][7] Column Overloading: Injecting too much sample onto the column. Secondary Interactions: Interaction of ASA with active sites on the column stationary phase. Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase. | Match Injection Solvent to Mobile Phase: Reconstitute the final sample extract in a solvent that is as close as possible to the initial mobile phase conditions.[6] Reduce Injection Volume: Inject a smaller volume of the sample. Use a Modern, High-Quality Column: Newer column technologies often have better peak shapes for polar compounds. Optimize Mobile Phase pH: Adjusting the pH can improve peak shape by ensuring ASA is in a single ionic form. Column Washing and Regeneration: Implement a robust column washing procedure between runs. If the problem persists, try flushing the column or replacing it.[7] |
| Variable Retention Times | Inadequate Column Equilibration: Insufficient time for the column to return to initial conditions between injections, particularly important for HILIC.[6][7] Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation over time. Temperature Fluctuations: Inconsistent column temperature. System Leaks: Leaks in the LC system can cause pressure and flow rate fluctuations. | Increase Equilibration Time: Ensure at least 10 column volumes of the initial mobile phase pass through the column before the next injection.[6] Prepare Fresh Mobile Phase: Make fresh mobile phase daily and ensure accurate measurements. Use a Column Oven: Maintain a constant and consistent column temperature. System Maintenance: Regularly check for and repair any leaks in the LC system. |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. Carryover: Residual ASA from a previous high-concentration sample. Contaminated LC-MS System: Buildup of contaminants in the ion source, transfer optics, or mass analyzer. | Use High-Purity Solvents and Reagents: Use LC-MS grade solvents and freshly prepared reagents. Optimize Needle Wash: Implement a thorough needle wash protocol with a strong organic solvent. System Cleaning: Regularly clean the ion source and other accessible components of the mass spectrometer according to the manufacturer's instructions. |
HPLC with Fluorescence Detection Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Small Peaks | Derivatization Failure: The derivatizing agent (e.g., o-phthalaldehyde, OPA) has degraded or the reaction conditions are not optimal.[8] Incorrect Wavelengths: Excitation and emission wavelengths are not set correctly for the ASA derivative.[9] Sample Degradation: ASA has degraded in the sample. | Use Fresh Derivatizing Agent: Prepare the derivatizing agent solution fresh daily. Optimize Derivatization Reaction: Ensure the correct pH, temperature, and reaction time for the derivatization.[8] Verify Wavelengths: Check the literature or perform a wavelength scan to determine the optimal excitation and emission wavelengths for the ASA derivative. Proper Sample Handling: Follow recommended sample storage and handling procedures.[5] |
| Poor Peak Resolution | Suboptimal Mobile Phase Composition: The mobile phase does not provide adequate separation of ASA from other amino acids or matrix components. Column Degradation: Loss of stationary phase or contamination of the column. | Optimize Mobile Phase Gradient: Adjust the gradient profile and/or the organic solvent composition to improve separation. Change Column: Try a column with a different stationary phase chemistry. Replace Column: If the column is old or has been used extensively, replace it. |
| Drifting Retention Times | Changes in Mobile Phase pH: Small changes in the mobile phase pH can significantly affect the retention of ionizable compounds like ASA. Column Temperature Fluctuations: Inconsistent column temperature. | Use a Buffered Mobile Phase: A buffer will help to maintain a stable pH. Use a Column Oven: Maintain a consistent temperature for the column. |
| Ghost Peaks | Carryover: Residual sample from a previous injection. Contaminated Mobile Phase: Impurities in the solvents used to prepare the mobile phase. | Thorough Needle Wash: Use a strong solvent in the needle wash to remove all traces of the previous sample. Use High-Purity Solvents: Prepare the mobile phase with HPLC-grade solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in plasma?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and specific method for the quantification of this compound in complex biological matrices like plasma.[10] It offers high selectivity through the use of multiple reaction monitoring (MRM), which minimizes interferences from other compounds.
Q2: How can I minimize matrix effects when analyzing ASA in urine by LC-MS/MS?
A2: The urine matrix is known to be highly variable and can cause significant ion suppression.[1][2] To minimize these effects, a robust sample preparation method is crucial. Solid-phase extraction (SPE) with a strong cation exchange (SCX) sorbent is an effective strategy for cleaning up urine samples and reducing matrix effects.[7] Diluting the urine sample before analysis can also help, provided the ASA concentration is sufficiently high.
Q3: My ASA peak is tailing in my HILIC method. What can I do to improve the peak shape?
A3: Peak tailing in Hydrophilic Interaction Chromatography (HILIC) is a common issue, especially for polar and ionizable compounds like ASA.[11] Several factors can contribute to this:
-
Injection Solvent Mismatch: Ensure your sample is dissolved in a solvent with a high organic content, closely matching your initial mobile phase conditions. Injecting a sample in a highly aqueous solvent will lead to poor peak shape.[6][7]
-
Secondary Interactions: The phosphate groups in ASA can interact with metal ions in the stationary phase or hardware, causing tailing. Including a chelating agent like EDTA in your mobile phase can sometimes mitigate this.
-
Column Equilibration: Inadequate equilibration between injections is a frequent cause of poor peak shape and retention time instability in HILIC. Ensure a sufficient number of column volumes (at least 10) of the initial mobile phase are used for re-equilibration.[6]
Q4: What are the best practices for storing plasma and urine samples for ASA analysis?
A4: To ensure the stability of this compound, proper sample handling and storage are critical.[5] It is recommended to process samples as quickly as possible. After collection, plasma and urine should be centrifuged to remove cells and debris. The supernatant should then be stored at -80°C until analysis. Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of metabolites.
Q5: this compound can form cyclic anhydrides. How does this affect its detection?
A5: this compound can undergo intramolecular cyclization to form two different cyclic anhydrides, and this process is pH-dependent.[12][13] This can complicate analysis as it may result in multiple peaks for a single analyte. To ensure accurate quantification, it is important to either:
-
Develop a chromatographic method that can separate and quantify all three forms (the open-chain ASA and its two cyclic anhydrides).
-
Use a sample preparation procedure that converts all forms to a single, stable form before analysis. For example, acidification of the sample can favor the formation of the anhydrides.
Quantitative Data Summary
The following table summarizes the quantitative performance of various methods for the detection of this compound.
| Analytical Method | Matrix | Limit of Quantification (LOQ) | Limit of Detection (LOD) | Reference |
| LC-MS/MS | Human Plasma | 1 µmol/L | Not Reported | [14] |
| LC-MS/MS | Mouse Plasma | 0.2 µmol/L (for most amino acids) | Not Reported | [15][16] |
| HPLC with Fluorescence Detection (OPA derivatization) | Plasma/Urine | Not specifically reported for ASA | Not specifically reported for ASA | [9][17] |
Note: While HPLC with fluorescence detection is a viable method for amino acid analysis, the literature often focuses on citrulline as the primary biomarker for argininosuccinic aciduria, and specific LOD/LOQ values for ASA itself are not consistently reported.
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma Samples for LC-MS/MS Analysis
This protocol is a simple and rapid method for removing the majority of proteins from plasma samples.
Materials:
-
Plasma sample
-
Ice-cold acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold ACN with 0.1% formic acid to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture on ice for 10 minutes to further facilitate protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent.
Protocol 2: Solid-Phase Extraction (SPE) of ASA from Urine
This protocol utilizes strong cation exchange (SCX) SPE to clean up urine samples, reducing matrix effects and concentrating the analyte.
Materials:
-
Urine sample
-
SPE cartridges (e.g., SCX, 1 mL, 30 mg)
-
SPE manifold
-
Methanol
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample at 2000 x g for 5 minutes to remove any particulate matter. Dilute the supernatant 1:1 with 2% formic acid in deionized water.
-
Cartridge Conditioning: Condition the SCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in deionized water, followed by 1 mL of methanol.
-
Elution: Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
Visualizations
Biochemical Pathway of this compound Metabolism
Caption: The Urea Cycle and the role of Argininosuccinate Lyase (ASL).
Experimental Workflow for ASA Detection by LC-MS/MS
Caption: A typical experimental workflow for the analysis of this compound.
Troubleshooting Logic Flow for Low Signal Intensity
Caption: A logical approach to troubleshooting low signal intensity in LC-MS/MS analysis.
References
- 1. providiongroup.com [providiongroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Pre-Analytical Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Avoid Common Problems with HILIC Methods [restek.com]
- 7. support.waters.com [support.waters.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry: implications for the diagnosis of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unraveling the Cyclization of l-Argininosuccinic Acid in Biological Samples: A Study via Mass Spectrometry and NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of amino acid profile for argininosuccinic aciduria disorder using High-Performance Liquid Chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Rapid, specific HPLC method for the determination of this compound following pre-column derivatization with o-phthaladehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for long-term storage of argininosuccinic acid standards.
This technical support center provides guidance on the long-term storage, handling, and quality control of argininosuccinic acid (ASA) standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended protocol for the long-term storage of this compound (ASA) standards?
A1: For optimal stability, solid ASA powder should be stored at -20°C. Stock solutions of ASA should be stored at -80°C. It is advisable to prepare single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Q2: What is the expected shelf life of ASA standards under recommended storage conditions?
A2: When stored as a disodium salt hydrate solution at -80°C, ASA standards can be expected to be stable for up to 6 months. If stored at -20°C, the stability is reduced to approximately one month. The lithium salt analytical standard has a limited shelf life and should be stored at 2-8°C. Always refer to the manufacturer's certificate of analysis for specific expiry dates.
Q3: What solvents are recommended for preparing ASA standard solutions?
A3: Deionized water is a suitable solvent for preparing ASA standard solutions. For specific analytical applications, such as HPLC and LC-MS/MS, the standard may be dissolved in a buffer compatible with the mobile phase, such as a phosphate-buffered saline (PBS) solution or a weak acid solution (e.g., 0.1 N HCl).
Q4: Is this compound susceptible to degradation?
A4: Yes, ASA is known to be a labile compound. It is particularly prone to intramolecular cyclization, which results in the formation of two cyclic anhydrides. This process can be influenced by factors such as pH and temperature.
Q5: How can I detect the presence of ASA anhydrides in my standard?
A5: The presence of ASA anhydrides can be detected using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The anhydrides will typically appear as separate peaks that elute close to the main ASA peak.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the ASA standard into its cyclic anhydrides. | Prepare a fresh working standard from a new aliquot of the stock solution. If the issue persists, use a new vial of the solid standard. Review storage conditions to ensure they meet the recommended guidelines. |
| Decreased peak area/concentration of ASA standard | Degradation of the standard due to improper storage or repeated freeze-thaw cycles. | Prepare fresh dilutions from a new, properly stored stock aliquot. Always minimize the number of freeze-thaw cycles. |
| Poor peak shape in HPLC/LC-MS | Incompatible solvent or pH of the standard solution with the mobile phase. | Ensure the solvent used to dissolve the ASA standard is compatible with the analytical method's mobile phase. Adjust the pH of the standard solution if necessary. |
| Inconsistent results between experiments | Instability of the working standard solution. | Prepare fresh working standards daily. Avoid leaving working standards at room temperature for extended periods. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare stable and accurate stock and working solutions of ASA for use as analytical standards.
Materials:
-
This compound (solid)
-
Deionized water or 0.1 N HCl
-
Vortex mixer
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
Procedure for Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of solid ASA.
-
Quantitatively transfer the ASA to a 10 mL volumetric flask.
-
Add a small amount of deionized water (or 0.1 N HCl) to dissolve the solid.
-
Once dissolved, bring the volume up to the 10 mL mark with the same solvent.
-
Mix the solution thoroughly using a vortex mixer.
-
Dispense into single-use aliquots and store at -80°C.
Procedure for Working Solutions (e.g., 10 µg/mL):
-
Thaw a single aliquot of the stock solution.
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Bring the volume to the 10 mL mark with the appropriate analytical buffer or mobile phase.
-
Mix thoroughly.
-
Prepare fresh working solutions daily.
HPLC Method for Purity Assessment of this compound Standards
Objective: To assess the purity of an ASA standard and detect the presence of its anhydride degradation products using HPLC with pre-column derivatization.[1]
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Reagents:
-
Mobile Phase A: Aqueous buffer (e.g., phosphate buffer)
-
Mobile Phase B: Acetonitrile
-
o-Phthalaldehyde (OPA) derivatizing agent
Procedure:
-
Derivatization: Mix the ASA standard solution with the OPA reagent prior to injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of aqueous buffer and acetonitrile.
-
Detection: Fluorescence detector.
-
-
Analysis: Inject the derivatized sample. The ASA peak should be well-resolved from any potential anhydride peaks. The presence and relative area of the anhydride peaks can be used to estimate the degree of degradation.[1]
Visualizations
Caption: Workflow for the preparation and storage of ASA standards.
References
Technical Support Center: Optimizing Protein Precipitation for Argininosuccinic Acid Analysis
Welcome to the technical support center for optimizing protein precipitation in argininosuccinic acid (ASA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reliability of your experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during protein precipitation for ASA analysis in a question-and-answer format.
Q1: Why is the recovery of this compound low after protein precipitation?
Low recovery of this compound can stem from several factors during the protein precipitation process. A primary reason can be the co-precipitation of ASA with the protein pellet. This is more likely to occur with organic solvents like acetone and ethanol, which can trap smaller molecules within the aggregated protein matrix. Additionally, the choice of precipitating agent and its ratio to the sample volume is critical. For instance, while acetonitrile is generally efficient at precipitating proteins, an insufficient volume may lead to incomplete protein removal and potential loss of ASA in a highly viscous supernatant.[1]
Another significant factor is the inherent instability of this compound, which can undergo intramolecular cyclization, especially under acidic conditions, forming cyclic derivatives that may not be detected by the analytical method.[2][3] Degradation of ASA can also occur if samples are not processed promptly or are stored at improper temperatures.
Q2: I'm observing inconsistent and variable this compound concentrations in my replicates. What could be the cause?
Inconsistent results are often traced back to variability in the sample preparation workflow. One common source of error is inconsistent mixing of the precipitating agent with the sample. Inadequate vortexing can lead to incomplete protein precipitation and a non-homogenous distribution of ASA in the supernatant.
Pipetting errors, especially when handling viscous biological samples like plasma, can also introduce significant variability. It is crucial to ensure accurate and consistent sample and solvent volumes across all replicates. Furthermore, temperature fluctuations during the precipitation and centrifugation steps can affect the efficiency of protein removal and the stability of ASA. Maintaining a consistent, low temperature (e.g., on ice or at 4°C) is recommended.
Q3: My baseline in the LC-MS/MS analysis is noisy, and I'm seeing significant ion suppression. Could the protein precipitation step be the cause?
Yes, the protein precipitation step can be a major contributor to ion suppression in LC-MS/MS analysis.[4][5] Residual precipitating agents, such as trichloroacetic acid (TCA), can interfere with the ionization process in the mass spectrometer. Although TCA is an effective protein precipitant, it is a strong acid and can suppress the signal of target analytes if not adequately removed.[6]
Organic solvents like acetonitrile and methanol can also cause ion suppression if they are not completely evaporated before sample reconstitution. Moreover, incomplete removal of phospholipids from plasma or serum samples during precipitation can lead to significant matrix effects and ion suppression.[7]
Q4: The protein pellet is difficult to separate from the supernatant after centrifugation. How can I improve this?
The nature of the protein pellet is highly dependent on the precipitating agent used. Acetonitrile typically produces a denser, more compact pellet that is easier to separate from the supernatant compared to methanol, which often results in a flocculent, less defined pellet.[8] If you are using methanol and experiencing difficulties, consider switching to acetonitrile or a mixture of acetonitrile and methanol.
Increasing the centrifugation speed or time can also help in compacting the pellet. Ensure that the centrifuge is properly balanced and reaches the desired speed. For very small or loose pellets, careful aspiration of the supernatant with a fine-tipped pipette is crucial to avoid disturbing the pellet.
Frequently Asked Questions (FAQs)
Q1: What is the best protein precipitation method for this compound analysis?
The ideal method depends on your sample type and downstream analytical technique, most commonly LC-MS/MS. For quantitative analysis of small molecules like amino acids, precipitation with an organic solvent, particularly acetonitrile , is often preferred.[1][8] Acetonitrile is highly effective at precipitating proteins while minimizing the co-precipitation of polar small molecules. A 3:1 ratio of acetonitrile to sample volume is a widely recommended starting point.[8]
Acid precipitation with agents like trichloroacetic acid (TCA) is also effective for protein removal. However, care must be taken to remove residual TCA, as it can cause ion suppression in mass spectrometry and promote the cyclization of this compound.[2][6]
Q2: How can I prevent the cyclization of this compound during sample preparation?
This compound is known to form cyclic anhydrides, especially in acidic conditions.[2][9] To minimize cyclization, it is advisable to avoid strongly acidic conditions for prolonged periods. If using TCA for precipitation, the exposure time should be minimized, and the supernatant should be neutralized or processed immediately.
Maintaining samples at low temperatures (4°C or on ice) throughout the procedure can also help to slow down the degradation and cyclization of ASA. When possible, using a precipitation method with a neutral or slightly basic pH, such as with organic solvents, may be preferable.
Q3: Should I use an internal standard, and when should I add it?
Yes, using a stable isotope-labeled internal standard for this compound is highly recommended for accurate quantification, as it can correct for variations in sample preparation and matrix effects. The internal standard should be added to the sample before the protein precipitation step. This ensures that the internal standard undergoes the same extraction and potential degradation processes as the endogenous this compound, allowing for reliable normalization of the results.
Q4: Can I use the same protein precipitation protocol for both plasma and urine samples?
While the general principles are the same, the protocols may require some optimization. Plasma and serum have a much higher protein content than urine, necessitating a more robust precipitation step. The recommended 3:1 acetonitrile-to-sample ratio is generally effective for plasma. For urine, which has a lower protein concentration, the primary goal of precipitation may be to remove any interfering proteins and particulates. A lower ratio of organic solvent may be sufficient for urine samples. It is always recommended to validate the precipitation method for each specific biological matrix.
Data Presentation
Table 1: Comparison of Common Protein Precipitation Methods for this compound Analysis
| Method | Precipitant | Recommended Ratio (Solvent:Sample) | Advantages | Disadvantages |
| Solvent Precipitation | Acetonitrile | 3:1 to 5:1[8] | Efficient protein removal, dense pellet, good recovery of polar metabolites. | Can be less effective for very high protein concentrations. |
| Methanol | 3:1 to 5:1 | Good for some applications. | Less efficient protein precipitation than acetonitrile, forms a looser pellet.[8] | |
| Acetone | 4:1 | High protein precipitation efficiency.[1] | Higher risk of co-precipitation of small molecules.[1] | |
| Acid Precipitation | Trichloroacetic Acid (TCA) | 10-20% final concentration | Very effective protein precipitant. | Can cause ASA cyclization, residual acid can interfere with LC-MS.[2][6] |
Experimental Protocols
Protocol 1: Acetonitrile Precipitation of Plasma/Serum Samples
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
Vortex the samples gently to ensure homogeneity.
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add the appropriate amount of stable isotope-labeled this compound internal standard to each sample.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each sample tube.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
-
Incubation:
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully aspirate the supernatant containing the this compound and transfer it to a new, clean tube. Avoid disturbing the protein pellet.
-
-
Drying:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex briefly and centrifuge to pellet any remaining particulates before transferring to an autosampler vial.
-
Protocol 2: Trichloroacetic Acid (TCA) Precipitation of Plasma/Serum Samples
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
Vortex gently.
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add the stable isotope-labeled internal standard to each sample.
-
-
Precipitation:
-
Add 50 µL of a 20% (w/v) ice-cold TCA solution to each sample to achieve a final concentration of approximately 6.7%.
-
Vortex immediately and vigorously for 30 seconds.
-
-
Incubation:
-
Incubate the samples on ice for 10 minutes.
-
-
Centrifugation:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
-
TCA Removal (Optional but Recommended for LC-MS):
-
Add an equal volume of a water-saturated solution of diethyl ether to the supernatant.
-
Vortex and then allow the phases to separate.
-
Aspirate and discard the upper ether layer containing the TCA.
-
Repeat the ether wash two more times.
-
Gently bubble nitrogen through the aqueous layer to remove any residual ether.
-
-
Analysis:
-
The resulting supernatant can be directly injected for LC-MS/MS analysis or dried and reconstituted as in Protocol 1.
-
Visualizations
Caption: Experimental workflow for protein precipitation and analysis.
Caption: Troubleshooting logic for inaccurate ASA results.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling the Cyclization of l-Argininosuccinic Acid in Biological Samples: A Study via Mass Spectrometry and NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Argininosuccinic Acid vs. Citrulline: A Comparative Guide for Diagnostic Markers in Urea Cycle Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of argininosuccinic acid (ASA) and citrulline as diagnostic markers, primarily for the urea cycle disorders (UCDs) Argininosuccinic Aciduria (ASA deficiency) and Citrullinemia Type 1 (argininosuccinate synthetase deficiency). The following sections detail their diagnostic performance, supported by quantitative data and experimental methodologies, to aid in the selection and interpretation of these crucial biomarkers.
At a Glance: this compound vs. Citrulline
| Feature | This compound (ASA) | Citrulline |
| Primary Associated Disorder | Argininosuccinic Aciduria (ASL Deficiency) | Citrullinemia Type 1 (ASS1 Deficiency) |
| Diagnostic Specificity | High for ASL Deficiency | Moderately specific; elevated in multiple UCDs |
| Diagnostic Sensitivity | High for ASL Deficiency | High for ASS1 Deficiency |
| Typical Plasma Concentration (Disorder) | 5-110 µmol/L in ASL Deficiency[1][2][3] | >500 µmol/L (often >1000 µmol/L) in ASS1 Deficiency[4][5] |
| Typical Plasma Concentration (Healthy) | Not detectable or <5 µmol/L[2] | <50 µmol/L[4][5] |
| Utility in Differential Diagnosis | Presence is pathognomonic for ASL Deficiency[2] | Level of elevation helps differentiate between UCDs |
Diagnostic Performance: A Head-to-Head Comparison
This compound and citrulline are both pivotal amino acids in the urea cycle, and their quantification in biological fluids is fundamental for the diagnosis of specific UCDs.
This compound as a Diagnostic Marker:
The presence of this compound in plasma or urine is the definitive diagnostic marker for Argininosuccinic Aciduria, caused by a deficiency of the enzyme argininosuccinate lyase (ASL). In healthy individuals, ASA is not detectable or present at very low levels[2][3]. Its accumulation is a direct consequence of the enzymatic block in the urea cycle, making it a highly sensitive and specific biomarker for this condition. Elevated levels of ASA are pathognomonic for ASL deficiency[2][6].
Citrulline as a Diagnostic Marker:
Citrulline serves as a primary diagnostic marker for Citrullinemia Type 1, which results from a deficiency of argininosuccinate synthetase (ASS1). In this disorder, plasma citrulline levels are dramatically elevated, often exceeding 1000 µmol/L[3]. However, moderately elevated citrulline levels (typically in the range of 100-300 µmol/L) are also observed in Argininosuccinic Aciduria because of the downstream blockage of the urea cycle[1][2][3]. Therefore, while highly sensitive for Citrullinemia Type 1, the specificity of citrulline as a standalone marker is lower, and its interpretation requires consideration of other metabolites, most notably this compound.
Quantitative Data Summary
The following table summarizes the typical plasma concentrations of this compound and citrulline in healthy individuals and in patients with Argininosuccinic Aciduria and Citrullinemia Type 1.
| Biomarker | Condition | Typical Plasma Concentration (µmol/L) |
| This compound | Healthy Individuals | Not Detectable / <5[2] |
| Argininosuccinic Aciduria (ASL Deficiency) | 5 - 110[1][2][3] | |
| Citrullinemia Type 1 (ASS1 Deficiency) | Absent[4] | |
| Citrulline | Healthy Individuals | < 50[4][5] |
| Argininosuccinic Aciduria (ASL Deficiency) | 100 - 300[1][2][3] | |
| Citrullinemia Type 1 (ASS1 Deficiency) | >500 (often >1000)[4][5] |
Experimental Protocols
The gold standard for the quantitative analysis of this compound and citrulline in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and the ability to measure multiple amino acids simultaneously.
Protocol: Quantitative Analysis of Plasma Amino Acids by LC-MS/MS
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid.
-
Vortex the mixture for 30 seconds.
-
Incubate at 4°C for 30 minutes to allow for complete protein precipitation.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant to a new tube.
-
Add 450 µL of an internal standard solution (containing isotopically labeled amino acids) in the initial mobile phase.
-
Vortex for 30 seconds.
-
The sample is now ready for injection into the LC-MS/MS system.
2. Liquid Chromatography (LC):
-
Column: A C18 or a mixed-mode column is typically used for the separation of amino acids.
-
Mobile Phase A: 0.1% formic acid and 0.01% heptafluorobutyric acid (HFBA) in water.
-
Mobile Phase B: 0.1% formic acid and 0.01% HFBA in methanol.
-
Gradient: A gradient elution is employed to separate the amino acids.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 4-20 µL.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of each amino acid. Specific precursor-to-product ion transitions for this compound, citrulline, and their corresponding internal standards are monitored.
4. Quantification:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of each amino acid in the plasma sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the biochemical pathways and a typical experimental workflow for the diagnosis of urea cycle disorders.
References
- 1. Orphanet: Argininosuccinic aciduria [orpha.net]
- 2. Argininosuccinate Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citrullinemia Type I - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medlink.com [medlink.com]
- 6. Argininosuccinate - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]
A Comparative Guide to the Analysis of Argininosuccinic Acid: LC-MS/MS vs. Enzymatic Assays
For researchers, scientists, and drug development professionals, the accurate quantification of argininosuccinic acid (ASA) is crucial for the diagnosis and monitoring of argininosuccinic aciduria, an inherited urea cycle disorder. This guide provides a comprehensive cross-validation of the two primary analytical approaches: direct quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and indirect assessment via enzymatic activity assays.
This document details the experimental protocols for both methodologies, presents quantitative performance data in structured tables, and utilizes diagrams to illustrate key processes and comparisons, enabling an informed decision on the most suitable assay for specific research and clinical needs.
Introduction to this compound Analysis
Argininosuccinic aciduria is characterized by a deficiency of the enzyme argininosuccinate lyase (ASL), leading to the accumulation of ASA in bodily fluids.[1] The two main laboratory methods used to investigate this condition are direct measurement of the accumulated ASA and measurement of the deficient ASL enzyme activity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the direct and quantitative measurement of metabolites, including ASA, in complex biological matrices.[2][3] Its high sensitivity and specificity make it a reference method for many inborn errors of metabolism.
-
Enzymatic assays for argininosuccinic aciduria typically measure the activity of the ASL enzyme. This indirect approach determines the functional capability of the enzyme to convert ASA into its products, arginine and fumarate.[4][5][6]
This guide will compare these two distinct approaches to provide a clear understanding of their respective principles, methodologies, performance characteristics, and applications.
The Urea Cycle and the Role of Argininosuccinate Lyase
dot
Caption: The Urea Cycle pathway, highlighting the role of Argininosuccinate Lyase (ASL).
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification
This method provides direct quantification of ASA in biological samples. The following is a representative protocol.
1. Sample Preparation:
-
Plasma/Serum: To 50 µL of plasma or serum, add 100 µL of an internal standard solution (e.g., a stable isotope-labeled ASA) in a protein precipitation solvent such as methanol or acetonitrile.
-
Vortex: Mix vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column or a mixed-mode column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient elution is typically used to separate ASA from other sample components.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both ASA and the internal standard are monitored.
-
dot
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
Enzymatic Assay for Argininosuccinate Lyase (ASL) Activity
This method measures the functional activity of the ASL enzyme. The following protocol is based on the spectrophotometric measurement of fumarate, a product of the ASL-catalyzed reaction.[6]
1. Reagent Preparation:
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.5 at 37°C.
-
Substrate Solution: 11.7 mM this compound (ASA) solution.
-
Enzyme Sample: A solution containing the argininosuccinate lyase enzyme, typically from red blood cell lysates or fibroblasts.
2. Assay Procedure:
-
Reaction Mixture: In a quartz cuvette, combine the buffer and the enzyme solution.
-
Equilibration: Incubate the mixture at 37°C until the temperature is stable.
-
Reaction Initiation: Add the ASA substrate solution to the cuvette to start the reaction.
-
Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at 240 nm for approximately 5 minutes. The increase in absorbance is due to the formation of fumarate.
-
Rate Calculation: Determine the rate of change in absorbance per minute from the linear portion of the curve. This rate is proportional to the ASL enzyme activity.
dot
Caption: Experimental workflow for the enzymatic assay of Argininosuccinate Lyase activity.
Data Presentation and Performance Comparison
The performance of an analytical method is determined by several key parameters. The following tables summarize these characteristics for both LC-MS/MS and enzymatic assays.
Table 1: Performance Characteristics of LC-MS/MS for ASA Quantification
| Parameter | Typical Performance | Reference |
| Limit of Quantification (LOQ) | ~1 µmol/L | |
| Linearity | Excellent (r > 0.99) over a wide concentration range | |
| Accuracy (% Bias) | -10.1% to -3.8% | |
| Precision (% CV) | < 8.06% (inter-assay) | |
| Specificity | High, due to MRM detection | |
| Throughput | High, with rapid analysis times (e.g., 6 minutes per sample) |
Table 2: Performance Characteristics of Enzymatic Assays for ASL Activity
| Parameter | Typical Performance | Reference |
| Sensitivity | High, capable of detecting low enzyme activities | [5] |
| Linearity | Dependent on substrate concentration and enzyme kinetics | |
| Accuracy | Can be affected by interfering substances and sample matrix | |
| Precision (% CV) | Generally higher than LC-MS/MS, influenced by manual steps | |
| Specificity | Can be affected by non-specific reactions or substrate instability | |
| Throughput | Moderate, can be adapted for plate-based formats |
Objective Comparison of LC-MS/MS and Enzymatic Assays
The choice between LC-MS/MS and an enzymatic assay depends on the specific goals of the analysis.
dot
Caption: Logical comparison of LC-MS/MS and Enzymatic Assay approaches.
LC-MS/MS offers a direct and highly accurate measurement of the primary biomarker, ASA. This makes it the preferred method for:
-
Definitive diagnosis: The presence of elevated ASA is pathognomonic for argininosuccinic aciduria.[1]
-
Quantitative monitoring: Precise measurement of ASA levels is essential for monitoring treatment efficacy and disease progression.
-
High-throughput screening: The speed of modern LC-MS/MS methods allows for the analysis of large numbers of samples.
Enzymatic assays provide a functional assessment of the ASL enzyme. This approach is valuable for:
-
Investigating the impact of genetic variants: An enzymatic assay can determine if a novel mutation affects the enzyme's function.
-
Basic research: Studying enzyme kinetics and the effects of potential therapeutic agents on enzyme activity.
-
Situations where direct measurement of ASA is not feasible.
However, enzymatic assays are an indirect measure of the disease state and can be more susceptible to analytical interferences. For clinical diagnosis and monitoring, the direct quantification of the accumulated metabolite by LC-MS/MS is generally considered the more robust and reliable approach.[2][3]
Conclusion
Both LC-MS/MS and enzymatic assays are valuable tools in the study of argininosuccinic aciduria. LC-MS/MS provides a direct, sensitive, and specific quantification of this compound, making it the gold standard for diagnosis and therapeutic monitoring. Enzymatic assays, while less direct for analyte quantification, offer a complementary approach for assessing the functional consequences of enzyme deficiencies and for basic research applications. The selection of the most appropriate method should be guided by the specific analytical question being addressed.
References
- 1. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry: implications for the diagnosis of argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arup.utah.edu [arup.utah.edu]
- 4. An enzymatic method for the assay of serum argininosuccinate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Metabolomic Analysis of Argininosuccinic Aciduria and Other Urea Cycle Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolomic profiles of Argininosuccinic Aciduria (ASA) and other significant Urea Cycle Disorders (UCDs), including Ornithine Transcarbamylase (OTC) Deficiency and Citrullinemia Type I. The information presented is based on experimental data from untargeted metabolomic profiling of plasma samples, offering insights into potential biomarkers and perturbed metabolic pathways.
Quantitative Metabolomic Data
The following tables summarize the key differentially regulated metabolites in the plasma of individuals with Argininosuccinic Aciduria (ASL deficiency), Citrullinemia Type I (ASS deficiency), and OTC deficiency. The data is presented as z-scores, which represent the number of standard deviations a metabolite's level is from the mean of a control population. A z-score ≥ 2 or ≤ -2 is considered significant.
| Metabolite Category | Metabolite Name | Argininosuccinic Aciduria (ASL Deficiency) Mean Z-Score | Citrullinemia Type I (ASS Deficiency) Mean Z-Score | OTC Deficiency Mean Z-Score |
| Urea Cycle Intermediates | Argininosuccinic Acid | Markedly Elevated (Pathognomonic) | Not Elevated | Not Elevated |
| Citrulline | 2.47[1] | 12.52[1] | Decreased or Normal | |
| Arginine | Decreased | Decreased | Decreased | |
| Ornithine | Decreased or Normal | Decreased or Normal | Decreased or Normal | |
| Pyrimidine Metabolism | Orotate | Normal to Mildly Elevated | Elevated | ≥ 2[1] |
| Uridine | Elevated | Elevated | Elevated | |
| 5,6-Dihydrouracil | Elevated | Elevated | Elevated | |
| ß-ureidopropionate | Elevated | Elevated | Elevated | |
| Branched-Chain Amino Acids (BCAAs) & Ketoacids (BCKAs) | Leucine | Decreased | Decreased | Normal |
| Isoleucine | Decreased | Decreased | Normal | |
| Valine | Decreased | Decreased | Normal | |
| α-ketoisovalerate | Decreased | Decreased | Normal | |
| α-ketoisocaproate | Decreased | Decreased | Normal | |
| α-keto-β-methylvalerate | Decreased | Decreased | Normal |
Experimental Protocols
The data presented in this guide is primarily derived from untargeted metabolomic analysis of plasma samples. The general experimental protocol is as follows:
1. Sample Collection and Preparation:
-
Whole blood is collected from patients and healthy controls in EDTA-containing tubes.
-
Plasma is separated by centrifugation at 2,000-3,000 x g for 10 minutes at 4°C.
-
The plasma supernatant is aliquoted and stored at -80°C until analysis.
-
For analysis, plasma proteins are precipitated by adding a solvent like methanol (typically in a 4:1 ratio, v/v), followed by vortexing and centrifugation.
-
The resulting supernatant containing the metabolites is collected for analysis.
2. Untargeted Metabolomic Analysis via Mass Spectrometry:
-
The metabolite-containing supernatant is analyzed using a platform such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The sample is injected into a liquid chromatograph (e.g., a UHPLC system) for separation of the metabolites based on their physicochemical properties.
-
The separated metabolites are then introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap mass spectrometer).
-
The mass spectrometer ionizes the metabolites and measures their mass-to-charge ratio (m/z), allowing for their identification and quantification.
-
Data is collected in both positive and negative ionization modes to cover a broad range of metabolites.
3. Data Processing and Analysis:
-
The raw mass spectrometry data is processed to identify and quantify individual metabolites. This involves peak detection, alignment, and integration.
-
Metabolites are identified by comparing their m/z values and retention times to a reference library of known metabolites.
-
The quantified metabolite levels are then normalized to account for variations in sample volume and instrument response.
-
Statistical analysis, such as the calculation of z-scores, is performed to identify metabolites that are significantly different between the UCD patient groups and the control group. A z-score for each metabolite is calculated using the formula: z = (individual value - population mean) / population standard deviation.
Visualization of Key Pathways and Workflows
To better understand the metabolic disruptions in UCDs and the process of their investigation, the following diagrams have been generated.
Caption: The Urea Cycle and Sites of Enzymatic Defects in UCDs.
Caption: A Typical Experimental Workflow for Untargeted Metabolomics.
References
Head-to-head comparison of different chromatography columns for argininosuccinic acid separation.
For researchers, scientists, and drug development professionals, the accurate separation and quantification of argininosuccinic acid (ASA) is critical in the study and diagnosis of argininosuccinic aciduria, an inherited urea cycle disorder. The choice of chromatography column is a pivotal factor in achieving reliable and efficient analysis. This guide provides an objective comparison of different chromatography columns for ASA separation, supported by experimental data and detailed protocols.
The primary methods for the chromatographic separation of this compound include Ion-Exchange Chromatography (IEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography. Each technique offers distinct advantages and is suited to different analytical needs, from high-throughput screening to in-depth metabolic studies.
Comparative Performance of Chromatography Columns
The selection of an appropriate chromatography column is a balance between speed, sensitivity, and the complexity of the sample matrix. The following table summarizes the performance of different chromatography columns for the separation of this compound based on available data.
| Feature | Ion-Exchange Chromatography (IEC) | Reversed-Phase HPLC (RP-HPLC) with Derivatization | Mixed-Mode Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on net charge. | Separation based on hydrophobicity after chemical derivatization. | Combination of normal phase and ion-exchange properties. | Separation of polar compounds based on partitioning between a polar stationary phase and a mobile phase with a high organic solvent content. |
| Typical Column | Biochrom 30 Amino Acid Analyzer with cation-exchange column. | C18 column (e.g., Lichrocart 125-4, Purospher RP-18e). | Imtakt Intrada Amino Acid column. | Agilent InfinityLab Poroshell 120 HILIC-Z. |
| Run Time | Can be lengthy (traditionally 2-3 hours), though faster methods (90 minutes) are available.[1] | Rapid, with analysis times of a few minutes.[2] | Very rapid, with an inject-to-inject time of 6 minutes.[3] | Method dependent, can be around 24 minutes.[2] |
| Sensitivity | Can have poor sensitivity and specificity for ASA in traditional methods.[3] | High sensitivity, especially with fluorescence detection after derivatization. | Excellent, with a Limit of Quantification (LOQ) of 1 µmol/L.[3] | Good sensitivity, especially when coupled with mass spectrometry. |
| Derivatization | Post-column derivatization with ninhydrin is common. | Pre-column derivatization, typically with o-phthaldialdehyde (OPA), is required.[2] | No derivatization required.[3] | No derivatization required. |
| Resolution | Can be challenging, with potential for ASA to co-elute with other compounds like ethanolamine.[1][3] | Good resolution of the derivatized ASA. | Baseline resolution of ASA from isobaric interferents.[3] | Can provide good separation of polar metabolites, including ASA.[2] |
| Peak Symmetry | Data not available. | Data not available. | Good peak shape reported.[3] | Good peak shape can be achieved.[2] |
| Advantages | Established "gold standard" for amino acid analysis.[1] | Fast analysis, high sensitivity, and widely available instrumentation. | Extremely fast, highly sensitive, and requires minimal sample preparation.[3] | Excellent for retaining and separating highly polar compounds without derivatization.[2] |
| Disadvantages | Long analysis times in traditional setups, potential for co-elution.[3] | Requires a derivatization step which can add complexity and potential for variability. | Requires LC-MS/MS instrumentation. | Can be sensitive to mobile phase composition and requires careful method development.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation in your own laboratory settings.
Ion-Exchange Chromatography (IEC) with Post-Column Ninhydrin Derivatization
This protocol is based on an accelerated method for amino acid analysis.
-
Column: Biochrom 30 Amino Acid Analyzer column.
-
Sample Preparation:
-
Reconstitute freeze-dried plasma with 1 mL of ultra-pure water.
-
Deproteinize the sample using a 5% Sulfosalicylic acid solution.
-
Let the mixture stand for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.
-
Use Amino Ethyl Cysteine as an internal standard.
-
Inject 40 µL of the supernatant.[1]
-
-
Chromatographic Conditions:
-
The full amino acid profile, including ASA, can be obtained in approximately 90 minutes.[1]
-
Detection is achieved via post-column derivatization with ninhydrin.
-
Reversed-Phase HPLC (RP-HPLC) with Pre-Column OPA Derivatization
This method allows for the rapid determination of ASA.
-
Column: Reversed-phase C18 column.
-
Sample Preparation and Derivatization:
-
Mix the sample with o-phthaldialdehyde (OPA) reagent prior to injection to form a fluorescent derivative.[2]
-
-
Chromatographic Conditions:
-
The specific mobile phase and gradient conditions can be optimized but generally involve a buffer and an organic modifier like acetonitrile.
-
Detection is performed using a fluorescence detector.
-
This method can determine ASA within a few minutes.[2]
-
Mixed-Mode Chromatography with Tandem Mass Spectrometry
This protocol outlines a rapid and highly sensitive method for underivatized ASA.
-
Column: Imtakt Intrada Amino Acid column (50 mm x 2 mm, 3 µm particle size).[3]
-
Instrumentation: Aquity i-class UPLC system coupled to a tandem mass spectrometer.[3]
-
Sample Preparation:
-
Minimal sample preparation is required, typically involving protein precipitation.
-
-
Chromatographic Conditions:
-
Detection: Tandem mass spectrometry (MS/MS).
Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol is suitable for the separation of polar metabolites like ASA without derivatization.
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z.[2]
-
Sample Preparation:
-
Protein precipitation of the plasma sample.
-
-
Chromatographic Conditions:
-
A gradient elution is typically used with a mobile phase consisting of a high percentage of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
The total run time for a comprehensive polar metabolite profile including ASA can be around 24 minutes.[2]
-
-
Detection: Mass spectrometry (MS) is recommended for sensitive and specific detection.
Visualizing the Workflow
A general experimental workflow for the analysis of this compound using chromatography is depicted below.
Caption: Experimental workflow for this compound analysis.
Conclusion
The choice of a chromatography column for the separation of this compound is dependent on the specific requirements of the analysis. For high-throughput clinical screening where speed and sensitivity are paramount, a mixed-mode or a rapid reversed-phase HPLC method may be the most suitable choice. For comprehensive metabolic profiling where the analysis of a wide range of polar compounds is necessary, HILIC offers significant advantages. While traditional ion-exchange chromatography has been a cornerstone of amino acid analysis, its longer run times may be a limitation in some laboratory settings, although newer, faster IEC methods are available. By understanding the principles and performance characteristics of each of these column technologies, researchers can select the optimal approach for their studies of this compound and related metabolic disorders.
References
Argininosuccinic Acid Levels in ASL Deficiency: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of argininosuccinic acid (ASA) levels across different patient populations with Argininosuccinic Aciduria (ASL) deficiency. It is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of this rare urea cycle disorder. This document summarizes quantitative data, details experimental methodologies for ASA measurement, and presents key biological and diagnostic pathways.
Comparative Analysis of this compound Levels
Argininosuccinic aciduria is characterized by a deficiency of the enzyme argininosuccinate lyase, leading to the accumulation of this compound in bodily fluids. The clinical presentation of ASL deficiency is heterogeneous, ranging from severe neonatal-onset hyperammonemia to late-onset and even asymptomatic forms.[1][2] The concentration of ASA in plasma and urine is a key biomarker for diagnosis and can vary significantly among these patient populations.
Table 1: Plasma this compound (ASA) Levels in Different ASL Deficiency Patient Populations
| Patient Population | Plasma ASA Concentration (µmol/L) | Reference |
| Normal Individuals | Not detectable - <5 | [3] |
| Neonatal-Onset | 5 - 110 | [1][3] |
| Late-Onset | Generally lower than neonatal-onset, specific ranges can overlap. A study reported a higher mean in early-onset vs. late-onset. | [4] |
| Asymptomatic (identified via newborn screening) | 6 - 101 | [5] |
Table 2: Urine this compound (ASA) Levels in ASL Deficiency
| Patient Population | Urine ASA Concentration (µmol/g creatinine) | Reference |
| Normal Individuals | Not detectable | [5] |
| ASL Deficiency Patients (general) | >10,000 | [5] |
| Asymptomatic (identified via newborn screening) | 2,667 - 81,900 | [5] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is crucial for the diagnosis and monitoring of ASL deficiency. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is a well-established technique for amino acid analysis.
-
Principle: Amino acids, including ASA, in a biological sample are separated based on their physicochemical properties as they pass through a chromatography column. Prior to separation, the amino acids are often derivatized with a fluorescent tag, such as o-phthaldialdehyde (OPA), to enable sensitive detection.
-
Sample Preparation (Urine):
-
Derivatization: The sample is mixed with an OPA solution in the presence of a thiol-containing reagent to form fluorescent isoindole derivatives of primary amino acids.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of two or more solvents is used to elute the amino acids. For example, a common mobile phase system consists of a sodium acetate buffer and a mixture of acetonitrile, methanol, and water.
-
-
Detection: A fluorescence detector is used to measure the emission from the OPA-derivatized amino acids as they elute from the column.
-
Quantification: The concentration of ASA is determined by comparing the peak area of the analyte in the sample to that of a known concentration standard.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of ASA.
-
Principle: This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.
-
Sample Preparation (Plasma):
-
Collect blood in a heparin tube and separate plasma by centrifugation.[6]
-
Deproteinize the plasma sample, for example, by adding sulfosalicylic acid.
-
Centrifuge the mixture and dilute the supernatant with an internal standard solution.
-
-
Chromatographic Separation:
-
Column: A suitable column, such as a C18 or a mixed-mode column, is used for separation.
-
Mobile Phase: A gradient elution is typically employed using a combination of aqueous and organic solvents, often with additives like formic acid or ammonium formate to improve ionization.
-
-
Mass Spectrometry Detection:
-
Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for ASA and an internal standard are monitored for highly selective and sensitive quantification.
-
-
Quantification: The concentration of ASA is calculated by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve prepared with known concentrations of ASA.
Mandatory Visualizations
Signaling Pathway: The Urea Cycle and ASL Deficiency
Caption: The Urea Cycle, highlighting the enzymatic block at Argininosuccinate Lyase (ASL) in ASL deficiency.
Experimental Workflow: Diagnosis of Argininosuccinic Aciduria
Caption: A stepwise workflow for the diagnosis of Argininosuccinic Aciduria.
Logical Relationship: Genotype-Phenotype Correlation in ASL Deficiency
References
- 1. Orphanet: Argininosuccinic aciduria [orpha.net]
- 2. floridanewbornscreening.com [floridanewbornscreening.com]
- 3. Argininosuccinate Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ARGININOSUCCINATE LYASE DEFICIENCY: LONGTERM OUTCOME OF 13 PATIENTS DETECTED BY NEWBORN SCREENING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjpath.org.my [mjpath.org.my]
Argininosuccinic Acid Levels as a Biomarker for Disease Severity in Argininosuccinic Aciduria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Argininosuccinic aciduria (ASA) is a rare autosomal recessive urea cycle disorder caused by a deficiency of the enzyme argininosuccinate lyase (ASL). This deficiency disrupts the urea cycle, leading to the accumulation of argininosuccinic acid and other neurotoxic metabolites, primarily ammonia. The clinical presentation of ASA is heterogeneous, ranging from a severe, life-threatening neonatal-onset form to a milder, late-onset form. This guide provides a comparative analysis of this compound levels and other key biochemical markers in relation to disease severity, supported by experimental data and detailed methodologies.
Correlation of Biochemical Markers with Disease Severity
The severity of argininosuccinic aciduria is primarily categorized into two clinical phenotypes: a severe neonatal-onset form and a milder late-onset form.[1][2][3] The neonatal-onset form presents within the first few days of life with severe hyperammonemia, leading to symptoms such as lethargy, vomiting, seizures, and potentially coma and death if untreated.[3][4] The late-onset form can manifest anytime from infancy to adulthood with more subtle and episodic symptoms, often triggered by metabolic stress.[1][5]
The levels of this compound in plasma and urine are the primary diagnostic markers for ASA.[2][6] While elevated in all patients, the absolute concentrations of this compound and other key metabolites like ammonia and citrulline often correlate with the clinical severity of the disease.
Data Presentation: Biochemical Markers in Argininosuccinic Aciduria by Disease Severity
The following tables summarize the typical ranges of key biochemical markers in plasma and urine for the different clinical presentations of ASA. These values are compiled from multiple clinical studies and diagnostic laboratory references.
| Biochemical Marker | Neonatal-Onset (Severe) | Late-Onset (Milder) | Normal Range |
| Plasma this compound | 5 - 110 µmol/L[1][6] | Generally elevated, may overlap with neonatal-onset but can be lower. | < 5 µmol/L[6] |
| Plasma Ammonia | Markedly elevated (>430 µmol/L, can exceed 1000 µmol/L)[6][7] | Mild to moderately elevated (>75 - 265 µmol/L)[7] | < 50 µmol/L (age-dependent) |
| Plasma Citrulline | Moderately increased (typically 100 - 300 µmol/L)[1][6][7] | Moderately increased (may be in a similar range to neonatal-onset)[8] | 10 - 45 µmol/L |
| Urine this compound | Massively elevated (e.g., 5-7 g/day )[9] | Significantly less excreted compared to neonatal-onset[7] | < 2 mg/day[9] |
Note: The ranges provided are indicative and can vary between individuals and laboratories.
A strong correlation has also been observed between residual ASL enzyme activity and clinical outcomes. Individuals with ≤9% of normal enzymatic activity tend to have more severe initial presentations and a higher frequency of hyperammonemic events.[10][11][12]
Experimental Protocols
Accurate and reproducible measurement of this compound and related metabolites is crucial for diagnosis, monitoring, and clinical research in ASA. Below are detailed methodologies for key experiments.
Quantitative Analysis of this compound and Amino Acids by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of amino acids, including this compound, in biological fluids.[9][13][14]
Principle: This method involves the pre-column derivatization of amino acids with a fluorescent reagent, followed by separation using reverse-phase HPLC and detection with a fluorescence detector.
Sample Preparation (Plasma):
-
Collect whole blood in an EDTA tube.
-
Centrifuge at 4000 rpm to separate plasma.
-
To 200 µL of plasma, add 50 µL of an internal standard (e.g., L-norleucine).
-
Precipitate proteins by adding a suitable agent (e.g., sulfosalicylic acid) and centrifuge to collect the supernatant.
Derivatization:
-
Mix the supernatant with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (MPA) reagents to form fluorescent derivatives of the amino acids.
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 15 mmol/L potassium dihydrogen phosphate and 5 mmol/L dipotassium hydrogen phosphate.[14]
-
Mobile Phase B: 50 mL water, 250 mL acetonitrile, and 200 mL methanol.[14]
-
Gradient: A gradient elution is used to separate the different amino acids.
-
Flow Rate: 1.2 mL/min.[14]
-
Detection: Fluorescence detector with excitation at 330 nm and emission at 450 nm.[14]
Quantification: The concentration of each amino acid is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of amino acids.
Note: Tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity and is increasingly used for quantitative amino acid analysis in clinical laboratories.[12]
Enzymatic Assay of Argininosuccinate Lyase (ASL) Activity
This assay measures the activity of the ASL enzyme in tissue homogenates or cell lysates. A detailed protocol is provided by Sigma-Aldrich.[2]
Principle: The assay measures the rate of formation of fumarate from argininosuccinate, which is catalyzed by ASL. The increase in fumarate concentration is monitored by measuring the absorbance at 240 nm.
Reagents:
-
100 mM Potassium Phosphate Buffer, pH 7.5 at 37°C.
-
1 M Potassium Phosphate Solution.
-
11.7 mM this compound Substrate Solution.
-
Argininosuccinate Lyase Enzyme Solution (from sample).
Procedure:
-
Pipette the buffer and deionized water into quartz cuvettes (one for the test sample and one for a blank).
-
Add the enzyme solution to the test cuvette.
-
Mix by inversion and equilibrate to 37°C. Monitor the absorbance at 240 nm until constant.
-
Add the this compound substrate solution to both cuvettes.
-
Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5 minutes.
Calculation: The rate of change in absorbance per minute is used to calculate the enzyme activity, typically expressed in units per milligram of protein, where one unit is defined as the amount of enzyme that forms 1.0 µmole of fumarate per minute at pH 7.5 and 37°C.[2]
Visualizations
The following diagrams illustrate key pathways and workflows related to argininosuccinic aciduria.
References
- 1. Orphanet: Argininosuccinic aciduria [orpha.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. revvity.com [revvity.com]
- 4. view-health-screening-recommendations.service.gov.uk [view-health-screening-recommendations.service.gov.uk]
- 5. thinkgenetic.org [thinkgenetic.org]
- 6. Argininosuccinate Lyase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Late-onset argininosuccinic aciduria associated with hyperammonemia triggered by influenza infection in an adolescent: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic assay of argininosuccinate: its application in argininosuccinic aciduria and in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. babydetect.com [babydetect.com]
- 11. Determination of argininosuccinate lyase and arginase activities with an amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. From genotype to phenotype: Early prediction of disease severity in argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. From genotype to phenotype: Early prediction of disease severity in argininosuccinic aciduria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From genotype to phenotype: Early prediction of disease severity in argininosuccinic aciduria. [escholarship.org]
A Comparative Guide to In Vitro and In Vivo Models for Argininosuccinic Aciduria Research
For researchers, scientists, and drug development professionals, selecting the appropriate model system is a critical first step in investigating the pathophysiology of Argininosuccinic Aciduria (ASA) and evaluating potential therapeutic interventions. This guide provides a comprehensive comparison of commonly used in vitro and in vivo models for studying this rare urea cycle disorder, supported by experimental data and detailed protocols.
Argininosuccinic Aciduria is an autosomal recessive disorder caused by a deficiency of the enzyme argininosuccinate lyase (ASL). This deficiency disrupts the urea cycle, leading to the accumulation of ammonia and argininosuccinic acid in the body. The disease presents with a range of clinical manifestations, from severe neonatal hyperammonemia to a later-onset form with chronic neurological and hepatic complications. The dual role of ASL in both the urea cycle for ammonia detoxification and in the synthesis of arginine for nitric oxide (NO) production contributes to the complex pathophysiology of the disease.
Comparing In Vitro and In Vivo Models: A Tabular Overview
The choice between in vitro and in vivo models depends on the specific research question. In vitro models, such as patient-derived cell cultures, offer a controlled environment to study cellular and molecular mechanisms. In contrast, in vivo models, primarily genetically engineered mice, provide a systemic context to investigate the complex interplay of different organs and physiological responses.
| Feature | In Vitro Models (e.g., Patient-Derived Fibroblasts) | In Vivo Models (e.g., ASL-deficient Mice) |
| System Complexity | Low (isolated cell type) | High (whole organism) |
| Physiological Relevance | Moderate (human cells, but lacks systemic context) | High (recapitulates systemic disease) |
| Throughput | High | Low |
| Cost | Low | High |
| Genetic Manipulation | Feasible (e.g., siRNA, CRISPR) | Complex and time-consuming |
| Ethical Considerations | Minimal | Significant |
| Study of Systemic Effects | Not possible | Ideal |
| Initial Drug Screening | Well-suited | Less suitable for high-throughput screening |
| Pharmacokinetics/Dynamics | Limited | Can be studied in detail |
Quantitative Data Comparison
The following tables summarize key quantitative data obtained from both in vitro and in vivo models of ASA, providing a basis for direct comparison.
Table 1: Biochemical Phenotypes in ASL-Deficient Models
| Parameter | In Vitro (Patient Fibroblasts) | In Vivo (ASL-deficient Mouse Plasma) | Reference Control (Human Plasma) |
| This compound | Elevated (presence is diagnostic) | Elevated | Not detectable |
| Citrulline | Typically 100-300 µmol/L[1] | Elevated[2] | 10-55 µmol/L |
| Arginine | Reduced | Reduced[2] | 45-115 µmol/L |
| Ammonia | Not applicable (not a primary measure in fibroblasts) | Elevated (Hyperammonemia) | 11-32 µmol/L |
Table 2: ASL Enzyme Activity in Different Models
| Model | Residual ASL Activity | Measurement Method |
| Patient-Derived Fibroblasts | Varies depending on mutation | Incorporation of 14C-citrulline into protein[1] |
| Hypomorphic AslNeo/Neo Mouse | ~16% of wild-type[2] | Spectrophotometric assay of liver homogenates |
| Bacterially Expressed Mutant ASL | 0-10% of wild-type | In vitro enzyme assay with purified protein[3] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments used in ASA research.
Protocol 1: ASL Enzyme Activity Assay in Cultured Fibroblasts
This protocol is adapted from methods described for measuring ASL activity in cell lysates.
Principle: The assay measures the forward reaction of ASL, which cleaves argininosuccinate into arginine and fumarate. The production of fumarate is monitored spectrophotometrically.
Materials:
-
Cultured human fibroblasts
-
Phosphate buffer (0.1 M, pH 7.5)
-
This compound solution (10 mM)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay kit (e.g., BCA)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 240 nm
Procedure:
-
Culture patient-derived or control fibroblasts to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
In a UV-transparent plate, add 50 µg of protein lysate to each well.
-
Add phosphate buffer to a final volume of 180 µL.
-
Initiate the reaction by adding 20 µL of 10 mM this compound.
-
Immediately measure the absorbance at 240 nm and continue to record every minute for 30 minutes at 37°C.
-
Calculate the rate of fumarate production using the molar extinction coefficient of fumarate (2.44 mM-1cm-1).
-
Express ASL activity as nmol of fumarate produced per minute per mg of protein.
Protocol 2: Quantification of Amino Acids in Mouse Plasma by LC-MS/MS
This protocol outlines the general steps for analyzing amino acid profiles in plasma from ASL-deficient mice.
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific quantification of amino acids, including the disease-specific marker this compound.
Materials:
-
Mouse plasma collected in EDTA tubes
-
Internal standards (stable isotope-labeled amino acids)
-
Protein precipitation solution (e.g., methanol with 1% formic acid)
-
LC-MS/MS system with a suitable column (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of the internal standard mix.
-
Precipitate proteins by adding 200 µL of ice-cold protein precipitation solution.
-
Vortex vigorously and incubate at -20°C for 20 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
Inject a portion of the sample onto the LC-MS/MS system.
-
Separate the amino acids using a gradient elution.
-
Detect and quantify the amino acids using multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of each amino acid by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
Protocol 3: Measurement of Nitric Oxide Production in Mouse Tissues
This protocol is based on the Griess assay, which measures nitrite and nitrate, stable end-products of NO metabolism.
Principle: The Griess reaction is a colorimetric assay where nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo dye, which can be quantified spectrophotometrically. Nitrate is first reduced to nitrite using nitrate reductase.
Materials:
-
Mouse tissue (e.g., liver, brain)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Nitrate reductase
-
NADPH
-
Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite and sodium nitrate standards
-
96-well plate
-
Microplate reader
Procedure:
-
Excise and snap-freeze the tissue in liquid nitrogen.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
To measure total nitrite and nitrate, incubate the sample with nitrate reductase and NADPH for 1 hour at 37°C to convert nitrate to nitrite.
-
Prepare a standard curve using sodium nitrite.
-
Add 50 µL of samples and standards to a 96-well plate.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the concentration of nitrite in the samples from the standard curve.
Visualizing Key Pathways and Workflows
Understanding the underlying biological pathways and experimental processes is facilitated by clear visual representations.
Urea Cycle and its Link to Nitric Oxide Synthesis
The deficiency of ASL impacts two critical metabolic pathways: the urea cycle in the liver and the citrulline-NO cycle in various tissues.
Caption: The interconnected Urea and Nitric Oxide cycles.
Experimental Workflow for Preclinical Drug Screening in ASA
A structured workflow is essential for the efficient evaluation of potential therapeutic compounds for ASA.
Caption: A typical preclinical drug screening workflow for ASA.
Logical Relationship of Pathophysiological Consequences of ASL Deficiency
The deficiency of ASL initiates a cascade of metabolic disturbances that contribute to the clinical phenotype of ASA.
Caption: Pathophysiological cascade in Argininosuccinic Aciduria.
References
- 1. Argininosuccinate Lyase Deficiency – Argininosuccinic Aciduria and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REQUIREMENT OF ARGININOSUCCINATE LYASE FOR SYSTEMIC NITRIC OXIDE PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial expression of mutant argininosuccinate lyase reveals imperfect correlation of in-vitro enzyme activity with clinical phenotype in argininosuccinic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Argininosuccinic Acid Measurement: An Inter-laboratory Comparison Guide
For researchers, scientists, and drug development professionals engaged in the study of metabolic disorders, the accurate quantification of argininosuccinic acid (ASA) is paramount. This guide provides an objective comparison of the analytical methodologies employed for ASA measurement, supported by data from inter-laboratory proficiency testing, to aid in the selection of the most appropriate analytical technique and to highlight current challenges in achieving standardized results.
Argininosuccinic aciduria, an inherited disorder of the urea cycle, is characterized by the accumulation of ASA in bodily fluids. Reliable measurement of this dicarboxylic amino acid is crucial for the diagnosis, monitoring, and treatment of patients, as well as for research into the pathophysiology of the disease and the development of novel therapies. However, significant variability in ASA quantification has been observed between laboratories, underscoring the need for a critical evaluation of current analytical practices.
Quantitative Performance in Inter-laboratory Comparison
Proficiency testing (PT) schemes, such as those offered by the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM), provide valuable insights into the state of ASA measurement. The ERNDIM Quantitative Amino Acids in Serum scheme involves the distribution of eight lyophilized human serum samples with known, spiked concentrations of various amino acids, including ASA, to participating laboratories worldwide.[1]
Analysis of the data from the 2023 ERNDIM report reveals a notable challenge in the consistent measurement of this compound.[1]
| Analyte | Inter-laboratory Coefficient of Variation (CV) | Number of Datasets | Key Observations |
| This compound | 28.3% | >258 | High CV indicates significant variability in measurement across different laboratories.[1] |
| Other Amino Acids | <10% to >15% | >258 | ASA exhibits one of the highest CVs among the measured amino acids, highlighting it as a particularly challenging analyte.[1] |
This high inter-laboratory CV for ASA suggests that the choice of analytical method, sample preparation, and calibration can significantly impact the reported results. The following sections delve into the most common experimental protocols and their performance characteristics.
Experimental Protocols: A Head-to-Head Comparison
The two predominant techniques for the quantitative analysis of this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ion-Exchange Chromatography (IEC) with post-column ninhydrin derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful and increasingly widespread method for amino acid analysis due to its high sensitivity, specificity, and rapid analysis time.[2][3][4]
Sample Preparation: A common and effective method for plasma samples involves protein precipitation.[5]
-
To a 50 µL aliquot of plasma, add 5 µL of 30% sulfosalicylic acid.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
The clear supernatant is then diluted and mixed with an internal standard solution prior to injection into the LC-MS/MS system.[5]
Instrumentation and Analysis:
-
Chromatography: Reversed-phase or mixed-mode liquid chromatography is typically used to separate ASA from other amino acids and interfering substances.[6]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection and quantification. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for ASA.
Advantages:
-
High Sensitivity and Specificity: LC-MS/MS can detect very low concentrations of ASA, which may be missed by other methods.[7]
-
Rapid Analysis Time: Run times are significantly shorter compared to traditional IEC methods.[2][3]
-
Reduced Interference: The specificity of mass spectrometric detection minimizes interference from other compounds in the sample matrix.[8]
Disadvantages:
-
Matrix Effects: Ion suppression or enhancement can affect the accuracy of quantification if not properly addressed.
-
ASA Instability: this compound is known to be labile and can form anhydrides, particularly under acidic conditions, which can complicate analysis if not accounted for.[6][9][10]
Ion-Exchange Chromatography (IEC)
For many years, IEC with post-column ninhydrin derivatization has been considered the "gold standard" for amino acid analysis.[2][7]
Sample Preparation: Similar to LC-MS/MS, sample preparation typically involves deproteinization.[11]
-
Plasma samples are deproteinized using a solution of sulfosalicylic acid.
-
After centrifugation, the supernatant is injected into the IEC system.[11]
Instrumentation and Analysis:
-
Chromatography: A cation-exchange column is used to separate amino acids based on their charge and hydrophobicity. A multistep buffer gradient system is employed for elution.[11]
-
Post-Column Derivatization: After separation, the eluted amino acids are mixed with a ninhydrin reagent and heated. The resulting colored product is then detected by a spectrophotometer.
Advantages:
-
Established and Robust Method: IEC is a well-established technique with a long history of use in clinical laboratories.
-
Good Reproducibility for Many Amino Acids: It provides reliable quantification for a wide range of amino acids.
Disadvantages:
-
Lower Sensitivity for ASA: In some cases, plasma ASA concentrations can be missed by IEC.[7]
-
Longer Analysis Times: The chromatographic runs are significantly longer than those for LC-MS/MS.
-
Potential for Interference: Co-elution of ASA with other ninhydrin-positive compounds can lead to inaccurate results.[7] The anhydrides of ASA can also co-elute with other amino acids.[7] Specific procedures, such as sample acidification and heating, may be required to convert ASA into a single anhydride peak for more accurate quantification, but this is not a routine practice in all laboratories.[12]
Visualizing the Context: The Urea Cycle and Analytical Workflow
To better understand the significance of this compound measurement, it is essential to consider its place in the urea cycle and the typical workflow of an inter-laboratory comparison study.
Caption: The Urea Cycle and the Impact of Argininosuccinate Lyase (ASL) Deficiency.
Caption: Workflow of an Inter-laboratory Comparison for this compound.
Conclusion and Recommendations
The inter-laboratory comparison data clearly indicates that the measurement of this compound presents a significant analytical challenge, as evidenced by the high coefficient of variation observed in proficiency testing schemes. While both LC-MS/MS and IEC are utilized for ASA quantification, they possess distinct advantages and disadvantages that researchers and clinicians must consider.
-
For high-throughput screening and research applications requiring high sensitivity , LC-MS/MS is the recommended method due to its speed, specificity, and ability to detect low levels of ASA.
-
Laboratories using traditional IEC methods should be aware of the potential for lower sensitivity and interference. The implementation of specific protocols to improve the detection of ASA, such as those that account for its anhydride forms, should be considered.
Ultimately, the choice of analytical method will depend on the specific application, available instrumentation, and the required level of sensitivity and accuracy. Participation in proficiency testing programs is strongly encouraged for all laboratories performing ASA analysis to monitor and improve their analytical performance, contributing to more reliable and comparable data across the scientific community. This will, in turn, lead to better diagnosis, management, and understanding of argininosuccinic aciduria.
References
- 1. erndim.org [erndim.org]
- 2. Challenging the status quo: A comparison of ion exchange chromatography with liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry methods for the measurement of amino acids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromsystems.com [chromsystems.com]
- 4. Rapid quantification of underivatized alloisoleucine and argininosuccinate using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. arup.utah.edu [arup.utah.edu]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biosains.sentradinamika.id [biosains.sentradinamika.id]
- 12. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Argininosuccinic Acid
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is fundamental to laboratory safety and the integrity of experimental outcomes. This document provides essential safety and logistical information for handling Argininosuccinic Acid, including detailed personal protective equipment (PPE) protocols, operational guidance, and disposal plans. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety goggles with side-shields or chemical safety goggles. | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU) to protect against dust and potential splashes[1][2]. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber). | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use[2]. |
| Impervious clothing or lab coat. | Should be worn to prevent skin contact[1]. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[2]. | |
| Respiratory | Suitable respirator (e.g., N95 or P1 dust mask). | Recommended when dust is generated, and exposure limits may be exceeded, or if irritation is experienced[2][3]. Respirators and their components should be tested and approved under relevant government standards[2]. |
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid inhalation, ingestion, and contact with eyes and skin[1].
-
Work in a well-ventilated area, preferably in a chemical fume hood or other local exhaust ventilation system, especially when handling quantities that may generate significant dust[1][3].
-
Do not eat, drink, or smoke in areas where this compound is handled[1].
-
Wash hands and skin thoroughly after handling[1].
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[1][3].
Storage:
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area[1][2].
-
Protect from moisture as the substance is hygroscopic[2][4].
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Accidental Release:
-
Evacuate: Evacuate personnel to a safe area.
-
Ventilate: Ensure adequate ventilation in the affected area.
-
Contain Spill: For solids, sweep up the material and place it in a suitable, closed container for disposal. Avoid raising dust[4]. For solutions, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.
-
Decontaminate: Clean the spill site thoroughly after material pickup is complete.
-
Prevent Environmental Contamination: Do not let the product enter drains or watercourses[1][2].
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. Wash with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water provided the person is conscious. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention[4].
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
Disposal of Unused Material and Contaminated Waste:
-
Dispose of surplus and non-recyclable solutions to a licensed disposal company[2].
-
Contaminated packaging should be disposed of as unused product[2].
-
Follow all federal, state, and local environmental regulations for chemical waste disposal.
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C10H18N4O6 |
| Molecular Weight | 290.27 g/mol [1] |
| CAS Number | 2387-71-5 |
By adhering to these detailed protocols, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
